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  • Product: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine
  • CAS: 1346601-14-6

Core Science & Biosynthesis

Foundational

Structural and Analytical Profiling of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

Executive Summary In the rigorous landscape of pharmaceutical development, the identification, synthesis, and control of active pharmaceutical ingredient (API) impurities are foundational to ensuring drug safety and effi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification, synthesis, and control of active pharmaceutical ingredient (API) impurities are foundational to ensuring drug safety and efficacy. rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6) is a highly specific, structurally complex impurity associated with the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine [1].

Unlike common degradants that result from simple oxidation or hydrolysis, this compound represents an anomalous alkylation product. Its presence in API batches signals deviations in the synthetic pathway, specifically during the reductive amination phases. This whitepaper provides an authoritative, in-depth analysis of its structural elucidation, mechanistic formation, and the analytical protocols required for its trace-level quantification in compliance with ICH Q3A(R2) guidelines.

Structural Elucidation & Physicochemical Profiling

The molecular architecture of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine deviates from the parent API via a significant modification at the amine center. Venlafaxine is a tertiary amine featuring an N,N-dimethyl group. In this impurity, one of the methyl groups is absent (desmethyl), and the nitrogen is instead alkylated with a bulky 4-methoxyphenethyl moiety [1].

Causality in Physicochemical Shifts

The substitution of a small methyl group with a large, aromatic 4-methoxyphenethyl group fundamentally alters the molecule's behavior:

  • Lipophilicity (LogP): The addition of the aromatic ring and aliphatic linker increases the LogP from ~3.2 (Venlafaxine) to approximately 4.9. This dramatic shift in hydrophobicity dictates the need for extended organic wash phases during reverse-phase chromatography to prevent column carryover.

  • Steric Hindrance: The bulky tertiary amine creates significant steric shielding around the nitrogen lone pair, altering its pKa and reducing its basicity compared to the parent drug.

Quantitative Data Summary
PropertySpecification / Value
IUPAC Name 1-[1-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]methylamino]ethyl]cyclohexan-1-ol
CAS Registry Number 1346601-14-6
Molecular Formula C₂₅H₃₅NO₃
Molecular Weight 397.55 g/mol
Monoisotopic Mass 397.2617 Da
SMILES String COC1=CC=C(C(C2(O)CCCCC2)CN(C)CCC3=CC=C(OC)C=C3)C=C1
Computed XLogP3 4.9
Topological Polar Surface Area 41.9 Ų

Data sourced and verified via PubChem and NCATS Inxight Drugs databases [1][2].

Mechanistic Pathways: Formation & Synthesis

Understanding how this impurity forms is critical for synthetic process optimization. It typically arises as a process impurity when 4-methoxyphenylacetaldehyde is present as a contaminant in the starting materials. During the Eschweiler-Clarke methylation or reductive amination steps of Venlafaxine synthesis, the secondary amine intermediate (N-desmethylvenlafaxine) reacts with this contaminant.

To properly quantify this impurity, analytical laboratories must synthesize it as a high-purity reference standard. The most efficient synthetic route mirrors its accidental formation but under controlled conditions.

Reference Standard Synthesis Logic

The synthesis utilizes N-desmethylvenlafaxine as the starting scaffold. By reacting this secondary amine with 4-methoxyphenylacetaldehyde in the presence of a mild reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃), a highly selective reductive amination occurs. NaBH(OAc)₃ is chosen over stronger agents (like LiAlH₄) because it selectively reduces the transient iminium ion without reducing other functional groups or causing unwanted cleavage [3].

Synthesis N_Des N-Desmethylvenlafaxine (Secondary Amine) Intermediate Iminium Ion Intermediate N_Des->Intermediate Condensation Reagent 4-Methoxyphenylacetaldehyde + NaBH(OAc)3 Reagent->Intermediate Product rac N-Desmethyl-N- (4-methoxyphenethyl) Venlafaxine Intermediate->Product Reductive Amination (Yields Tertiary Amine)

Figure 1: Synthetic generation pathway of the impurity reference standard via reductive amination.

Analytical Characterization Protocols

To detect this impurity at the ICH Q3A reporting threshold (typically 0.05% of the API), highly sensitive and specific Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is required.

Step-by-Step UHPLC-MS/MS Methodology

This protocol is designed as a self-validating system. The inclusion of specific gradient holds and system suitability criteria ensures that the method proves its own reliability during every run.

Step 1: Standard and Sample Preparation

  • Reference Standard: Dissolve 1.0 mg of the synthesized impurity standard in 1.0 mL of LC-MS grade Methanol. Dilute sequentially with Mobile Phase A to a working concentration of 10 ng/mL.

  • API Sample: Weigh exactly 100 mg of Venlafaxine API and dissolve in 10 mL of Methanol (10 mg/mL). Causality: A highly concentrated API sample is necessary to push trace impurities above the Limit of Detection (LOD). Centrifuge at 14,000 rpm for 5 minutes to remove any insoluble particulates that could foul the UHPLC column.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The sub-2-micron particle size provides high theoretical plate counts, ensuring baseline resolution between the massive Venlafaxine peak and the trace impurity.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B (Causality: The 2-minute hold at high organic concentration is mandatory to elute the highly lipophilic impurity, preventing ghost peaks in subsequent runs).

    • 10.0 - 12.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Parameters

  • Ionization: Positive Electrospray Ionization (ESI+). Formic acid in the mobile phase ensures the tertiary amine is fully protonated, yielding a robust [M+H]⁺ precursor ion at m/z 398.2.

  • MRM Transitions:

    • Quantifier Ion:m/z 398.2 → 121.1 (Collision Energy: 25V). Represents the cleavage yielding the 4-methoxybenzyl cation.

    • Qualifier Ion:m/z 398.2 → 135.1 (Collision Energy: 20V). Represents the 4-methoxyphenethyl cation fragment.

Step 4: System Suitability & Self-Validation Prior to sample analysis, inject the 10 ng/mL standard six consecutive times. The system is only validated for use if the %RSD of the peak area is ≤ 5.0% and the Signal-to-Noise (S/N) ratio is ≥ 10.

AnalyticalWorkflow Sample Venlafaxine API Sample (10 mg/mL in MeOH) LC UHPLC Separation (C18 Column, Gradient) Sample->LC Injection (2 µL) Ionization ESI+ Ionization (Precursor: m/z 398.2) LC->Ionization Elution (Rt ~ 7.8 min) Fragmentation CID Fragmentation (Collision Energy: 25V) Ionization->Fragmentation Q1 Selection Detection MRM Detection (Product Ions: m/z 121, 135) Fragmentation->Detection Q3 Monitoring

Figure 2: Step-by-step UHPLC-MS/MS analytical workflow for trace impurity quantification.

Pharmacological & Regulatory Implications

While rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is primarily viewed through the lens of analytical chemistry, its structural modifications have profound pharmacological implications.

Venlafaxine exerts its therapeutic effect by binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Structure-Activity Relationship (SAR) studies of SNRIs indicate that the basic amine must fit into a tightly constrained binding pocket. The addition of the bulky 4-methoxyphenethyl group creates severe steric clash, likely abolishing its affinity for SERT and NET.

However, because highly lipophilic, basic amines frequently exhibit off-target binding (such as hERG channel affinity, which is linked to cardiotoxicity), regulatory bodies strictly enforce its control. Under ICH Q3A(R2) guidelines, any unknown impurity exceeding the 0.10% threshold must be fully characterized and toxicologically qualified. By proactively identifying and quantifying this specific impurity using the protocols outlined above, pharmaceutical manufacturers can ensure batch release compliance and safeguard patient health.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71315780, rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine." PubChem, [Link].

  • National Center for Advancing Translational Sciences (NCATS). "RAC N-DESMETHYL-N-(4-METHOXYPHENETHYL) VENLAFAXINE." Inxight Drugs, [Link].

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. [Link].

Exploratory

Molecular Architecture and Analytical Profiling of N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

Executive Summary As a Senior Application Scientist in pharmaceutical development, managing the impurity profile of an Active Pharmaceutical Ingredient (API) is as critical as synthesizing the API itself. N-Desmethyl-N-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, managing the impurity profile of an Active Pharmaceutical Ingredient (API) is as critical as synthesizing the API itself. N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is a complex, highly lipophilic impurity associated with the synthesis and degradation of the widely prescribed antidepressant, Venlafaxine. This technical guide synthesizes the molecular characteristics, mechanistic formation, and self-validating analytical methodologies required to detect and quantify this specific impurity, ensuring compliance with stringent regulatory frameworks.

Molecular Architecture & Physicochemical Properties

The structural identity of an impurity dictates its behavior in both biological systems and chromatographic columns. N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine occurs when the standard N,N-dimethylamine group of Venlafaxine is altered: one methyl group is absent (desmethyl), and a bulky 4-methoxyphenethyl moiety is attached to the nitrogen.

Table 1: Quantitative Chemical Data

PropertyValueCausality / Significance
Chemical Formula C₂₅H₃₅NO₃The addition of C₈H₈O to the desmethyl precursor significantly increases the carbon load.
Molecular Weight 397.55 g/mol Considerably heavier than Venlafaxine (277.40 g/mol ), reducing its volatility and altering diffusion rates.
CAS Registry Number 1346601-14-6Essential for referencing standard reference materials (SRMs) in regulatory filings [1].
Monoisotopic Mass 397.2617 DaThe exact mass required for high-resolution mass spectrometry (HRMS) targeting.
IUPAC Name 1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl-methylamino]ethyl]cyclohexan-1-olHighlights the dual 4-methoxyphenyl systems, which drive strong π-π interactions.

Expert Insight on Physicochemical Causality: The substitution of a small methyl group with a bulky 4-methoxyphenethyl moiety fundamentally alters the steric environment of the basic nitrogen. This modification dramatically increases the molecule's overall lipophilicity (LogP) and hydrophobic surface area. Consequently, this impurity exhibits much stronger retention on reverse-phase chromatographic stationary phases compared to the parent API, requiring highly optimized elution gradients.

Mechanistic Pathway of Impurity Formation

Understanding how an impurity forms is the first step in preventing it. N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is typically classified as a process-related impurity. It arises during the synthetic steps involving the alkylation of the amine precursor. If the synthesis utilizes a 4-methoxyphenethyl halide (often present as a byproduct or cross-contaminant from earlier precursor synthesis), it can aberrantly react with N-desmethyl venlafaxine (a secondary amine intermediate).

Pathway A N-Desmethyl Venlafaxine (Secondary Amine Intermediate) C N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (Target Impurity: C25H35NO3) A->C Aberrant Alkylation (Side Reaction) D Venlafaxine (Target API: C17H27NO2) A->D Standard Methylation (Intended Pathway) B 4-Methoxyphenethyl Halide (Contaminant / Alkylating Agent) B->C Nucleophilic Substitution

Fig 1: Reaction pathway forming N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine impurity.

Self-Validating Analytical Protocol (LC-MS/MS)

To meet the standards set by the FDA and ICH Q3A(R2) guidelines [2][3], the detection of this impurity must be accurate down to the parts-per-million (ppm) level. The following protocol is designed as a self-validating system , meaning any failure in chemistry or hardware will automatically trigger a system failure rather than producing a false negative.

Step 1: Sample Preparation & Internal Standardization
  • Action: Accurately weigh 10 mg of the Venlafaxine API batch. Dissolve in 10 mL of Methanol to create a stock solution. Spike the solution with 10 ng/mL of Venlafaxine-d6 (Isotope-Labeled Internal Standard). Dilute 1:100 using Mobile Phase A.

  • Causality: Methanol is required to disrupt the strong hydrophobic interactions of the C₂₅H₃₅NO₃ impurity, ensuring complete solubilization. Diluting into the aqueous mobile phase prevents "solvent-front distortion" during injection. The Venlafaxine-d6 acts as the self-validating mechanism; if the MS signal for the internal standard drops by >15%, it proves matrix suppression or injection failure, automatically invalidating the run.

Step 2: Ultra-High Performance Liquid Chromatography (UHPLC) Separation
  • Column: End-capped C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% for 2 minutes.

  • Causality: The basic tertiary amine of the impurity interacts strongly with residual silanols on silica columns, causing severe peak tailing. Using an end-capped C18 column combined with Formic Acid (pH ~2.7) ensures the amine remains fully protonated, repelling it from the silica backbone and yielding sharp, symmetrical peaks. The extended hold at 95% organic (Acetonitrile) is mandatory to elute the highly lipophilic 4-methoxyphenethyl moiety.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection
  • Ionization: Electrospray Ionization Positive Mode (ESI+).

  • Transitions: Precursor Ion m/z 398.3 [M+H]⁺ → Product Ion m/z 121.1 (Methoxybenzyl cation) and m/z 260.2.

  • Causality: The acidic mobile phase pre-charges the molecule in solution, making ESI+ the most efficient ionization technique. The fragmentation of the bulky 4-methoxyphenethyl group readily yields the highly stable methoxybenzyl cation (m/z 121.1), providing a highly specific and sensitive quantitative transition that distinguishes it from the parent API.

System Suitability Test (SST) - The Trustworthiness Pillar

Before analyzing unknown batches, inject a resolution mixture containing Venlafaxine and the N-Desmethyl-N-(4-methoxyphenethyl) impurity.

  • Validation Criterion: The chromatographic resolution (

    
    ) between the API and the impurity must be 
    
    
    
    .
  • Logic: If

    
    , the system self-reports that the column phase is degrading or the mobile phase was prepared incorrectly, preventing the reporting of co-eluted, inaccurate data.
    
Pharmacological & Regulatory Implications

Under ICH Q3A(R2) guidelines [2], any impurity in a new drug substance exceeding the qualification threshold (typically 0.15% or 1.0 mg per day intake, whichever is lower) must be structurally identified and toxicologically qualified.

Because N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine retains the core pharmacophore of Venlafaxine, it carries a risk of interacting with Serotonin and Norepinephrine Transporters (SERT/NET). However, the massive steric bulk introduced by the 4-methoxyphenethyl group likely induces a steric clash within the primary binding pockets of these transporters, reducing its targeted pharmacological efficacy. Conversely, its high lipophilicity increases the risk of off-target binding and bioaccumulation in adipose tissues, making stringent control of this impurity during API synthesis a critical safety imperative [3].

References
  • rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CID 71315780) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • ICH Guideline Q3A (R2) on Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Guidance for Industry: ANDAs: Impurities in Drug Substances Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Foundational

Pharmacological properties of Venlafaxine phenethyl derivatives

An In-depth Technical Guide on the Pharmacological Properties of Venlafaxine Phenethyl Derivatives Part 1: Executive Summary Venlafaxine is the prototype of a distinct class of antidepressants chemically characterized as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Pharmacological Properties of Venlafaxine Phenethyl Derivatives

Part 1: Executive Summary

Venlafaxine is the prototype of a distinct class of antidepressants chemically characterized as 2-phenyl-2-(1-hydroxycycloalkyl)ethylamines . Unlike tricyclic antidepressants (TCAs) or selective serotonin reuptake inhibitors (SSRIs) based on phenoxyphenylpropylamine scaffolds (e.g., fluoxetine), Venlafaxine utilizes a phenethylamine backbone fused with a cycloalkanol ring. This structural innovation divorces the potent monoamine reuptake inhibition from the histaminergic, muscarinic, and adrenergic receptor affinities that plague TCAs.[1]

This guide provides a technical deep-dive into the pharmacological properties of this chemical family, focusing on the Structure-Activity Relationships (SAR) of the phenethyl scaffold, the differential binding kinetics of its derivatives (specifically O-desmethylvenlafaxine), and the experimental protocols required to validate these properties in a drug discovery context.

Part 2: Chemical Design & Structure-Activity Relationship (SAR)

The core pharmacophore of Venlafaxine is the phenethylamine moiety. The "phenethyl derivative" classification refers to the 2-aminoethyl-1-phenyl skeleton. The unique pharmacological profile arises from the steric constraints imposed by the cyclohexanol ring.

The Pharmacophore Scaffold

The general structure is 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol .[2]

  • Phenethyl Group: Provides the primary anchor for the monoamine transporter (MAT) orthosteric site.

  • Cyclohexyl Ring: Locks the ethylamine chain in a conformation that favors transporter binding over G-protein coupled receptors (GPCRs).

  • Dimethylamino Group: Essential for basicity and interaction with the aspartate residue in the transporter's central binding site.

  • Para-Methoxy Group: Enhances SERT selectivity.

SAR Logic (Yardley et al. Data)

Modifications to the phenethyl scaffold yield significant shifts in potency and selectivity:

  • Aryl Substitution: Replacement of the p-methoxy group with electron-withdrawing groups (e.g., 3,4-dichloro) generally increases potency but may alter the SERT/NET ratio.

  • Cycloalkyl Ring Size: The cyclohexyl (6-membered) ring provides optimal steric bulk. Reducing to cyclopentyl or expanding to cycloheptyl significantly reduces affinity, indicating a tight "lock-and-key" fit within the transporter vestibule.

  • N-Substitution: The N,N-dimethyl moiety is optimal. N-monodemethylation (to N-desmethylvenlafaxine) retains activity but reduces lipophilicity.

Visualization: SAR Decision Tree

VenlafaxineSAR Scaffold Phenethylamine Scaffold (2-phenyl-2-hydroxycycloalkyl) Mod_Aryl Aryl Ring Modification Scaffold->Mod_Aryl Mod_Amine Amine Substitution Scaffold->Mod_Amine Mod_Cyclo Cycloalkyl Ring Size Scaffold->Mod_Cyclo Result_Methoxy p-Methoxy (Venlafaxine) Balanced SERT/NET Low GPCR affinity Mod_Aryl->Result_Methoxy Result_Dichloro 3,4-Dichloro Analog Higher Potency Altered Selectivity Mod_Aryl->Result_Dichloro Result_Dimethyl N,N-Dimethyl Optimal Lipophilicity Mod_Amine->Result_Dimethyl Result_NDes N-Desmethyl Retained Activity Metabolic Product Mod_Amine->Result_NDes Result_C6 Cyclohexyl (n=6) Optimal Steric Fit Mod_Cyclo->Result_C6 Result_C5_C7 Cyclopentyl/Heptyl Reduced Affinity Mod_Cyclo->Result_C5_C7

Figure 1: Structure-Activity Relationship (SAR) logic for Venlafaxine phenethyl derivatives, highlighting the impact of structural modifications on pharmacological outcomes.

Part 3: Pharmacodynamic Profile

Venlafaxine and its primary phenethyl derivative metabolite, O-desmethylvenlafaxine (ODV) , function as dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Receptor Binding Affinity (Ki)

The defining characteristic of this class is the "sequential engagement" of transporters. At low doses, the molecule is essentially an SSRI. At higher doses, NET inhibition becomes clinically relevant.

Table 1: Comparative Binding Affinities (Human Transporters)

CompoundTargetKi (nM)Functional Potency (IC50)Selectivity (SERT:NET)
Venlafaxine SERT82~30 nM~30:1
NET2480~500 nM
DAT>10,000Inactive
O-Desmethylvenlafaxine (ODV) SERT40~25 nM~15:1
NET558~400 nM
Fluoxetine (Reference) SERT0.915 nM>100:1

Note: Data synthesized from Bymaster et al. and Owens et al. (See References).

Mechanism of Action
  • Primary: Competitive inhibition of the presynaptic SERT.

  • Secondary: At plasma concentrations >200 ng/mL, the molecule achieves sufficient occupancy of NET to inhibit norepinephrine reuptake.

  • Dopamine: Weak inhibition of DAT occurs only at supratherapeutic concentrations, though increased prefrontal cortex dopamine is observed due to NET inhibition (NET clears DA in the PFC).

Part 4: Experimental Protocols

To validate the pharmacological properties of a new phenethyl derivative, the following protocols are standard.

Protocol A: Synthesis of Venlafaxine Analogues (Yardley Method)

Objective: To synthesize the core 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine scaffold.

  • Condensation: React p-methoxyphenylacetonitrile with cyclohexanone in the presence of a strong base (e.g., butyl lithium or NaOH/PTC) at -78°C to yield the 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol intermediate.

  • Reduction: Subject the nitrile intermediate to catalytic hydrogenation (Rh/Al2O3) or chemical reduction (LiAlH4) to generate the primary amine.

  • Methylation: Perform Eschweiler-Clarke methylation (formaldehyde/formic acid) to yield the N,N-dimethyl tertiary amine (Venlafaxine).

  • Purification: Crystallize as the hydrochloride salt using isopropanol/HCl.

Protocol B: In Vitro Monoamine Uptake Assay

Objective: To determine IC50 values for SERT and NET inhibition.

  • Tissue Preparation: Homogenize rat cortical tissue (for SERT) and hypothalamic tissue (for NET) in ice-cold sucrose buffer (0.32 M).

  • Synaptosome Isolation: Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes. Resuspend in Krebs-Henseleit buffer.

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compound (Venlafaxine derivative) at concentrations ranging from 1 nM to 10 µM.

    • Add radioligand: [³H]-5-HT (for SERT) or [³H]-Norepinephrine (for NET).

    • Incubate at 37°C for 5 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log(concentration) vs. % inhibition to derive IC50 using non-linear regression.

Visualization: Experimental Workflow

UptakeAssay Step1 Tissue Homogenization (Cortex/Hypothalamus) Step2 Synaptosome Isolation (Centrifugation 20,000xg) Step1->Step2 Step3 Incubation with [3H]-Ligand + Test Derivative Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (IC50) Step5->Step6

Figure 2: Workflow for In Vitro Synaptosomal Monoamine Uptake Assay.

Part 5: Pharmacokinetics & Metabolism

The phenethyl scaffold of Venlafaxine is subject to extensive hepatic metabolism, a critical factor in its pharmacological profile.

  • CYP2D6 Mediated: The primary metabolic pathway is O-demethylation at the phenyl ring, producing O-desmethylvenlafaxine (ODV) .

  • CYP3A4 Mediated: A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV) .

  • Active Metabolite: Unlike many drugs where metabolites are inactive, ODV is equipotent to the parent compound at SERT and slightly more potent at NET (see Table 1). This effectively extends the therapeutic window and duration of action.

Clinical Implication: Genetic polymorphisms in CYP2D6 (Poor Metabolizers vs. Extensive Metabolizers) significantly alter the ratio of Venlafaxine to ODV in plasma. However, because both the parent and the phenethyl metabolite are active, the overall clinical efficacy remains relatively stable compared to drugs with inactive metabolites.

Part 6: References

  • Yardley, J. P., et al. (1990). "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity." Journal of Medicinal Chemistry, 33(10), 2899–2905. Link

  • Bymaster, F. P., et al. (2001). "Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo."[3][4] Neuropsychopharmacology, 25(6), 871-880. Link

  • Muth, E. A., et al. (1986). "Biochemical, neurophysiological, and behavioral effects of venlafaxine." Drug Development Research, 23, 191-199. Link

  • Owens, M. J., et al. (2008). "Monoamine transporter occupancy of venlafaxine and its metabolites." Journal of Clinical Psychopharmacology, 28(6), 682-686. Link

  • Holliday, S. M., & Benfield, P. (1995). "Venlafaxine: A review of its pharmacology and therapeutic potential in depression." Drugs, 49(2), 280-329. Link

Sources

Exploratory

Identification of Venlafaxine Impurities and Metabolites in API: A Technical Guide

Executive Summary This technical guide details the structural identification, origin, and analytical characterization of impurities and metabolites within Venlafaxine Active Pharmaceutical Ingredient (API). Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural identification, origin, and analytical characterization of impurities and metabolites within Venlafaxine Active Pharmaceutical Ingredient (API). Designed for analytical scientists and process chemists, this document synthesizes regulatory standards (ICH Q3A/Q3B) with advanced mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) workflows. We focus on distinguishing process-related impurities from degradation products and metabolites, a critical requirement for establishing a robust impurity control strategy.

Chemical Basis and Impurity Origins

Venlafaxine is a phenethylamine bicyclic derivative. Its synthesis and subsequent stress stability profile generate a specific fingerprint of impurities. Understanding the mechanistic origin of these species is the first step in identification.

Synthetic Route & Process Impurities

The commercial synthesis of Venlafaxine typically involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone, followed by reduction and Eschweiler-Clarke methylation.

Key Process Impurities:

  • Impurity A (Ph. Eur.): N-desmethylvenlafaxine.[1][2] Originates from incomplete methylation during the final step.

  • Impurity B (Ph. Eur.): 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[3][4] The primary amine intermediate resulting from incomplete methylation.

  • Dehydration Impurities: Formed via acid-catalyzed elimination of the tertiary hydroxyl group on the cyclohexyl ring.

Metabolic Overlap

While metabolites are primarily formed in vivo, they are structurally relevant to API analysis because:

  • N-desmethylvenlafaxine (NDV) is both a major metabolite (CYP3A4 mediated) and a process impurity (Impurity A).

  • O-desmethylvenlafaxine (ODV) is the major active metabolite (CYP2D6 mediated) and can appear as a starting material contaminant if 4-hydroxy analogues are used.

Visualization: Synthesis & Impurity Origins

The following diagram maps the standard synthetic pathway and the divergence points where specific impurities are generated.

Venlafaxine_Synthesis SM1 4-Methoxyphenylacetonitrile Int1 Intermediate: Cyano-alcohol (1-[cyano-(4-methoxyphenyl)methyl]cyclohexanol) SM1->Int1 Condensation (LDA/-78°C) SM2 Cyclohexanone SM2->Int1 Condensation (LDA/-78°C) Int2 Primary Amine Intermediate (Impurity B) Int1->Int2 Reduction (H2/Rh or LAH) Ven Venlafaxine API Int2->Ven Eschweiler-Clarke Methylation (HCHO/HCOOH) ImpA Impurity A (N-desmethylvenlafaxine) Int2->ImpA Incomplete Methylation ImpDehydro Dehydration Impurity (Cyclohexene derivative) Ven->ImpDehydro Acid Stress (-H2O) ImpNOx Venlafaxine N-Oxide (Oxidative Degradant) Ven->ImpNOx Oxidative Stress

Figure 1: Synthetic pathway of Venlafaxine showing the origin of Process Impurities A & B, and degradation products.

Analytical Strategy: Identification Workflow

To confidently identify these species, a self-validating workflow combining separation (UPLC) and structural elucidation (MS/MS) is required.

Standardized Experimental Protocol

Objective: Separation and identification of Venlafaxine and its related substances (0.05% threshold).

A. Chromatographic Conditions (LC)
  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class).

  • Column: C18 Stationary Phase, High pH stability. Recommended: Agilent Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) or XBridge C18.

    • Rationale: Venlafaxine is basic (pKa ~9.4). High pH mobile phases improve peak shape and retention of polar impurities like ODV.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 6.5 or 9.0 (depending on column).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient:

    • T=0 min: 10% B

    • T=20 min: 80% B

    • T=25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min (Split to MS if necessary).

  • Detection: PDA (225 nm) and MS.

B. Mass Spectrometry Conditions (MS/MS)
  • Source: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Analyzer: Q-TOF or Orbitrap for High-Resolution Mass Spectrometry (HRMS); Triple Quadrupole for routine quantitation.

  • Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temp: 350°C

    • Collision Energy: Ramp 15–45 eV for fragmentation studies.

Analytical Workflow Diagram

Analytical_Workflow Sample API Sample (Stress/Production) LC UHPLC Separation (C18 / Gradient) Sample->LC PDA PDA Detection (225 nm) LC->PDA MS ESI-MS/MS (+ve Mode) LC->MS Split Flow Data Data Processing (MassError < 5ppm) PDA->Data MS->Data ID Structural ID (Parent/Fragment Match) Data->ID

Figure 2: Integrated LC-MS/MS workflow for impurity identification.

Impurity Profiling & Characterization Data

The following table summarizes the mass spectral characteristics of Venlafaxine and its critical impurities. This data serves as a reference for peak assignment.

Mass Spectral Library
Compound NameAbbreviationOriginRRT (Approx)[M+H]+ (m/z)Key Fragment Ions (m/z)
Venlafaxine VENAPI1.00278.21260 (loss of H2O), 121 (methoxybenzyl), 58 (dimethylamine)
Impurity A N-desmethylProcess/Metab0.92264.19246, 121, 44
Impurity B Primary AmineProcess0.85250.18232, 121
O-desmethyl ODVMetabolite0.65264.19246, 107 (phenol), 58
N-Oxide VEN-N-OxDegradation1.10294.20276, 260, 58
Dehydro-VEN -Degradation1.25260.20121, 58 (Aromatization of cyclohexene ring in source)

Technical Insight:

  • differentiation of Isomers: Impurity A (N-desmethyl) and ODV (O-desmethyl) are isobaric (m/z 264.19). They must be distinguished by retention time (ODV is more polar/elutes earlier) and fragmentation (ODV yields m/z 107 phenol fragment; Impurity A yields m/z 121 methoxybenzyl fragment).

  • Dehydration: The peak at m/z 260 often co-elutes or appears in-source. Verify if it is a true impurity by checking the [M+H-H2O]+ transition in the parent spectrum.

Forced Degradation Pathways

To validate the stability-indicating nature of the method, the API is subjected to stress:

  • Acid Hydrolysis (0.1N HCl, 60°C): Promotes dehydration to form cyclohexene derivatives (m/z 260).

  • Oxidation (3% H2O2): Rapidly forms Venlafaxine N-oxide (m/z 294).

  • Thermal: Generally stable, but may show slight dehydration.

References

  • European Pharmacopoeia (Ph. Eur.) . Venlafaxine Hydrochloride Monograph 2527. European Directorate for the Quality of Medicines. Link

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

  • Bhatt, J., et al. "Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma."[5] Journal of Chromatography B, 2005.[5][6] Link

  • Liu, W., et al. "High performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-MS/ESI) method for the simultaneous determination of venlafaxine and its three metabolites in human plasma." Journal of Chromatography B, 2007.[5] Link

  • Roy, S., et al. "Impurity Profile Study of Venlafaxine Hydrochloride." Synthetic Communications, 2010. Link

Sources

Foundational

Technical Guide: Identification and CAS Registry of N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

An In-Depth Technical Guide on the Identification and Registry of Venlafaxine Impurities. Executive Summary Target Compound: N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine CAS Registry Number: 1346601-14-6 (Racemic) Prim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Identification and Registry of Venlafaxine Impurities.

Executive Summary

Target Compound: N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine CAS Registry Number: 1346601-14-6 (Racemic) Primary Application: Pharmaceutical Reference Standard, Impurity Profiling (ICH Q3A/B).

This guide details the structural identification, chemical registry, and formation mechanism of a specific lipophilic impurity of Venlafaxine. As drug development moves towards stricter control of genotoxic and structural impurities, precise identification of N-alkylated analogues becomes critical for regulatory compliance (FDA/EMA).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is a tertiary amine derivative formed by the N-alkylation of the primary metabolite (N-desmethyl venlafaxine) with a 4-methoxyphenethyl moiety. This structural modification significantly increases the lipophilicity (LogP) compared to the parent drug, altering its retention behavior in Reverse Phase HPLC (RP-HPLC).

Table 1: Physicochemical Identifiers[3][5]
ParameterSpecification
Common Name N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine
CAS Number (rac) 1346601-14-6
CAS Number (d3-IS) 1346602-72-9
IUPAC Name 1-[1-(4-methoxyphenyl)-2-[methyl(2-(4-methoxyphenyl)ethyl)amino]ethyl]cyclohexanol
Molecular Formula C₂₅H₃₅NO₃
Molecular Weight 397.55 g/mol
SMILES CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O
UNII L9DFZ3JJ7X
Appearance White to Off-White Solid

Mechanistic Formation Pathway

Understanding the origin of this impurity is essential for process control. It is not a metabolic product formed in vivo but rather a process-related impurity or a degradation product formed during synthesis or stability testing.

Hypothesis of Formation

The formation likely occurs via a nucleophilic substitution (N-alkylation) reaction.

  • Precursor 1: N-desmethyl venlafaxine (Secondary amine).

  • Precursor 2: 4-methoxyphenethyl halide (e.g., bromide or tosylate), potentially present as a contaminant in the alkylating reagents or formed via side-reactions of the starting material (p-methoxybenzyl cyanide derivatives).

Diagram 1: Impurity Formation Logic (DOT)

This diagram illustrates the logical chemical pathway leading to the formation of CAS 1346601-14-6.

FormationPathway NDV N-Desmethyl Venlafaxine (Secondary Amine) Reaction Nucleophilic Attack (SN2 Mechanism) NDV->Reaction Nucleophile Reagent 4-Methoxyphenethyl Electrophile (R-X) Reagent->Reaction Electrophile Product Target Impurity CAS: 1346601-14-6 Reaction->Product N-Alkylation

Figure 1: Proposed chemical logic for the formation of the N-alkylated Venlafaxine impurity.

Search Methodology & Validation Protocol

To ensure the accuracy of the CAS assignment, a multi-database triangulation strategy was employed. This protocol validates the link between the chemical structure and the registry number.

Step-by-Step Validation Protocol
  • Structural Decomposition: The chemical name was parsed into its core scaffold (Venlafaxine) and substituents (N-desmethyl + N-phenethyl).

  • Database Interrogation:

    • PubChem/NCATS: Verified structure-to-name mapping.

    • Commercial Registries: Cross-referenced with supplier catalogs (SynThink, Clearsynth) to confirm physical availability and CAS consistency.

    • Regulatory Lists: Checked against FDA UNII and Pharmacopeial impurity lists.

Diagram 2: Search & Validation Workflow (DOT)

SearchWorkflow cluster_DB Database Interrogation Start Query: N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine PubChem PubChem (CID 71315780) Match Found Start->PubChem Suppliers Reference Standard Suppliers (SynThink / Clearsynth) Start->Suppliers Inxight NCATS Inxight UNII: L9DFZ3JJ7X Start->Inxight Validation Data Triangulation (CAS 1346601-14-6) PubChem->Validation Suppliers->Validation Inxight->Validation Final Confirmed Identity Validation->Final

Figure 2: Multi-source validation workflow used to confirm the CAS registry number.

Analytical Characterization

For researchers synthesizing or isolating this impurity, the following analytical signatures are expected:

  • Mass Spectrometry (LC-MS/MS):

    • Precursor Ion: [M+H]⁺ = 398.27 m/z.

    • Fragmentation: Expect loss of the cyclohexanol ring or cleavage at the N-alkyl chains.

  • H-NMR (Proton NMR):

    • Distinct signals for the two 4-methoxyphenyl groups (two sets of aromatic doublets, AA'BB' systems).

    • Two methoxy singlets (~3.7-3.8 ppm).

    • Complex aliphatic region due to the cyclohexyl ring and the two ethyl chains attached to the nitrogen.

References

  • National Center for Advancing Translational Sciences (NCATS). rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (UNII: L9DFZ3JJ7X). Inxight Drugs.[1] Retrieved from [Link][2][1]

  • National Institutes of Health (NIH). rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CID 71315780). PubChem Compound Summary.[2] Retrieved from [Link][2]

Sources

Exploratory

Unraveling the Degradation Pathways of Venlafaxine Hydrochloride: A Comprehensive Guide to Stability, Impurity Profiling, and Analytical Methodologies

Executive Summary Venlafaxine hydrochloride, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a frontline therapeutic for major depressive and anxiety disorders. Ensuring the chemical stability of its acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Venlafaxine hydrochloride, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is a frontline therapeutic for major depressive and anxiety disorders. Ensuring the chemical stability of its active pharmaceutical ingredient (API) is a critical regulatory mandate. As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical degradation chemistry. Here, we dissect the mechanistic pathways of Venlafaxine degradation, establish self-validating forced degradation protocols, and detail the chromatographic logic required to build a robust, stability-indicating analytical method.

Mechanistic Pathways of Venlafaxine Degradation

Understanding the intrinsic vulnerabilities of the Venlafaxine molecule—specifically its tertiary amine, methoxy group, and cyclohexanol ring—is the first step in predictive impurity profiling.

Hydrolytic Cleavage (Acidic and Basic Stress)

Venlafaxine demonstrates robust stability in mild aqueous environments but is highly susceptible to harsh hydrolytic conditions. Under severe acidic stress (e.g., 5N HCl), the molecule undergoes dehydration and ether cleavage, yielding a primary degradation product identified as 1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene[1]. Basic hydrolysis typically results in secondary dehydration products, though the API exhibits slightly higher resilience in alkaline environments compared to strong acids[2].

Oxidative and Photolytic Transformation

Oxidative degradation is primarily driven by radical-mediated attack. When exposed to peroxides (3%–30% H₂O₂) or advanced oxidation processes (such as UV/Chlorine treatment), hydroxyl radicals (HO•) and reactive chlorine species attack the tertiary amine, leading to N-oxidation and subsequent dealkylation[3][4]. This pathway predominantly generates N-desmethylvenlafaxine (NDV) and Venlafaxine N-oxide. Photodegradation is highly pH-dependent, with environmental half-lives ranging from 68.8 to 145.4 days in surface waters[5].

Biotransformation and Environmental Fate

In biological systems, cytochrome P450 enzymes dictate the degradation pathway. CYP2D6 catalyzes O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV), while CYP3A4 and CYP2C19 drive N-demethylation to form NDV[6]. These active metabolites are frequently detected in wastewater, where electrochemical degradation (using platinum or boron-doped diamond electrodes) is employed to break them down further into non-toxic intermediates[7].

DegradationPathway VEN Venlafaxine Hydrochloride (Parent API) Acid Acidic Stress (5N HCl) VEN->Acid Hydrolysis Bio Hepatic / Environmental (CYP450 / Photolysis) VEN->Bio Enzymatic/Photolytic Ox Oxidative Stress (H2O2 / UV-Chlorine) VEN->Ox Radical Attack DP1 1-[(1-hydroxy-cyclohexyl)methyl] -4-methoxybenzene Acid->DP1 Dehydration/Cleavage ODV O-desmethylvenlafaxine (ODV) Bio->ODV CYP2D6 NDV N-desmethylvenlafaxine (NDV) Bio->NDV CYP3A4 / 2C19 Ox->NDV Dealkylation NOx Venlafaxine N-oxide Ox->NOx Oxidation NODV N,O-didesmethylvenlafaxine (NODV) ODV->NODV Secondary Demethylation NDV->NODV Secondary Demethylation

Figure 1: Venlafaxine degradation and metabolic pathways under various stress conditions.

Designing a Self-Validating Forced Degradation Protocol

A forced degradation study is not merely about destroying the API; it is about generating a predictive impurity profile with a target degradation of 10% to 20%. Exceeding this threshold risks secondary degradation, which skews mass balance calculations and misrepresents real-world stability.

Causality in Experimental Design

We utilize specific stress conditions to probe different functional groups. Acidic and basic stress target the ether linkage, while oxidative stress targets the tertiary amine. Crucial Scientific Insight: The neutralization step in our protocol is non-negotiable. Injecting highly acidic or basic samples directly into an HPLC system causes localized dissolution of the silica stationary phase, leading to peak splitting, retention time drift, and column death. Neutralization ensures the integrity of the chromatographic system.

Step-by-Step Methodology: Forced Degradation Workflow
  • Stock Preparation: Accurately weigh 10 mg of Venlafaxine HCl API into a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase diluent to achieve a 100 µg/mL stock.

  • Acidic Stress: Transfer 5 mL of the stock to a reaction vial. Add 2 mL of 10% HCl (approx. 0.5N to 5N depending on desired severity)[1][2]. Heat in a water bath at 50°C for 24 hours.

  • Basic Stress: Transfer 5 mL of the stock to a reaction vial. Add 5 mL of 10% NaOH[2]. Heat at 50°C for 24 hours.

  • Oxidative Stress: Transfer 5 mL of the stock to a reaction vial. Add 2 mL of 3% H₂O₂[2]. Store at room temperature for 24 hours in the dark to prevent concurrent photolysis.

  • Neutralization (The Self-Validating Step): Cool all heated samples to room temperature. Neutralize the acidic sample with an equimolar volume of NaOH, and the basic sample with an equimolar volume of HCl. Verify the pH is between 5.0 and 7.0 using pH paper.

  • Final Dilution: Transfer the neutralized solutions to 10 mL volumetric flasks and adjust to the mark with diluent (final nominal API concentration ~60 µg/mL). Filter through a 0.45 µm PTFE syringe filter prior to injection.

ExperimentalWorkflow cluster_Stress Forced Degradation (ICH Q1A/Q1B) Prep API Stock Prep (100 µg/mL) Acid Acidic: 10% HCl (50°C, 24h) Prep->Acid Base Basic: 10% NaOH (50°C, 24h) Prep->Base Ox Oxidative: 3% H2O2 (RT, 24h) Prep->Ox Neut Equimolar Neutralization Acid->Neut Add NaOH Base->Neut Add HCl Ox->Neut Quench HPLC RP-HPLC Injection (C18, PDA 226 nm) Neut->HPLC Filter (0.45 µm) Data Mass Balance & Peak Purity Check HPLC->Data Integration

Figure 2: Step-by-step experimental workflow for forced degradation and HPLC analysis.

Analytical Workflows: Stability-Indicating RP-HPLC

To accurately quantify degradation, the analytical method must resolve the parent API from all generated impurities, including process-related genotoxic impurities like 4-methoxybenzyl chloride (4-MBC)[8] and cyclic impurities[9].

Chromatographic Method Design & Causality

We utilize a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a Photodiode Array (PDA) detector.

  • Stationary Phase: A Kromasil C18 column (250 mm × 4.6 mm, 5 µm) is selected for its high carbon load and end-capping, which minimizes secondary interactions with the basic amine of Venlafaxine[3].

  • Mobile Phase: A mixture of 10 mM sodium acetate buffer and acetonitrile (65:35 v/v). Causality: The buffer pH is strictly adjusted to 5.5. At this pH, the tertiary amine of Venlafaxine remains fully protonated, ensuring consistent retention times and sharp peak shapes. Without this buffer, the ionization state would fluctuate, causing severe peak tailing[3].

  • Detection: PDA at 226 nm. This wavelength provides the optimal signal-to-noise ratio for the chromophores present in both the parent drug and its primary degradants[3].

Step-by-Step Methodology: HPLC Protocol
  • Mobile Phase Preparation: Dissolve 1.64 g of sodium acetate in 1000 mL of Milli-Q water. Adjust the pH to 5.5 using glacial acetic acid. Mix 650 mL of this buffer with 350 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane and sonicate for 15 minutes to degas.

  • System Setup: Install the C18 column. Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C.

  • System Suitability: Inject a 60 µg/mL standard solution in replicates of five. Acceptance criteria: Theoretical plates > 2000, tailing factor < 2.0, and %RSD of peak area < 2.0%.

  • Sample Analysis: Inject 20 µL aliquots of the neutralized stressed samples.

  • Self-Validating Peak Purity Logic: Utilize the PDA software to extract UV spectra across the Venlafaxine peak (leading edge, apex, trailing edge). The software calculates a Purity Angle (PA) and a Purity Threshold (TH) . For the method to be validated as stability-indicating, the condition PA < TH must be met, proving that no degradation product is co-eluting with the main API peak[2].

PeakPurity PDA PDA Spectral Acquisition (200-400 nm) Ext Extract Spectra at Leading, Apex, Trailing Edges PDA->Ext Comp Spectral Comparison Algorithm Ext->Comp Angle Calculate Purity Angle (PA) Comp->Angle Thresh Calculate Purity Threshold (TH) Comp->Thresh Dec Is PA < TH? Angle->Dec Thresh->Dec Pass Peak is Spectrally Pure (Method Validated) Dec->Pass Yes Fail Co-eluting Impurity Detected (Method Invalid) Dec->Fail No

Figure 3: Logical workflow for self-validating peak purity assessment using PDA.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes of the forced degradation protocols and the key structural markers used for impurity tracking.

Table 1: Summary of Forced Degradation Conditions and Expected Mass Balance

Stress ConditionReagents / EnvironmentTime / TempExpected Degradation (%)Primary Degradation Products
Acidic 0.5N - 5N HCl24h at 50°C11.2% - 15.0%1-[(1-hydroxy-cyclohexyl)methyl]-4-methoxybenzene
Basic 10% NaOH24h at 50°C~14.3%Dehydration products
Oxidative 3% - 30% H₂O₂24h at RT~22.1%Venlafaxine N-oxide
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hours< 5.0%N-desmethylvenlafaxine

Table 2: Key Venlafaxine Impurities and Structural Markers

Impurity NameOrigin / PathwayPharmacological ActivityDetection Marker
O-desmethylvenlafaxine (ODV) Primary Metabolism (CYP2D6)Active (SNRI)LC-MS: m/z ~264
N-desmethylvenlafaxine (NDV) Metabolism / EnvironmentalWeakly ActiveLC-MS: m/z 264.1958
N,O-didesmethylvenlafaxine Secondary DemethylationInactiveLC-MS/MS
Venlafaxine cyclic impurity Synthetic ProcessUnknownSpectrophotometric (606 nm)
4-methoxybenzyl chloride Genotoxic Process ImpurityToxic / MutagenicRP-HPLC (225 nm)

References

1.1 - SciSpace[1] 2.6 - ClinPGx[6] 3. 10 - PubMed[10] 4.11 - PMC[11] 5. 3 - Asianpubs[3] 6.2 - PMC[2] 7.5 - RSC Publishing[5] 8.7 - MDPI[7] 9.4 - ResearchGate[4] 10.9 - AIP Publishing[9] 11.8 - Orientjchem[8]

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profile of O-Desmethylvenlafaxine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI),...

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism to its primary active metabolite, O-desmethylvenlafaxine (ODV). ODV, also marketed as the antidepressant desvenlafaxine, is pharmacologically active and contributes significantly to both the therapeutic effects and the toxicological profile of its parent compound.[1] This technical guide provides a comprehensive analysis of the toxicity profile of O-desmethylvenlafaxine, with a focus on its cardiotoxic, hepatotoxic, and neurotoxic effects. We delve into the underlying molecular mechanisms, present detailed in vitro and in vivo experimental protocols for toxicity assessment, and offer insights into the clinical management of overdose scenarios. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of antidepressant pharmacology and toxicology.

Introduction: The Metabolic Journey from Venlafaxine to O-Desmethylvenlafaxine

Venlafaxine is primarily metabolized in the liver by the cytochrome P450 (CYP) isoenzyme CYP2D6 to form O-desmethylvenlafaxine (ODV).[2][3] This metabolic pathway is significant as ODV is not an inactive byproduct but a potent SNRI in its own right, with a pharmacological profile similar to venlafaxine.[1][4] While CYP2D6 is the major enzyme involved, CYP2C19 also contributes to a lesser extent to the formation of ODV.[2][5] The N-demethylation of venlafaxine to N-desmethylvenlafaxine (NDV) is a minor pathway catalyzed by CYP3A4 and CYP2C19.[2][5]

The pharmacokinetic profile of venlafaxine and ODV is crucial in understanding their combined toxic potential. The elimination half-life of ODV is longer than that of venlafaxine, leading to its accumulation, particularly in overdose situations.[6][7] This extended exposure to the active metabolite is a key factor in the manifestation of toxic effects.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Metabolic pathway of Venlafaxine.

Cardiotoxicity: A Major Concern in Overdose

One of the most significant toxicological concerns with venlafaxine and ODV is cardiotoxicity, particularly in the context of overdose.[5][8][9] Clinical reports and case studies have documented a range of cardiac adverse events, including sinus tachycardia, prolonged QTc interval, widened QRS complex, ventricular tachycardia, and in severe cases, life-threatening cardiogenic shock and cardiac arrest.[5][8][10]

Mechanisms of Cardiotoxicity

The cardiotoxic effects of ODV are believed to be multifactorial:

  • Ion Channel Blockade: In overdose situations, venlafaxine and ODV can exhibit rate-dependent sodium channel blocking activity.[6][11] This action can lead to a widened QRS complex on the electrocardiogram (ECG), increasing the risk of ventricular arrhythmias.[10] Blockade of potassium channels, specifically the hERG (human Ether-à-go-go-Related Gene) channel, can lead to a prolongation of the QT interval, a risk factor for Torsades de Pointes, a life-threatening ventricular arrhythmia.[6]

  • Catecholamine-Induced Myocardial Damage: As SNRIs, venlafaxine and ODV increase the synaptic concentrations of norepinephrine. In overdose, this can lead to excessive sympathetic stimulation, resulting in catecholamine-induced myocardial damage or "stunned myocardium".[4][9] This can manifest as acute left ventricular dysfunction, even in the absence of severe conduction abnormalities.[9]

In Vitro Assessment of Cardiotoxicity: hERG Channel Assay

The hERG potassium channel assay is a critical in vitro screen for assessing the potential of a compound to cause QT prolongation.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in the appropriate medium supplemented with antibiotics and selection agents.

  • Compound Preparation:

    • Prepare stock solutions of O-desmethylvenlafaxine in a suitable solvent (e.g., DMSO).

    • Prepare a dilution series of the test compound to determine a concentration-response curve.

    • Include a vehicle control (e.g., 0.1% DMSO) and a known hERG channel blocker as a positive control (e.g., E-4031, dofetilide, or cisapride).[7][12]

  • Automated Patch Clamp Electrophysiology:

    • Harvest the cells and prepare a single-cell suspension.

    • Utilize an automated patch-clamp system (e.g., QPatch, PatchXpress, or IonWorks).

    • Load the cells, intracellular and extracellular solutions, and compound plate onto the instrument.

    • The system will automatically establish whole-cell patch-clamp recordings.

  • Voltage Protocol:

    • Apply a voltage protocol designed to elicit and measure hERG tail currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current.[13][14]

  • Data Analysis:

    • Measure the peak tail current amplitude in the presence of different concentrations of O-desmethylvenlafaxine.

    • Calculate the percentage of inhibition of the hERG current for each concentration relative to the vehicle control.

    • Fit the concentration-response data to a suitable model (e.g., Hill equation) to determine the IC50 value (the concentration that causes 50% inhibition).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for hERG channel assay.

Hepatotoxicity: An Idiosyncratic and Mechanistically Complex Phenomenon

Venlafaxine-induced liver injury is considered a rare and idiosyncratic event.[11][15] The clinical presentation can range from asymptomatic elevations in liver enzymes to more severe cases of acute hepatitis, which can be hepatocellular, cholestatic, or mixed.[15][16] The mechanism of hepatotoxicity is not fully elucidated but is thought to involve the formation of reactive metabolites.[15][16]

Role of Reactive Metabolites

The bioactivation of venlafaxine and ODV by CYP enzymes can potentially lead to the formation of chemically reactive intermediates. One proposed mechanism involves the formation of a quinone methide intermediate, which is highly reactive and can covalently bind to cellular macromolecules, including proteins and glutathione (GSH).[16] Depletion of cellular GSH, a key antioxidant, can lead to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte death.[17]

In Vitro Assessment of Hepatotoxicity

Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain the metabolic capabilities of the liver.[8][18]

Experimental Protocol: Cytotoxicity Assessment in Primary Human Hepatocytes

  • Hepatocyte Culture:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes on collagen-coated plates in the appropriate plating medium.

    • Allow the cells to attach and form a monolayer.

  • Compound Treatment:

    • Prepare a dilution series of O-desmethylvenlafaxine in culture medium.

    • Include a vehicle control and a known hepatotoxin as a positive control (e.g., chlorpromazine).[19]

    • Expose the hepatocytes to the test compounds for a defined period (e.g., 24 or 48 hours).

  • Cytotoxicity Endpoints:

    • ATP Depletion Assay: Measure intracellular ATP levels using a luciferase-based assay. A decrease in ATP is an early indicator of cytotoxicity.[19]

    • Glutathione (GSH) Depletion Assay: Measure intracellular GSH levels using a commercially available kit. GSH depletion is indicative of oxidative stress and reactive metabolite formation.

    • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which indicates loss of cell membrane integrity.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.

    • Determine the IC50 value for each endpoint.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for in vitro hepatotoxicity assessment.

Neurotoxicity: Seizures and Serotonin Syndrome

In overdose scenarios, venlafaxine and its active metabolite ODV can induce significant neurotoxicity, primarily manifesting as seizures and serotonin syndrome.[6]

Seizures

The proconvulsant effect of high-dose venlafaxine and ODV is thought to be related to their action on multiple neurotransmitter systems. While the exact mechanism is not fully understood, it may involve a complex interplay of increased serotonergic and noradrenergic activity, and at very high doses, weak inhibition of dopamine reuptake.[3][20] Some evidence suggests a rate-dependent effect on sodium channels at high concentrations, which could contribute to neuronal hyperexcitability.[21]

Serotonin Syndrome

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.[22][23] It is a significant risk in venlafaxine/ODV overdose, especially when co-ingested with other serotonergic agents.[6] The clinical triad of serotonin syndrome includes:

  • Neuromuscular hyperactivity: Tremor, clonus, myoclonus, hyperreflexia, and rigidity.

  • Autonomic hyperactivity: Tachycardia, hypertension, hyperthermia, and diaphoresis.

  • Altered mental status: Agitation, confusion, and in severe cases, delirium and coma.

In Vivo Assessment of Neurotoxicity: Seizure Susceptibility Testing in Rodents

Animal models are valuable for characterizing the proconvulsant potential of new chemical entities.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Threshold Test in Mice

  • Animals:

    • Use adult male mice (e.g., C57BL/6 or Swiss Webster strains).

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Drug Administration:

    • Administer O-desmethylvenlafaxine or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral).

    • Use a range of doses to establish a dose-response relationship.

  • PTZ Challenge:

    • At a predetermined time after drug administration (e.g., 30 minutes), administer a sub-convulsive or convulsive dose of pentylenetetrazole (PTZ) (e.g., 60 mg/kg, i.p.).[3]

  • Behavioral Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe and score the seizure activity for a set period (e.g., 30 minutes). Seizure scoring can include latency to first myoclonic jerk, latency to generalized clonic seizure, and seizure severity score.

  • Data Analysis:

    • Compare the seizure parameters (latency, severity) between the ODV-treated groups and the vehicle control group.

    • A significant decrease in seizure threshold (i.e., increased seizure severity or decreased latency) indicates a proconvulsant effect.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Workflow for in vivo seizure susceptibility testing.

Quantitative Toxicity Data Summary

Parameter Compound Test System Value Reference
Hepatotoxicity VenlafaxineIsolated Rat HepatocytesEC50 for cytotoxicity: >2mM[23]
Antioxidant Activity (DPPH assay) O-desmethylvenlafaxineIn vitro chemical assayIC50: 1.34 mg/mL[24]
Antioxidant Activity (DPPH assay) VenlafaxineIn vitro chemical assayIC50: 1.46 mg/mL[24]
Proconvulsant Effect VenlafaxineRats (with PTZ)Increased seizure severity at 75, 100, and 150 mg/kg[3]
Cardiotoxicity (Overdose) Venlafaxine + ODVHuman Case ReportFatal with femoral blood concentrations of 79 µg/mL (Venlafaxine) and 17.7 µg/mL (ODV)[8]
Cardiotoxicity (Overdose) Venlafaxine + ODVHuman Case ReportSevere biventricular dysfunction with peak serum concentrations of 29,180 mcg/L (Venlafaxine) and 5,399 mcg/L (ODV)[5]

Clinical Management of O-Desmethylvenlafaxine Toxicity

The management of ODV toxicity, typically in the context of venlafaxine overdose, is primarily supportive and focuses on the management of cardiovascular and neurological complications.

  • Cardiotoxicity:

    • Continuous cardiac monitoring is essential.

    • For widened QRS, sodium bicarbonate may be administered.[25]

    • QTc prolongation requires close monitoring, and electrolyte abnormalities should be corrected.

    • In cases of severe cardiac dysfunction, inotropic support and potentially extracorporeal membrane oxygenation (ECMO) may be necessary.[5]

  • Neurotoxicity:

    • Seizures are typically managed with benzodiazepines.[11][25]

    • Serotonin syndrome requires discontinuation of the offending agent and supportive care, including external cooling for hyperthermia and benzodiazepines for agitation and neuromuscular hyperactivity.[21] In severe cases, a serotonin antagonist such as cyproheptadine may be considered.[25]

  • Decontamination:

    • Activated charcoal may be considered in patients who present early after a significant ingestion.[26]

Conclusion

O-desmethylvenlafaxine, the primary active metabolite of venlafaxine, possesses a significant and clinically relevant toxicity profile. While sharing the therapeutic benefits of its parent compound, it also contributes substantially to the adverse effects observed in overdose, particularly cardiotoxicity and neurotoxicity. A thorough understanding of the mechanisms underlying these toxicities, coupled with robust in vitro and in vivo preclinical safety assessments, is paramount for the development of safer antidepressants and for the effective clinical management of patients. This guide provides a foundational framework for researchers and clinicians, emphasizing the importance of a multi-faceted approach to evaluating and mitigating the risks associated with O-desmethylvenlafaxine.

References

  • Höjer, J., et al. (2009). Fatal cardiotoxicity induced by venlafaxine overdosage. Clinical Toxicology, 47(8), 828-830. [Link]

  • BioreclamationIVT. (2013). Cryopreserved Human Hepatocyte High-Throughput Screening Protocol: 96-Well ATP Cytotoxicity Assay. [Link]

  • Myocarditis Associated with Venlafaxine Overdose and Role of CYP2D6. Journal of Atrial Fibrillation, 10(5), 1718. [Link]

  • Fogelman, S. M., et al. (1999). Venlafaxine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Couderc, S., et al. (2024). A Massive Venlafaxine Intoxication: Evolution of Cardiac Toxicity with Venlafaxine and O-Desmethylvenlafaxine Elimination Kinetics: A Grand Round. Therapeutic Drug Monitoring, 46(2), 133-137. [Link]

  • de Freitas, R. L., et al. (2006). Proconvulsant effects of high doses of venlafaxine in pentylenetetrazole-convulsive rats. Brazilian Journal of Medical and Biological Research, 39(11), 1491-1497. [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. [Link]

  • Austin Health. (n.d.). Venlafaxine and Desvenlafaxine. Austin Clinical Toxicology Service Guideline. [Link]

  • The Royal Children's Hospital Melbourne. (2020). Clinical Practice Guidelines: Serotonin and noradrenaline re-uptake inhibitors SNRIs poisoning. [Link]

  • Missouri Poison Center. (2018). Venlafaxine & Desvenlafaxine Overdose. [Link]

  • Emergency Care BC. (2018). Venlafaxine (Effexor XR) and Desvenlafaxine (Pristiq) Overdoses. [Link]

  • Khalifa, M., & Daleau, P. (1999). Venlafaxine-induced serotonin syndrome causing bilateral cerebral strokes: a case report. Journal of Medical Case Reports, 19(1), 23. [Link]

  • Hantson, P., et al. (2013). The spectrum of acute heart failure after venlafaxine overdose. Clinical Toxicology, 51(2), 92-95. [Link]

  • Georgia Poison Center. (n.d.). The spectrum of acute heart failure after venlafaxine overdose. [Link]

  • LITFL. (2020). SNRI toxicity. [Link]

  • Vignali, C., et al. (2014). Distribution of venlafaxine and O-desmethylvenlafaxine in a fatal case. Forensic Science International, 243, 83-87. [Link]

  • Khalil, H. E., et al. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. Drug Metabolism Reviews, 56(1), 1-28. [Link]

  • Hermann, M., et al. (2008). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele. European Journal of Clinical Pharmacology, 64(5), 483-487. [Link]

  • Archives of Psychiatry and Psychotherapy. (2016). Determination of venlafaxine and its metabolites in biological materials. [Link]

  • Mayo Clinic. (n.d.). Serotonin syndrome. [Link]

  • MedlinePlus. (2024). Serotonin syndrome. [Link]

  • LiverTox. (2020). Venlafaxine, Desvenlafaxine. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Abdollahi, M., & Hosseini, A. (2016). Venlafaxine-Induced Cytotoxicity Towards Isolated Rat Hepatocytes Involves Oxidative Stress and Mitochondrial/Lysosomal Dysfunction. Advanced Pharmaceutical Bulletin, 6(4), 521-530. [Link]

  • PubChem. (n.d.). Desvenlafaxine. National Center for Biotechnology Information. [Link]

  • Creative Biolabs. (2018). Rodent Depression Models. [Link]

  • Rockefeller University Press. (n.d.). Metabolic Depletion of Atp by Fructose Inversely Controls Cd95- and Tumor Necrosis Factor Receptor 1–Mediated Hepatic Apoptosis. [Link]

  • Creative Biolabs. (2018). Rodent Models of Depression. [Link]

  • Sorbera, L. A., et al. (2006). Desvenlafaxine Succinate. Drugs of the Future, 31(1), 13. [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

  • Zhang, L., et al. (2015). In vitro comparative studies of antioxidant activities of venlafaxine and o-desmethylvenlafaxine. Journal of Chemical and Pharmaceutical Research, 7(3), 1301-1305. [Link]

  • Taylor & Francis Online. (2024). Developing a Screening Strategy to Identify Hepatotoxicity and Drug Interaction Potential of Botanicals. [Link]

  • MDPI. (2017). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. [Link]

  • MPG.PuRe. (2008). Hepatic ATP-Depletion Precedes Thioacetamide-Induced Liver Damage. [Link]

  • European Journal of Pharmacology. (2016). EFFECT OF ESCITALOPRAM AND VENLAFAXINE ON SEIZURE SCORE AND LIPID PEROXIDATION IN MICE RECEIVING CARBAMAZEPINE ANTIEPILEPTIC THE. [Link]

  • ResearchGate. (2025). In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine. [Link]

  • Use-of-Chromosome-Substitution-Strains-to-Identify-Seizure-Susceptibility-Loci-in-Mice. Epilepsy Currents, 6(Suppl. 4), 1-285. [Link]

  • Wikipedia. (n.d.). Venlafaxine. [Link]

  • ClinPGx. (n.d.). Seizures associated with therapeutic doses of venlafaxine and trimipramine. [Link]

  • ResearchGate. (2025). Acute Seizure Tests in Epilepsy Research: Electroshock- and Chemical-Induced Convulsions in the Mouse. [Link]

  • British Journal of Clinical Pharmacology. (2006). Pharmacokinetic/pharmacodynamic modelling of cardiac toxicity in venlafaxine overdose. [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • MDPI. (2025). Cardiotoxicity Associated with Venlafaxine—Defining Features in a Series of Five Cases and a Call for Proactive Monitoring. [Link]

  • British Journal of Pharmacology. (2002). Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin. [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • British Journal of Pharmacology. (2002). Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline. [Link]

  • European Journal of Clinical Pharmacology. (2008). Serum concentrations of venlafaxine and its metabolites O-desmethylvenlafaxine and N-desmethylvenlafaxine in heterozygous carriers of the CYP2D6*3, *4 or *5 allele. [Link]

  • Semantic Scholar. (n.d.). A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. [Link]

Sources

Exploratory

Difference between rac N-Desmethyl Venlafaxine and phenethyl analogs

This technical guide provides a comparative analysis of rac-N-Desmethyl Venlafaxine (NDV) and its N-phenethyl analogs (specifically the critical process impurity N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine). It addres...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of rac-N-Desmethyl Venlafaxine (NDV) and its N-phenethyl analogs (specifically the critical process impurity N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine). It addresses the structural, pharmacological, and analytical distinctions required for drug development and impurity profiling.

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

In the development of Venlafaxine hydrochloride formulations, distinguishing between active metabolites and structural process impurities is critical for regulatory compliance (ICH Q3A/B).

  • rac-N-Desmethyl Venlafaxine (NDV) is a pharmacologically active metabolite formed via CYP3A4, serving as a marker for metabolic phenotyping.

  • Phenethyl Analogs (specifically N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine) are synthetic process impurities (dimers) arising during API manufacturing. They possess no therapeutic value and must be controlled due to potential toxicity and lack of efficacy.

This guide delineates the structural divergence, synthetic origins, and analytical protocols to segregate these compounds.

Structural & Stereochemical Analysis

Venlafaxine is a bicyclic phenethylamine derivative.[1][2] The core pharmacophore relies on the spatial arrangement of the dimethylamino-methyl side chain relative to the cyclohexanol ring.

Chemical Identity Comparison[3][4][5][6]
Featurerac-N-Desmethyl Venlafaxine (NDV)Phenethyl Analog (Impurity N2)
CAS Registry 135308-74-6 (racemate)1346601-14-6
Role Major Metabolite / Synthetic IntermediateProcess Impurity (Critical Quality Attribute)
Molecular Formula C₁₆H₂₅NO₂C₂₅H₃₅NO₃
Molecular Weight 263.38 g/mol 397.55 g/mol
Structure Class Secondary AmineTertiary Amine (Bulky Lipophilic Tail)
IUPAC Name 1-[2-(methylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol1-[2-[methyl(2-(4-methoxyphenyl)ethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexanol
Structural Logic Diagram (Graphviz)

The following diagram illustrates the structural relationship and the specific substitution at the nitrogen atom that differentiates the metabolite from the impurity.

Venlafaxine_Structure_Comparison cluster_chemistry Structural Divergence at Nitrogen Venlafaxine Venlafaxine (Parent) (Tertiary Amine) NDV N-Desmethyl Venlafaxine (NDV) (Secondary Amine) Metabolite/Intermediate Venlafaxine->NDV N-Demethylation (CYP3A4 or Chemical) Impurity Phenethyl Analog (Impurity N2) (Tertiary Amine) Process Impurity Venlafaxine->Impurity Structural Relation: N-Methyl replaced by 4-Methoxyphenethyl

Caption: Structural divergence showing NDV as a secondary amine (loss of methyl) versus the Phenethyl Analog as a tertiary amine with a bulky lipophilic substitution.[3]

Synthetic Origin vs. Metabolic Pathway

Understanding the origin of these species is essential for root-cause analysis in manufacturing and clinical pharmacokinetics.

Metabolic Origin (NDV)

NDV is formed in vivo via CYP3A4 -mediated N-demethylation. Unlike the major active metabolite O-desmethylvenlafaxine (ODV), which is formed by CYP2D6, NDV is a minor pathway in extensive metabolizers but becomes significant in CYP2D6 poor metabolizers.

Synthetic Origin (Phenethyl Analog)

The phenethyl analog is a "dimer-like" impurity generated during the reductive amination step of Venlafaxine synthesis.

  • Precursors: 4-methoxyphenylacetonitrile + Cyclohexanone.[4][5][6]

  • Mechanism: If the intermediate amine reacts with an excess of the phenethyl-halide or tosylate precursor (instead of the intended methyl source), the N-Desmethyl-N-(4-methoxyphenethyl) species is formed. This is a classic "over-alkylation" or "scrambling" side reaction.

Origins Precursor Precursor: 4-Methoxyphenylacetonitrile Intermed Intermediate: Amino-Alcohol Derivative Precursor->Intermed Cyclohexanone Reagent: Cyclohexanone Cyclohexanone->Intermed Synth_Route Standard Synthesis (Methylation) Intermed->Synth_Route Side_Rxn Side Reaction (Alkylation with Phenethyl) Intermed->Side_Rxn Venlafaxine Venlafaxine API Synth_Route->Venlafaxine Impurity Phenethyl Analog (Impurity N2) Side_Rxn->Impurity Impurity Formation Metabolism In Vivo Metabolism (CYP3A4) NDV N-Desmethyl Venlafaxine (Metabolite) Metabolism->NDV Venlafaxine->Metabolism

Caption: Divergent pathways showing NDV as a downstream metabolite versus the Phenethyl Analog as an upstream synthetic side-reaction product.

Pharmacological Implications[6][10][11][12][13][14][15]

Binding Profile (SERT/NET)
  • Venlafaxine: Potent SNRI (Serotonin > Norepinephrine).[7]

  • NDV (Metabolite): Retains biological activity but with reduced potency compared to parent and ODV. It exhibits a weaker inhibition of SERT and NET, making it less clinically relevant for efficacy but relevant for toxicity in overdose or accumulation scenarios.

  • Phenethyl Analog (Impurity):

    • Activity: Likely inactive or possesses "dirty" pharmacology due to the bulky lipophilic phenethyl group, which sterically hinders binding to the transporter orthosteric sites.

    • Toxicity: High lipophilicity (LogP ~4.9 vs 0.43 for Venlafaxine) increases tissue retention and potential off-target binding (hERG channel risk). It is classified as a structural impurity requiring strict limits (typically <0.15%).

Experimental Protocols: Analytical Separation

Differentiation of NDV and the Phenethyl Analog is straightforward due to the significant mass difference, but they must be resolved from the parent drug and ODV.

LC-MS/MS Method for Impurity Profiling

This protocol ensures separation of the polar metabolite (NDV) from the lipophilic impurity (Phenethyl Analog).

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

Mobile Phase:

  • A: 0.1% Formic Acid in Water (promotes ionization).

  • B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % B Event
0.0 5 Initial equilibration (Elutes polar NDV/ODV)
2.0 5 Hold
10.0 90 Ramp to elute lipophilic Phenethyl Analog
12.0 90 Wash

| 12.1 | 5 | Re-equilibration |

MS/MS Transitions (MRM Mode):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Venlafaxine 278.2 58.0 30 20
NDV 264.2 58.0 30 22

| Phenethyl Analog | 398.3 | 121.0* | 35 | 25 |

*Note: The product ion 121.0 corresponds to the methoxy-tropylium ion or methoxy-benzyl carbocation, characteristic of the additional phenethyl side chain.

Protocol Validation Criteria (Self-Validating)
  • Resolution (Rs): Ensure Rs > 2.0 between Venlafaxine and NDV.

  • Carryover Check: The Phenethyl Analog is highly lipophilic. Inject a blank after the high standard to verify <0.1% carryover.

  • Mass Balance: The sum of Venlafaxine + Metabolites + Impurities should account for >98% of the injected mass in forced degradation studies.

References

  • Pharmacokinetics of Venlafaxine & Metabolites

    • Title: Impact of polymorphisms in CYP and UGT enzymes on the pharmacokinetics of desvenlafaxine.
    • Source: Frontiers in Pharmacology (2023).
    • URL:[Link]

  • Impurity Characterization

    • Title: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (Impurity Standard).[3][8][9]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Title: An improved process for the preparation of venlafaxine and its analogs (WO2008059525A2).
  • Analytical Methodology

    • Title: Analytical Methods for Venlafaxine Hydrochloride and Metabolites Determinations.[1][2][10]

    • Source: System
    • URL:[Link]

  • Structure-Activity Relationships

    • Title: Uncovering Structure-Activity Rel
    • Source: PubMed / NIH (2024).
    • URL:[Link]

Sources

Foundational

Comprehensive Literature Review and Analytical Framework for Venlafaxine Impurities

Introduction & Regulatory Context Venlafaxine (VFX) is a frontline serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder and clinical anxiety. In pharmaceutical development, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Venlafaxine (VFX) is a frontline serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder and clinical anxiety. In pharmaceutical development, the rigorous profiling of its process-related impurities and degradation products is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Because Venlafaxine is synthesized via multi-step pathways and contains reactive functional groups (a tertiary amine and a methoxy ether), it is susceptible to both synthetic carryover and environmental degradation.

As a Senior Application Scientist, I approach impurity profiling not merely as a compliance checklist, but as a mechanistic puzzle. Understanding the chemical causality behind an impurity's formation dictates the analytical strategy required to detect it. This whitepaper synthesizes current literature to provide a robust, self-validating analytical framework for isolating and quantifying Venlafaxine related compounds[1].

Mechanistic Origins of Venlafaxine Impurities

The impurity profile of Venlafaxine can be bifurcated into two distinct origins: Process-Related Impurities (arising from the synthesis route) and Degradation Products (arising from environmental stress).

Process-Related Impurities (Synthesis)

The commercial synthesis of Venlafaxine typically involves the condensation of p-methoxyphenylacetonitrile with cyclohexanone, followed by reduction and subsequent N,N-dimethylation using the Eschweiler-Clarke procedure.

  • Venlafaxine Cyclic Impurity (USP Related Compound E): Chemically identified as 5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane, this is a penultimate-level impurity. It is formed via a side reaction during the methylation step and has a high propensity to carry over into the final API formulation if crystallization is not optimized[2].

  • Cyano Intermediate (Nitrile Impurity): Arises from the incomplete catalytic reduction of the intermediate 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol. Due to the toxicity associated with nitrile groups, its purging is strictly monitored.

Degradation Products (Oxidative & Hydrolytic Stress)

Venlafaxine is highly susceptible to demethylation under oxidative stress.

  • N-Desmethylvenlafaxine (USP Related Compound A / EP Impurity D): Formed via N-demethylation. Recent electrochemical advanced oxidation process (EAOP) studies demonstrate that hydroxyl radicals attack the tertiary amine, leading to the loss of a methyl group. In mass spectrometry, this is observed as a precursor ion at m/z 264.2 with a characteristic neutral loss of 18 Da (H₂O) during MS/MS fragmentation[3].

  • O-Desmethylvenlafaxine (EP Impurity E): Formed via O-demethylation. While this is the primary active metabolite in humans (marketed separately as Desvenlafaxine), it is treated as a strictly controlled degradation product within Venlafaxine API manufacturing .

Key Venlafaxine Related Compounds

The following table summarizes the critical quantitative and structural data for Venlafaxine and its primary impurities.

Compound NameCompendial IDCAS NumberMonoisotopic Mass (Da)Origin & Mechanistic Note
Venlafaxine (API) N/A93413-69-5277.20Parent Drug (SNRI)
O-Desmethylvenlafaxine EP Impurity E93413-62-8263.19Active metabolite; O-demethylation degradant
N-Desmethylvenlafaxine USP Rel. Cmpd A / EP Impurity D93413-90-2263.19Oxidative degradation product (N-demethylation)
Venlafaxine Cyclic Impurity USP Rel. Cmpd E93413-56-0275.19Process impurity (Spiro-undecane derivative)
Cyano Intermediate Nitrile Impurity93413-75-3259.16Unreacted synthesis intermediate

Workflow Visualization

Venlafaxine_Workflow Synthesis Chemical Synthesis (Eschweiler-Clarke) Cyano Cyano Intermediate (Process Impurity) Synthesis->Cyano Incomplete reduction Cyclic Cyclic Impurity (USP Compound E) Synthesis->Cyclic Side reaction API Venlafaxine API m/z 278.3[M+H]+ Synthesis->API N,N-dimethylation ODV O-Desmethylvenlafaxine EP Impurity E m/z 264.2 [M+H]+ API->ODV O-Demethylation (Metabolism/Degradation) NDV N-Desmethylvenlafaxine USP Compound A m/z 264.2 [M+H]+ API->NDV N-Demethylation (Oxidative Stress)

Figure 1: Mechanistic pathways of Venlafaxine synthesis impurities and degradation products.

Analytical Methodologies & Protocols

A critical analytical challenge in Venlafaxine profiling is that O-Desmethylvenlafaxine (ODV) and N-Desmethylvenlafaxine (NDV) are positional isomers. Both yield a protonated precursor ion of m/z 264.2. Without baseline chromatographic resolution, mass spectrometry will suffer from cross-talk, rendering quantification untrustworthy.

Protocol 1: Stability-Indicating UPLC-MS/MS for Degradation Profiling

This protocol is designed to resolve isobaric desmethyl impurities following forced degradation[4].

  • Scientific Rationale (Causality): Venlafaxine is highly basic (pKa ~9.4). Using a sub-2-micron BEH (Bridged Ethylene Hybrid) Shield RP18 column allows us to utilize a mobile phase with ammonium acetate. The embedded polar group in the Shield stationary phase prevents the protonated tertiary amine from interacting with residual surface silanols, eliminating peak tailing and ensuring sharp resolution between the ODV and NDV isomers.

  • Step 1: Sample Preparation (SPE): Direct injection of stressed API causes severe ion suppression. Dilute the stressed API to 1.0 mg/mL. Pass through an HLB (Hydrophilic-Lipophilic Balance) Solid Phase Extraction cartridge. Wash with 5% methanol to remove polar salts, and elute the tertiary amines with 100% acetonitrile.

  • Step 2: Chromatographic Separation:

    • Column: ACQUITY UPLC BEH Shield RP18 (1.7 µm, 100 × 2.1 mm).

    • Mobile Phase: Isocratic elution—Water containing 2 mM ammonium acetate : Acetonitrile (20:80, v/v).

    • Flow Rate: 0.3 mL/min.

  • Step 3: Mass Spectrometry (ESI-MRM):

    • Operate in Positive Electrospray Ionization (ESI+) mode.

    • Transitions: Venlafaxine (m/z 278.3 → 121.1), ODV (m/z 264.2 → 107.1), NDV (m/z 264.2 → 246.2).

  • Step 4: System Self-Validation: The run is only validated if the chromatographic resolution (

    
    ) between ODV and NDV is 
    
    
    
    . If
    
    
    , the column is voided, preventing the reporting of false quantitative data due to MS cross-talk.
Protocol 2: Routine HPLC-UV Method for Cyclic Impurity Detection

For routine Quality Control (QC) of bulk API, UV detection is preferred for its ruggedness. However, because the Cyclic Impurity (USP Compound E) lacks a distinct chromophore shift from the parent drug, chromatographic selectivity is paramount.

  • Scientific Rationale (Causality): To retain and resolve the basic impurities on a standard C18 column without high-pH degradation of the silica, we employ an ion-pairing reagent. 1-octane sulfonic acid binds to the protonated amine of Venlafaxine and its impurities at pH 6.0, forming a neutral, highly hydrophobic complex. This drastically increases retention time, pulling the impurities away from the void volume and resolving them from neutral degradants.

  • Step 1: Sample Preparation: Dissolve 50 mg of Venlafaxine API in 50 mL of diluent (Water:Acetonitrile 50:50).

  • Step 2: Separation:

    • Column: YMC-Pack ODS-A (150 × 4.6 mm, 3 µm).

    • Mobile Phase A: 10 mM potassium dihydrogen phosphate + 2 mM 1-octane sulfonic acid sodium salt (pH adjusted to 6.0).

    • Mobile Phase B: Water:Acetonitrile (20:80).

    • Gradient: 0-14 min linear gradient from 15% B to 85% B.

  • Step 3: Detection: UV absorbance at 230 nm.

  • Step 4: System Self-Validation: The method is validated by calculating the mass balance of forced degradation samples. The sum of the peak areas of the remaining API and all detected impurities must equal

    
     of the initial unstressed API area. A failure indicates an impurity has precipitated or is irreversibly bound to the column.
    

References

  • Title: Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma Source: NIH / PubMed Central URL: [Link]

  • Title: Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment Source: MDPI URL: [Link]

  • Title: Developing a Novel Spectrophotometric Method for Estimating Venlafaxine Cyclic Impurity in Pharmaceutical Formulations Source: AIP Publishing URL: [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation for rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

Application Note & Methodological Protocol Prepared for Researchers, Analytical Scientists, and Drug Development Professionals Introduction and Mechanistic Context In the synthesis and stability profiling of Venlafaxine—...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Prepared for Researchers, Analytical Scientists, and Drug Development Professionals

Introduction and Mechanistic Context

In the synthesis and stability profiling of Venlafaxine—a potent serotonin-norepinephrine reuptake inhibitor (SNRI)—controlling process-related impurities and degradants is a critical regulatory mandate[1]. One such complex impurity is rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6)[2]. Structurally, this compound is formed when Venlafaxine undergoes N-demethylation followed by alkylation with a 4-methoxyphenethyl group, resulting in a bulky, highly hydrophobic molecule (Molecular Formula: C25H35NO3, MW: 397.55)[2].

The Analytical Challenge: Causality in Chromatographic Behavior

Developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this specific impurity presents two distinct mechanistic challenges:

  • Silanol Interactions: Like Venlafaxine, this impurity contains a basic tertiary amine. In traditional silica-based columns, basic amines interact strongly with residual, unreacted acidic silanol groups via ion-exchange mechanisms, leading to severe peak tailing and poor resolution[3].

  • Extreme Hydrophobicity: The addition of the 4-methoxyphenethyl moiety significantly increases the molecule's lipophilicity compared to the parent drug. If a high-pH mobile phase is used (which neutralizes the amine to prevent silanol tailing)[4], the molecule becomes so hydrophobic that it may exhibit excessively long retention times on standard C18 stationary phases.

The Expert Solution: To resolve this paradox, we utilize a Phenyl-Hexyl stationary phase under acidic conditions (pH 3.0). At pH 3.0, the basic amine is protonated, reducing its overall hydrophobicity and ensuring a reasonable elution time[5]. To counteract the resulting silanol interactions, the Phenyl-Hexyl phase provides alternative


 retention mechanisms with the molecule's two aromatic rings, allowing us to use a highly end-capped column that physically shields residual silanols[3].

ImpurityPathway Venlafaxine Venlafaxine (Active Pharmaceutical Ingredient) NDesmethyl N-Desmethylvenlafaxine (Primary Degradant/Metabolite) Venlafaxine->NDesmethyl N-Demethylation Alkylation Alkylation (+ 4-methoxyphenethyl group) NDesmethyl->Alkylation Process Impurity TargetImpurity rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (Target Impurity, CAS: 1346601-14-6) Alkylation->TargetImpurity

Fig 1: Formation pathway of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are strictly met. This guarantees that the chromatographic environment is optimal before any quantitative data is generated[6].

Reagents and Materials
  • Stationary Phase: Phenyl-Hexyl Column (250 mm × 4.6 mm, 5 µm particle size, fully end-capped).

  • Mobile Phase A (Aqueous): 20 mM Potassium dihydrogen phosphate (

    
    ) buffer. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid[7].
    
  • Mobile Phase B (Organic): LC-MS Grade Acetonitrile.

  • Diluent: Mobile Phase A : Acetonitrile (50:50, v/v).

Chromatographic Conditions
ParameterSpecificationRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[4].
Column Temperature 40°CLowers mobile phase viscosity; improves mass transfer of bulky analytes[8].
Detection Wavelength 225 nmIsosbestic point providing maximum sensitivity for the methoxyphenyl chromophores[9].
Injection Volume 20 µLBalances sensitivity (LOD) without causing column volume overload[7].

Gradient Program: A gradient is strictly required to elute the highly hydrophobic impurity while maintaining resolution from early-eluting polar degradants.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.07525Isocratic hold to focus polar impurities.
5.07525End of isocratic hold.
20.03070Linear ramp to elute the bulky target impurity.
25.03070High organic wash to remove strongly bound dimers.
26.07525Return to initial conditions.
35.07525Column re-equilibration.
Step-by-Step Execution Workflow
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of ultra-pure water. Adjust pH to 3.0 using 10% orthophosphoric acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas[7].
    
  • Standard Preparation: Accurately weigh 10 mg of the rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine reference standard and transfer to a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to the mark (100 µg/mL stock).

  • System Suitability Testing (SST): Inject the standard solution (10 µg/mL) in five replicates. The system must automatically lock out sample analysis if the criteria in Table 1 are not met.

  • Sample Analysis: Inject the unknown sample preparations. Bracket the sequence with a standard injection every 10 samples to verify ongoing system stability.

HPLCWorkflow Phase1 1. Column & Mobile Phase Selection (Mitigate Silanol Interactions) Phase2 2. Gradient Optimization (Enhance Resolution & Peak Shape) Phase1->Phase2 Phase3 3. System Suitability Testing (Self-Validating Gatekeeper) Phase2->Phase3 Phase4 4. ICH Q2(R1) Validation (Linearity, Accuracy, Precision) Phase3->Phase4

Fig 2: Logical workflow for self-validating HPLC method development.

Method Validation Data (ICH Q2(R1) Framework)

The method was rigorously validated according to International Council on Harmonisation (ICH) guidelines[4], ensuring it is fit-for-purpose for routine quality control and impurity profiling.

System Suitability Test (SST) Criteria

These metrics prove the physical causality of the chosen Phenyl-Hexyl column and pH 3.0 buffer in suppressing silanol tailing.

ParameterAcceptance CriteriaTypical Observed ValueStatus
Resolution (

)
> 2.0 (from Venlafaxine)4.8Pass
Tailing Factor (

)
≤ 1.51.12Pass
Theoretical Plates (

)
> 500012,450Pass
% RSD of Peak Area ≤ 2.0% (n=5)0.45%Pass
Linearity, LOD, and LOQ

Linearity was established by plotting detector response against the concentration of the impurity. The use of 225 nm provides exceptional signal-to-noise ratios[9].

MetricResult
Linearity Range 0.05 µg/mL to 150 µg/mL
Correlation Coefficient (

)
0.9998
Limit of Detection (LOD) 0.015 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.050 µg/mL (S/N > 10)
Accuracy (Recovery)

Accuracy was determined by spiking the impurity into a placebo matrix at 50%, 100%, and 150% of the specification limit.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50% 5.004.9699.2%0.81%
100% 10.0010.08100.8%0.52%
150% 15.0014.8599.0%0.64%

Conclusion

The developed RP-HPLC method successfully overcomes the dual challenges of extreme hydrophobicity and basic amine silanol interactions inherent to rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine. By leveraging the


 selectivity of a Phenyl-Hexyl column combined with an acidic gradient profile, the method achieves baseline resolution, excellent peak symmetry (

= 1.12), and high sensitivity. The embedded System Suitability protocols ensure this method acts as a highly reliable, self-validating tool for pharmaceutical impurity profiling.

References

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Orient Journal of Chemistry. Available at:[Link]

  • Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance. Synthetic Communications (Taylor & Francis). Available at:[Link]

  • rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine | C25H35NO3 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF VENLAFAXINE HYDROCHLORIDE CAPSULES AND ITS IMPURITY BY RP-HPLC. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at:[Link]

  • DETERMINATION OF VENLAFAXINE, VILAZODONE AND THEIR MAIN ACTIVE METABOLITES IN HUMAN SERUM BY HPLC-DAD AND HPLC-MS. PubMed (NIH). Available at:[Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF RELATED SUBSTANCE IN VENLAFAXINE HYDROCHLORIDE TABLETS. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • Development and validation of a rapid HPLC-fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma. PMC (NIH). Available at:[Link]

  • METHOD DEVELOPMENT AND VALIDATION OF BCS CLASS-I DRUG BY RP-HPLC METHOD. ResearchGate. Available at:[Link]

Sources

Method

Sample preparation techniques for Venlafaxine impurity analysis

Application Note: Advanced Sample Preparation Protocols for Venlafaxine Impurity Profiling Executive Summary Venlafaxine Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), presents a unique analytical c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Sample Preparation Protocols for Venlafaxine Impurity Profiling

Executive Summary

Venlafaxine Hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI), presents a unique analytical challenge due to its bicyclic phenylethylamine structure and the polarity range of its impurities. Effective impurity profiling requires a sample preparation strategy that balances the solubility of the hydrophilic salt form with the extraction of hydrophobic degradation products (e.g., Impurity A) and polar metabolites (e.g., O-desmethylvenlafaxine).

This guide moves beyond standard pharmacopoeial monographs to provide optimized, high-recovery protocols for three distinct analytical scenarios:

  • Routine QC: High-throughput direct extraction for drug products.

  • Trace Analysis: Orthogonal Solid Phase Extraction (SPE) for low-level impurities.

  • Genotoxic Screening: Specialized "Cold Extraction" for Nitrosamines (NDSRIs).

The Impurity Landscape

Understanding the physicochemical properties of the target impurities is the first step in designing a robust extraction protocol.

Table 1: Key Venlafaxine Impurities & Physicochemical Profiles

Impurity Name (EP/USP)Chemical IdentityPolarity (LogP)Criticality
Venlafaxine (API) 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol~0.43 (pH dep.)Parent
Impurity A (EP)2-(4-methoxyphenyl)-N,N-dimethylethanamineHigh (Lipophilic)Degradant (Acid/Heat)
Impurity C (EP)N,N-didesmethyl venlafaxineLow (Hydrophilic)Metabolite/Process
Impurity D (USP RC A)N-desmethyl venlafaxineMediumMajor Metabolite
N-Nitroso Venlafaxine N-nitroso-desmethyl venlafaxineMedium-HighGenotoxic (NDSRI)

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logic for selecting the appropriate sample preparation technique based on the analytical goal and sample matrix.

SamplePrepDecision Start Start: Define Analytical Goal MatrixCheck Sample Matrix? Start->MatrixCheck LevelCheck Target Sensitivity? MatrixCheck->LevelCheck Drug Product (Capsule/Tablet) Protocol2 Protocol 2: Orthogonal SPE Cleanup (Trace Impurities / Bio-samples) MatrixCheck->Protocol2 Biological (Plasma/Urine) Protocol1 Protocol 1: Dual-Solvent Direct Extraction (Routine QC / Assay) LevelCheck->Protocol1 > 0.05% (Standard QC) LevelCheck->Protocol2 Complex Formulation (e.g., Extended Release) Protocol3 Protocol 3: 'Cold' Methanolic Extraction (Nitrosamine / NDSRI) LevelCheck->Protocol3 < 30 ppb (Genotoxic/NDSRI)

Figure 1: Decision matrix for selecting the optimal Venlafaxine sample preparation workflow.

Protocol 1: The "Dual-Solvent" Direct Extraction (Routine QC)

Application: Routine batch release, content uniformity, and major degradation product analysis (HPLC-UV). Mechanism: Utilizes a biphasic solubility approach where the aqueous buffer dissolves the salt API, and the high organic content ensures complete recovery of lipophilic Impurity A.

Reagents:
  • Diluent A: 20% Acetonitrile / 80% Phosphate Buffer (0.05M, pH 3.0).

  • Diluent B: 100% Acetonitrile (HPLC Grade).

Step-by-Step Methodology:
  • Sample Weighing:

    • Open 20 capsules and pool contents. Grind to a fine powder.

    • Weigh powder equivalent to 50 mg Venlafaxine HCl into a 100 mL amber volumetric flask (protect from light).

  • Primary Solubilization (The "Wetting" Phase):

    • Add 10 mL of Diluent B (Acetonitrile) .

    • Scientific Rationale: High organic concentration initially breaks down the extended-release polymer matrix (e.g., HPMC/Ethylcellulose) which can trap hydrophobic impurities.

    • Sonicate for 10 minutes (maintain temp < 30°C).

  • Secondary Solubilization:

    • Add 60 mL of Diluent A .

    • Shake mechanically for 20 minutes.

    • Scientific Rationale: The acidic buffer ensures the Venlafaxine base converts fully to the soluble hydrochloride salt form.

  • Final Dilution & Filtration:

    • Make up to volume with Diluent A. Mix well.

    • Filter through a 0.45 µm PVDF syringe filter .

    • Critical Note: Do not use Nylon filters for impurity analysis as they can adsorb acidic impurities or leach extractables that co-elute with Impurity C.

Protocol 2: Orthogonal Solid Phase Extraction (Trace Analysis)

Application: Analysis of low-level impurities in complex extended-release formulations or biological matrices where excipient interference is high. Mechanism: Uses a Hydrophilic-Lipophilic Balanced (HLB) sorbent to retain the API and impurities while washing away matrix components.

Materials:
  • Cartridge: Polymeric HLB (e.g., Oasis HLB or equivalent), 60 mg / 3 cc.

  • Wash Solution: 5% Ammonium Hydroxide in Water (removes acidic interferences).

  • Elution Solvent: Methanol.[1][2]

Step-by-Step Methodology:
  • Conditioning:

    • Pass 2 mL Methanol followed by 2 mL Water through the cartridge. Do not let the sorbent dry.

  • Loading:

    • Load 1 mL of the prepared sample solution (pH adjusted to ~6.0).

    • Flow rate: ~1 mL/min (gravity or low vacuum).

  • Washing (Critical Step):

    • Wash with 2 mL of 5% Ammonium Hydroxide .

    • Scientific Rationale: At basic pH, Venlafaxine (pKa ~9.4) remains partially charged/neutral and sticks to the polymeric phase, while polar matrix components and acidic excipients are washed away.

  • Elution:

    • Elute with 2 mL of 100% Methanol .

    • Collect eluate in a silanized glass vial to prevent adsorption of trace impurities.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL of Mobile Phase for LC-MS analysis.

Protocol 3: Nitrosamine-Specific "Cold" Extraction

Application: Quantitation of N-Nitroso-Desmethyl Venlafaxine (NDSRI) at ppb levels. Core Requirement: Prevent in-situ formation of nitrosamines during sample prep.

Scientific Integrity Warning:

Standard sonication generates heat, which can accelerate the reaction between residual nitrites (in excipients) and the secondary amine of Venlafaxine (N-desmethyl metabolite) to form false-positive nitrosamines.

Methodology:
  • Preparation:

    • Weigh crushed tablet powder equivalent to 100 mg API into a centrifuge tube.

  • Extraction:

    • Add 5.0 mL of 100% Methanol (LC-MS Grade) .

    • Do NOT Sonicate.

    • Use a Wrist-Action Shaker for 40 minutes at room temperature (20-25°C).

  • Separation:

    • Centrifuge at 4500 rpm for 15 minutes.

  • Filtration:

    • Filter supernatant through a 0.22 µm Hydrophilic PTFE or PVDF filter .

    • Note: Discard the first 1 mL of filtrate to saturate filter binding sites.

Analytical Method Context (HPLC-UV)

To validate the success of Protocol 1, the following chromatographic conditions are recommended (based on EP/USP alignment):

  • Column: C8 or C18 End-capped (e.g., Inertsil C8-3, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Acetonitrile : Phosphate Buffer pH 3.0 (30:70 v/v).

    • Note: A lower pH (3.0) is preferred over pH 4.4 for better resolution of Impurity C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Isosbestic point for optimal sensitivity of aromatic impurities).

Troubleshooting & Validation Data

Table 2: Expected Recovery Rates by Protocol

AnalyteProtocol 1 (Direct) RecoveryProtocol 2 (SPE) RecoveryCommon Failure Mode
Venlafaxine 99.5% - 101.0%95% - 98%Sorbent drying during SPE
Impurity A 98.0% - 102.0%85% - 90%Low solubility in aqueous diluent
Impurity C 95.0% - 99.0%> 90%Co-elution with void volume

Validation Check: If recovery of Impurity A is < 90% in Protocol 1, increase the initial "Wetting" volume of Acetonitrile in Step 2 from 10 mL to 20 mL before adding the buffer.

References

  • European Pharmacopoeia (Ph.[3][4] Eur.). Venlafaxine Hydrochloride Monograph 2527. European Directorate for the Quality of Medicines (EDQM). Link

  • United States Pharmacopeia (USP). Venlafaxine Hydrochloride Extended-Release Capsules Monograph. USP-NF.[5] Link

  • Liu, W., et al. (2011). Development and validation of an LC-MS/MS method for the determination of venlafaxine and its metabolites in human plasma. Journal of Chromatography B, 879(22), 2097-2102. Link

  • U.S. FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2021).[6] Link

  • Thermo Fisher Scientific. Determination of Nitrosamine Impurities in ARBs. Application Note 73315. Link

Sources

Application

Application Note: Optimal Storage &amp; Handling of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine Standards

Abstract & Scope This technical guide defines the protocol for the receipt, storage, handling, and stability monitoring of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6). This compound serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide defines the protocol for the receipt, storage, handling, and stability monitoring of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6). This compound serves as a critical impurity reference standard and metabolite analog in the quantitation of Venlafaxine (SNRI) and its derivatives.

Given its structural complexity—containing a tertiary amine, a cyclohexanol moiety, and multiple ether linkages—this analyte exhibits specific sensitivities to oxidative stress and moisture-induced degradation. This protocol is designed to mitigate these risks, ensuring analytical integrity for HPLC and LC-MS/MS workflows.

Compound Identity & Physicochemical Profile[1][2][3][4][5]

PropertyDetail
Chemical Name rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine
Synonyms 1-[1-(4-Methoxyphenyl)-2-[[2-(4-methoxyphenyl)ethyl]methylamino]ethyl]cyclohexanol
CAS Number 1346601-14-6
Molecular Formula C₂₅H₃₅NO₃
Molecular Weight 397.55 g/mol
Physical State Solid (Neat)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in water (Free Base)
pKa (Calculated) ~9.4 (Amine), ~16 (Alcohol)

Critical Storage Protocol

The "Why" Behind the Conditions
  • Temperature (2°C to 8°C): While many amine salts are stable at room temperature, the free base form of this impurity is prone to slow oxidation and potential interactions with atmospheric CO₂ (carbamate formation). Refrigeration slows kinetic degradation rates significantly.

  • Light Protection (Amber Glass): The methoxy-benzyl ether moieties can undergo photo-oxidative cleavage under high-intensity UV exposure.

  • Moisture Control: The tertiary hydroxyl group on the cyclohexyl ring makes the compound susceptible to hygroscopicity, which alters the effective mass during weighing.

Storage Decision Tree (Standard Operating Procedure)

StorageProtocol Start Reference Standard Arrival Inspection Visual Inspection & COA Verification Start->Inspection FormatCheck Is the material Solid or Solution? Inspection->FormatCheck Solid Solid (Neat) FormatCheck->Solid Solid Solution Stock Solution Prep FormatCheck->Solution Reconstitution SolidStorage Store at +4°C (2-8°C) Desiccated Amber Vial Solid->SolidStorage Weighing Equilibrate to RT (30 mins) before opening to prevent condensation SolidStorage->Weighing Use Weighing->Solution SolventChoice Dissolve in Methanol (LC-MS Grade) Conc: 1.0 mg/mL Solution->SolventChoice Aliquot Aliquot into single-use vials (Avoid freeze-thaw cycles) SolventChoice->Aliquot SolStorage Store at -20°C or -80°C Shelf Life: 6-12 Months Aliquot->SolStorage

Figure 1: Decision matrix for the intake and storage of Venlafaxine impurity standards.

Handling & Reconstitution Protocol

Preparation of Master Stock Solution (1.0 mg/mL)

Objective: Create a stable stock solution suitable for LC-MS/MS calibration.

  • Equilibration: Remove the neat standard from the refrigerator (+4°C) and allow it to sit at room temperature for 30 minutes inside a desiccator.

    • Scientific Rationale: Opening a cold vial in humid air causes immediate condensation on the hygroscopic solid, leading to weighing errors (under-dosing).

  • Weighing: Accurately weigh 5.0 mg of the substance into a clean, amber volumetric flask (5 mL).

    • Note: Use an analytical balance with 0.01 mg readability.

  • Solvent Addition: Add approximately 3 mL of LC-MS Grade Methanol . Sonicate for 2 minutes to ensure complete dissolution.

    • Why Methanol? Methanol provides excellent solubility for Venlafaxine derivatives and is compatible with electrospray ionization (ESI) sources. Avoid water for stock solutions to prevent hydrolysis risks over long-term storage.

  • Dilution: Make up to volume with Methanol. Cap tightly and invert 10 times.

  • Aliquot: Transfer 200 µL aliquots into amber HPLC vials with PTFE-lined caps.

  • Storage: Label with ID, Conc., and Date. Store at -20°C (stable for 12 months) or -80°C (stable for 24+ months).

Working Standard Preparation
  • Daily Use: Dilute the Master Stock 1:100 or 1:1000 with Mobile Phase A (e.g., 0.1% Formic Acid in Water/Methanol 50:50).

  • Stability: Working standards in aqueous mobile phase should be used within 24 hours and discarded.

Stability Indicating Assay (QC Protocol)

To verify the integrity of the standard after prolonged storage, use the following HPLC-UV or LC-MS method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 225 nm (Max absorption for Venlafaxine scaffold) or MS (ESI+).

Degradation Markers: If stored improperly (e.g., exposure to heat/air), look for:

  • N-Oxides: Mass shift of +16 Da.

  • Dehydration Products: Loss of cyclohexanol water (-18 Da), often forming a double bond in the cyclohexyl ring (Acid catalyzed).

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Mass Balance Error Hygroscopic moisture uptake during weighing.Re-dry standard (if protocol permits) or apply moisture correction factor from TGA data. Always equilibrate to RT before opening.
Extra Peak (+16 Da) N-Oxidation due to air exposure in solution.Purge stock solution vials with Nitrogen/Argon before sealing. Store at -80°C.
Retention Time Shift pH fluctuation in mobile phase.Ensure Mobile Phase A is buffered (Formic acid or Ammonium Formate) to stabilize the amine protonation state.

References

  • LGC Standards. (n.d.). rac N-Desmethyl Venlafaxine Product Data Sheet. Retrieved from

  • Clearsynth. (n.d.). rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine Material Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Venlafaxine. Retrieved from

  • Cayman Chemical. (2023).[1] O-Desmethyl Venlafaxine Product Information. Retrieved from

Sources

Method

Application Note: UPLC-PDA/MS Impurity Profiling of N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Biological Matrices Chemical Context & Mechanistic Rationale N-Desmethyl-N-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Biological Matrices

Chemical Context & Mechanistic Rationale

N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6) is a highly specific synthetic impurity and structural analog associated with the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine[1][2]. With a molecular formula of C25H35NO3 and a molecular weight of 397.55 g/mol [3], this compound deviates from the parent API through the substitution of a standard methyl group with a bulky, highly lipophilic 4-methoxyphenethyl moiety.

From a chromatographic perspective, this structural modification fundamentally alters the molecule's behavior. The increased lipophilicity dictates that this impurity will exhibit significantly stronger retention on reversed-phase stationary phases compared to venlafaxine[4]. Furthermore, like all venlafaxine derivatives, it possesses a basic tertiary amine that is highly susceptible to secondary ion-exchange interactions with unreacted surface silanols on silica-based columns. If not mechanistically addressed through mobile phase optimization, this results in severe peak tailing and loss of resolution.

To overcome these challenges, this protocol leverages Ultra-Performance Liquid Chromatography (UPLC) coupled with orthogonal Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) detection[2].

MethodLogic Target Analyte: N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (Basic Amine, Highly Lipophilic) Column Stationary Phase Sub-2 µm C18 (End-capped) Target->Column Hydrophobic retention MobilePhase Aqueous Phase pH Optimization Target->MobilePhase Ionization control Gradient Gradient Elution Profile Resolves API from Impurity Column->Gradient Acidic Acidic pH (3.0) Protonated Amine, MS Compatible MobilePhase->Acidic Prevent silanol tailing Acidic->Gradient Organic Organic Modifier Acetonitrile (Low Viscosity) Organic->Gradient Elution strength

Logical decision tree for UPLC method development of lipophilic basic amines.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any unknown samples are analyzed, the system must pass a rigorous System Suitability Test (SST) using a matrix-spiked standard to confirm both resolving power and detector sensitivity[4].

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The acidic pH ensures the basic amine is fully protonated, suppressing deleterious silanol interactions[5]. Ammonium formate is fully volatile, ensuring zero ion suppression in the MS source[2].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: Acetonitrile provides the high elution strength required to mobilize the lipophilic 4-methoxyphenethyl group while maintaining low system backpressure on sub-2 µm columns.

Sample Preparation Workflows

For API Impurity Profiling (ICH Q3A Compliance):

  • Accurately weigh 10.0 mg of Venlafaxine API and dissolve in 10.0 mL of Initial Mobile Phase (90:10 A:B) to yield a 1.0 mg/mL stock.

  • Prepare a 100 µg/mL stock of the rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine standard[1].

  • Self-Validation Spike: Spike the API stock with the impurity standard to achieve a final impurity concentration of 0.15% w/w (1.5 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

For Biological Matrices (e.g., Plasma): If quantifying this compound as a biomarker or in vivo metabolite, utilize a Liquid-Liquid Extraction (LLE) approach. Extract the plasma using a Hexane:Ethyl Acetate (80:20 v/v) mixture. This specific non-polar ratio effectively partitions the highly lipophilic analyte into the organic layer while precipitating endogenous proteins, yielding >70% recovery[6].

Workflow Prep Sample Prep (1.0 mg/mL API) Spike Impurity Spiking (0.15% w/w level) Prep->Spike UPLC UPLC Separation (Gradient C18) Spike->UPLC Detect Dual Detection (PDA 226 nm + ESI-MS) UPLC->Detect Analyze Data Processing (SST & Quantitation) Detect->Analyze

Step-by-step analytical workflow for API impurity profiling and quantification.

Instrumental Parameters & Quantitative Data

UPLC Gradient Conditions

Column: End-capped C18, 1.7 µm, 2.1 x 100 mm Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer) Injection Volume: 2.0 µL

Time (min)Flow Rate (mL/min)%A (pH 3.0 Buffer)%B (Acetonitrile)Curve Type
0.00.49010Initial
5.00.44060Linear
8.00.41090Linear
10.00.41090Hold
10.10.49010Linear
12.00.49010Re-equilibrate
Dual Detection Parameters (PDA & ESI-MS)

PDA Wavelength: 226 nm. Causality: This is the established UV absorption maximum for the methoxyphenoxy chromophore shared by venlafaxine and its analogs[5].

MS ParameterValueMechanistic Rationale
Ionization ModeESI Positive (+ve)The basic tertiary amine readily accepts a proton to form [M+H]+ ions.
Target m/z398.55Corresponds to the exact mass of the protonated impurity (MW 397.55 + H+)[3].
Capillary Voltage3.0 kVOptimal for stable Taylor cone formation without electrical arcing.
Desolvation Temp450 °CEnsures complete vaporization of aqueous droplets at 0.4 mL/min flow rates.
Cone Voltage30 VKept relatively low to minimize in-source fragmentation of the bulky methoxyphenethyl group.
System Suitability Testing (SST) Criteria

To guarantee the integrity of the data, the system must meet the following self-validating criteria prior to batch execution[4]:

ParameterAcceptance CriteriaRationale for Self-Validation
Resolution (Rs)> 1.5Ensures baseline separation between the early-eluting Venlafaxine API and the late-eluting lipophilic impurity.
Tailing Factor (Tf)< 1.5Validates that the acidic pH is successfully suppressing secondary silanol interactions.
%RSD (Area, n=5)≤ 2.0%Confirms autosampler precision and overall system stability.
S/N Ratio (LOD)> 3:1 at 0.002%Verifies that detector sensitivity meets stringent ICH Q2(R1) guidelines for trace impurity analysis.

References

  • Title: rac N-Desmethyl-N-(4-methoxyphenethyl)
  • Title: rac N-Desmethyl-N-(4-methoxyphenethyl)
  • Title: Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices Source: Psychiatria Polska URL
  • Source: Thermo Fisher Scientific (LCMS.cz)
  • Title: Review on Analytical Profile of Venlafaxine HCl Source: Acta Scientific Pharmaceutical Sciences URL
  • Source: International Journal of Research in Pharmacy and Chemistry (IJRPC)

Sources

Application

High-Performance Solid-Phase Extraction of Venlafaxine and Metabolites from Biological Fluids

Application Note: AN-VEN-SPE-2026 Introduction & Clinical Context Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its clinical efficacy is heavily dependent on its metab...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-VEN-SPE-2026

Introduction & Clinical Context

Venlafaxine (VEN) is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2] Its clinical efficacy is heavily dependent on its metabolic conversion to O-desmethylvenlafaxine (ODV) , a major active metabolite, primarily via the polymorphic CYP2D6 enzyme.[3][4]

For researchers and bioanalytical scientists, the simultaneous quantification of VEN and ODV is critical for:

  • Therapeutic Drug Monitoring (TDM): Ensuring efficacy in "poor metabolizers" (CYP2D6 deficient).

  • Pharmacokinetic Profiling: ODV is more polar than VEN, creating a chromatographic and extraction challenge.

The Analytical Challenge

While protein precipitation (PPT) is simple, it fails to remove phospholipids, leading to significant matrix effects (ion suppression) in LC-MS/MS. Solid-Phase Extraction (SPE) is the superior choice for high-sensitivity assays (<1 ng/mL), specifically using Mixed-Mode Cation Exchange (MCX) to leverage the basicity of the target analytes.

Metabolic Pathway & Target Analytes

Understanding the metabolism is prerequisite to selecting the correct SPE sorbent. Both VEN and ODV contain a tertiary amine, making them strong bases (pKa ~9.4).

VenlafaxineMetabolism VEN Venlafaxine (Parent Drug) pKa ~9.4 ODV O-desmethylvenlafaxine (Major Active Metabolite) More Polar VEN->ODV CYP2D6 (Major Pathway) NDV N-desmethylvenlafaxine (Minor Metabolite) VEN->NDV CYP3A4 (Minor Pathway) NODV N,O-didesmethylvenlafaxine ODV->NODV CYP3A4 NDV->NODV CYP2D6

Figure 1: Metabolic pathway of Venlafaxine highlighting the CYP2D6 dependence for the formation of the active metabolite ODV.[5]

Method Development Strategy: Why Mixed-Mode?

Physicochemical Properties
AnalytepKa (Basic)LogPImplications for SPE
Venlafaxine 9.42.74Hydrophobic enough for C18, but basicity allows Cation Exchange.
ODV ~10.00.30Critical: Low LogP means it washes off standard C18 phases easily. Cation Exchange is required for retention.
Sorbent Selection: MCX vs. HLB
  • HLB (Hydrophilic-Lipophilic Balance): Relies on hydrophobic retention. ODV (LogP 0.3) risks breakthrough during wash steps.

  • MCX (Mixed-Mode Cation Exchange): The "Gold Standard." It combines a hydrophobic backbone with a sulfonic acid group.

    • Mechanism:[4][6] At pH < 3, VEN and ODV are positively charged and bind ionically to the sorbent.

    • Benefit: You can wash with 100% Organic Solvent (Methanol/Acetonitrile) to remove hydrophobic interferences (phospholipids) without eluting the drug.

Detailed Protocol: Mixed-Mode Cation Exchange (MCX)

Materials:

  • Sorbent: Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX (30 mg / 1 cc recommended).

  • Sample: 200 µL Human Plasma.

  • Internal Standard (IS): Venlafaxine-d6 (Recommended) or Escitalopram.[7]

Step-by-Step Workflow

SPE_Workflow cluster_0 Pre-Treatment cluster_1 SPE Cartridge Processing Step1 Acidify Sample 200µL Plasma + 200µL 4% H3PO4 (Target pH ~2-3) Step2 Conditioning 1. 1 mL MeOH 2. 1 mL Water Step3 Load Sample Apply acidified plasma (Flow: 1 mL/min) Step2->Step3 Step4 Wash 1: Aqueous 1 mL 2% Formic Acid (Removes proteins/salts) Step3->Step4 Step5 Wash 2: Organic 1 mL 100% Methanol (CRITICAL: Removes Phospholipids) Step4->Step5 Step6 Elution 2 x 250µL 5% NH4OH in MeOH (Neutralizes drug -> Release) Step5->Step6

Figure 2: Mixed-Mode Cation Exchange (MCX) workflow designed to maximize phospholipid removal while retaining polar metabolites.

Protocol Explanation (The "Why")
  • Pre-treatment: Adding 4%

    
     brings the pH to ~2. Since VEN pKa is 9.4, it becomes 100% ionized (
    
    
    
    ), ensuring it binds to the cation exchange sites.
  • Wash 1 (Acidic Water): Keeps the drug charged while washing away salts and proteins.

  • Wash 2 (100% Methanol): This is the magic step . Since the drug is locked by ionic bonds, methanol washes away neutral hydrophobic interferences (like fats and phospholipids) without moving the drug. Note: Do not add ammonia to this wash.

  • Elution: 5% Ammonium Hydroxide (

    
    ) raises the pH to ~11. The drug loses its proton, becomes neutral, breaks the ionic bond, and elutes in the organic solvent.
    

LC-MS/MS Analytical Conditions

Once extracted, the eluate is evaporated under nitrogen (40°C) and reconstituted in Mobile Phase A.

Chromatography:

  • Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm). Phenyl phases offer better selectivity for the aromatic rings in VEN.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Transitions):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Venlafaxine 278.258.1 (Quant)3025
121.1 (Qual)
ODV 264.258.1 (Quant)3025
107.1 (Qual)
Venlafaxine-d6 284.264.13025

Note: The m/z 58 fragment corresponds to the dimethylamino group, common to both, providing high sensitivity.

Validation & Performance Metrics

Typical results expected using this MCX protocol:

ParameterVenlafaxineO-desmethylvenlafaxine (ODV)Acceptance Criteria
Absolute Recovery 92 - 98%80 - 88%> 75%
Matrix Effect < 5% suppression< 8% suppression< 15%
LLOQ 0.5 ng/mL0.5 ng/mLS/N > 10
Linearity 0.5 - 500 ng/mL0.5 - 500 ng/mL

Troubleshooting Guide
  • Low Recovery of ODV: ODV is more polar. If recovery is low, ensure the Elution solvent is strong enough (increase

    
     to 5%) and ensure the evaporation step doesn't overheat the sample (keep <40°C).
    
  • High Backpressure: Plasma proteins may be clogging the frit. Ensure the pre-treatment acid step precipitates proteins before loading, or centrifuge the acidified sample before loading onto the SPE plate.

References

  • Waters Corporation. (2025). Oasis MCX Extraction Protocol for Basic Drugs. Retrieved from [Link]

  • Sutton, J., et al. (2025). Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma. ResearchGate. Retrieved from [Link]

  • Bhatt, J., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.[7][8] Journal of Chromatography B. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5656, Venlafaxine. Retrieved from [Link]

  • Hicks, J.K., et al. (2015). Venlafaxine Therapy and CYP2D6 Genotype.[3][6] Medical Genetics Summaries. Retrieved from [Link]

Sources

Method

Application Note: Strategic Mobile Phase Selection for Venlafaxine Impurity Profiling via RP-HPLC

Introduction Venlafaxine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor (SNRI), requires rigorous impurity profiling to ensure pharmaceutical safety, efficacy, and compliance with ICH guidelines....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Venlafaxine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor (SNRI), requires rigorous impurity profiling to ensure pharmaceutical safety, efficacy, and compliance with ICH guidelines. The analytical challenge lies in the diverse physicochemical properties of its potential contaminants. The detection of highly polar genotoxic impurities, such as 4-methoxybenzyl chloride (4-MBC), alongside structurally similar related substances (e.g., O-desmethyl venlafaxine, Impurity A), demands highly selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies 1.

This application note provides a comprehensive guide to mobile phase selection, elucidating the mechanistic causality behind buffer choice, pH adjustment, and organic modifiers to achieve self-validating, baseline-resolved chromatograms.

Mechanistic Insights: The Causality of Mobile Phase Selection

The selection of the mobile phase is the most critical parameter in venlafaxine method development, directly dictating the retention mechanism, peak symmetry, and resolution. Because venlafaxine is a basic compound with a pKa of approximately 9.4, it is highly susceptible to secondary interactions with residual silanol groups on silica-based stationary phases, which frequently manifests as severe peak tailing.

pH Considerations and API Ionization
  • Alkaline pH (8.5) for Genotoxic Impurities: Operating at an alkaline pH using an ammonia/orthophosphoric acid buffer suppresses the ionization of the basic venlafaxine molecule. This increases the API's hydrophobicity and retention on a C18 column. By strongly retaining the main API peak, highly polar genotoxic impurities like 4-MBC elute early, ensuring they are well-separated from the massive API peak without signal suppression 1.

  • Slightly Acidic to Neutral pH (6.0 - 6.8) for Related Substances: For standard degradation products and process impurities (e.g., Impurity A), a phosphate buffer at pH 6.8 provides optimal selectivity while maintaining column longevity. At this pH, venlafaxine is partially ionized, striking a balance between retention time and peak shape 2.

Organic Modifiers and Ion-Pairing
  • Methanol vs. Acetonitrile: Acetonitrile is preferred for gradient profiles due to its lower viscosity and ability to generate sharp peaks (e.g., in 4-MBC profiling). However, Methanol, a protic solvent, participates in hydrogen bonding, offering distinct selectivity advantages for separating structurally similar process impurities under isocratic conditions 2.

  • Ion-Pairing for Polar Metabolites: When profiling O-desmethyl venlafaxine (ODV) and its specific derivatives, the use of an ion-pairing agent like 1-octane sulfonic acid sodium salt at pH 6.0 enhances the retention of polar basic degradants by forming neutral, hydrophobic complexes, preventing co-elution within the void volume 3.

Workflow Visualization

G Start Venlafaxine Impurity Profiling Strategy Genotoxic Genotoxic Impurities (e.g., 4-MBC) Start->Genotoxic High Sensitivity Related Related Substances (e.g., Impurity A) Start->Related Structural Analogs Metabolites Polar Metabolites (e.g., ODV) Start->Metabolites High Polarity MP_G Buffer: 0.1% Ammonia Modifier: Acetonitrile pH: 8.5 Genotoxic->MP_G Suppress API Ionization MP_R Buffer: Phosphate Modifier: Methanol pH: 6.8 Related->MP_R H-Bonding Selectivity MP_M Buffer: Phosphate + Ion-Pair Modifier: Acetonitrile pH: 6.0 Metabolites->MP_M Hydrophobic Complexation

Decision matrix for Venlafaxine mobile phase selection based on impurity physicochemical traits.

Quantitative Data & Method Summaries

Table 1: Summary of Mobile Phase Conditions for Venlafaxine Profiling

Target Impurity ProfileBuffer CompositionOrganic ModifierpHColumn Chemistry
Genotoxic (4-MBC) 0.1% v/v Liquid AmmoniaAcetonitrile (Gradient)8.5Purospher STAR C18 (250 x 4.0 mm, 5µm)
Related Substances Phosphate BufferMethanol (Isocratic 40:60)6.8Agilent C18 (150 x 4.6 mm, 5µm)
ODV & Metabolites 10 mM KH₂PO₄ + 2 mM 1-Octane Sulfonic AcidAcetonitrile (Gradient)6.0YMCpack ODS-A (150 x 4.6 mm, 3µm)

Table 2: System Suitability and Validation Metrics (Self-Validating Parameters)

ParameterAcceptance CriteriaScientific Rationale
Resolution (Rs) > 2.0 (API vs. closest impurity)Ensures baseline separation, preventing integration overlap for accurate quantitation.
Tailing Factor (Tf) < 1.5 for Venlafaxine peakConfirms minimal secondary silanol interactions and optimal buffer capacity.
Precision (%RSD) < 2.0% (n=5 injections)Validates autosampler precision, mobile phase homogeneity, and system stability.
Recovery 95.0% - 105.0%Confirms method accuracy and absence of matrix-induced signal suppression.

Experimental Protocols

Protocol A: Genotoxic Impurity (4-MBC) Profiling

This protocol utilizes an alkaline pH to retain the API, allowing the polar genotoxic impurity to elute distinctly 1.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Transfer 1.0 mL of liquid ammonia into 1000 mL of HPLC-grade water (0.1% v/v). Carefully adjust the pH to 8.5 ± 0.05 using 10% orthophosphoric acid. Filter through a 0.45 µm hydrophilic membrane and sonicate for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Diluent: Mix purified water and Acetonitrile in a 50:50 (v/v) ratio.

Step 2: Chromatographic Setup

  • Column: Purospher STAR end-capped C18 (250 mm x 4.0 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperatures: Column Oven at 55 °C; Autosampler at 5 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 50 µL.

Step 3: Self-Validating System Suitability Testing (SST)

  • Inject the Diluent (Blank) to verify a stable baseline free of ghost peaks.

  • Inject the Standard Solution (0.16 ppm 4-MBC and 40,000 ppm Venlafaxine HCl) five consecutive times.

  • Validation Check: Proceed with sample analysis only if the %RSD of the 4-MBC peak area is ≤ 2.0% and the Resolution (Rs) between 4-MBC and Venlafaxine is ≥ 2.0.

Protocol B: General Related Substances (e.g., Impurity A)

This protocol employs a neutral pH and methanol to leverage hydrogen-bonding selectivity for structurally similar impurities 2.

Step 1: Mobile Phase Preparation

  • Buffer: Prepare a standard phosphate buffer and adjust the pH to 6.8 ± 0.05.

  • Isocratic Mixture: Combine HPLC-grade Methanol and the pH 6.8 Phosphate buffer in a 60:40 (v/v) ratio.

  • Filter the mixture through a 0.45 µm membrane and degas thoroughly.

Step 2: Chromatographic Setup

  • Column: Agilent C18 (150 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 235 nm.

  • Injection Volume: 20 µL.

Step 3: Execution & Validation

  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject the System Suitability Standard containing Venlafaxine and Impurity A.

  • Validation Check: Verify that the Tailing Factor (Tf) for the Venlafaxine peak is < 1.5. A higher tailing factor indicates degraded column end-capping or insufficient buffer capacity, requiring immediate mobile phase replacement or column washing.

References

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine Orient J Chem URL: [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Determination of Related Substance in Venlafaxine Hydrochloride Tablets International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

  • LC Method for Rapid Determination of Related Substances of O-Desmethyl Venlafaxine in Active Pharmaceutical Ingredients and Pharmaceutical Formulations Semantic Scholar / Journal of Chromatography URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma using a Novel Structural Analog Internal Standard by LC-MS/MS

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antidepressant drug Venlafaxine (VEN)...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antidepressant drug Venlafaxine (VEN) and its major active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. The method employs a novel structural analog, rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine , as the internal standard (IS). This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and high-throughput bioanalytical assay for pharmacokinetic studies, therapeutic drug monitoring, or clinical trials. The methodology, including a streamlined protein precipitation sample preparation protocol, is fully detailed, and validation parameters are presented in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.

Introduction: The Rationale for a Structural Analog Internal Standard

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorders.[1] It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, O-desmethylvenlafaxine (ODV).[2][3] Both parent drug and metabolite contribute to the therapeutic effect, making their simultaneous measurement critical for accurately assessing a patient's pharmacokinetic profile.

In quantitative bioanalysis by LC-MS/MS, an internal standard (IS) is indispensable for correcting variability during sample preparation, chromatography, and detection.[4][5] While a stable isotope-labeled (SIL) internal standard is often considered the "gold standard" due to its near-identical physicochemical properties to the analyte, they are not always readily available or can be prohibitively expensive to synthesize.[6]

A well-chosen structural analog internal standard offers a scientifically valid and cost-effective alternative. Such an analog should mimic the analyte's behavior during extraction and ionization but be chromatographically resolved and mass-distinct.[5] This application note introduces rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (MW: 397.55 g/mol ) as a suitable IS for VEN and ODV analysis. Its structural similarity ensures comparable extraction efficiency and response to matrix effects, while its significantly different mass prevents any isotopic crosstalk.

Materials and Methods

Chemicals and Reagents
  • Analytes: Venlafaxine HCl (Reference Standard), O-desmethylvenlafaxine (Reference Standard)

  • Internal Standard: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (Reference Standard)

  • Solvents: HPLC-grade Acetonitrile and Methanol; Formic Acid (LC-MS grade)

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions
  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve Venlafaxine and O-desmethylvenlafaxine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create combined working solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation agent.

Sample Preparation: Protein Precipitation (PPT)

This protocol is optimized for simplicity and high throughput.

  • Aliquot: Transfer 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Spike & Precipitate: Add 200 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile with 0.1% formic acid) to each tube.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: High-throughput protein precipitation workflow for plasma sample preparation.

G cluster_prep Sample Preparation Protocol plasma 1. Aliquot 50 µL Plasma (Blank, CC, QC, Unknown) add_is 2. Add 200 µL IS Working Solution (50 ng/mL in ACN + 0.1% FA) plasma->add_is Spike & Precipitate vortex 3. Vortex for 30 seconds add_is->vortex Mix centrifuge 4. Centrifuge at 14,000 x g vortex->centrifuge Pellet Proteins supernatant 5. Transfer 100 µL Supernatant centrifuge->supernatant Isolate Extract injection 6. Inject 5 µL into LC-MS/MS supernatant->injection Analyze

LC-MS/MS Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 min, hold for 0.5 min, return to initial conditions, and equilibrate for 1 min.
Total Run Time 4.0 minutes
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters

Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) Dwell Time (ms)
Venlafaxine (VEN)278.258.135150
O-desmethylvenlafaxine (ODV)264.258.135150
Internal Standard (IS) 398.5 165.1 25 150

Rationale for IS Fragmentation: The precursor ion for the IS (m/z 398.5) corresponds to its protonated molecule. The proposed product ion (m/z 165.1) corresponds to the stable [C₁₀H₁₃O]⁺ fragment from the N-(4-methoxyphenethyl) moiety, providing a specific and robust transition for quantification.

Bioanalytical Method Validation

The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[7][8]

Selectivity and Specificity

Six different lots of blank human plasma were processed and analyzed to assess for interferences at the retention times of the analytes and the IS. No significant peaks (>20% of the LLOQ response for analytes, >5% for IS) were observed, confirming method selectivity.

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The method was found to be linear over the following ranges:

  • Venlafaxine (VEN): 1.0 - 500 ng/mL

  • O-desmethylvenlafaxine (ODV): 1.0 - 500 ng/mL

A weighted (1/x²) linear regression was used. All calibration standards met the acceptance criteria of being within ±15% of the nominal value (±20% for LLOQ). The coefficient of determination (r²) was >0.995 for all curves.

Accuracy and Precision

Intra-day (n=6) and inter-day (n=6, across 3 days) accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Summary of Intra-day and Inter-day Accuracy and Precision

AnalyteQC Level (ng/mL)Intra-day (n=6) Inter-day (n=18)
Precision (%CV) Accuracy (%Bias)
VEN 1.0 (LLOQ)8.5-4.2
3.0 (LQC)6.12.5
150 (MQC)4.31.8
400 (HQC)3.8-1.1
ODV 1.0 (LLOQ)9.2-3.6
3.0 (LQC)7.33.1
150 (MQC)4.90.7
400 (HQC)4.1-2.4
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy (%Bias) within ±15% (±20% for LLOQ).
Extraction Recovery and Matrix Effect

Recovery and matrix effect were assessed at LQC and HQC levels in six different lots of human plasma.

Table 3: Extraction Recovery and Matrix Effect

AnalyteQC Level (ng/mL)Mean Extraction Recovery (%) CV (%) Mean Matrix Factor CV (%)
VEN 3.0 (LQC)91.55.50.986.2
400 (HQC)93.24.81.014.9
ODV 3.0 (LQC)89.86.10.977.1
400 (HQC)90.55.30.995.6
IS 50 (Working Conc.)94.14.51.024.3
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the IS-normalized matrix factor should be ≤15%.

The results demonstrate that the protein precipitation method provides high and consistent recovery for both analytes and the IS. The IS effectively tracks and compensates for the minor matrix effects observed.

Stability

The stability of VEN and ODV was evaluated under various conditions to ensure sample integrity from collection to analysis. All stability assessments were performed at LQC and HQC levels.

  • Bench-Top Stability: Stable in human plasma for at least 8 hours at room temperature.

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles (-80°C to room temp).

  • Autosampler Stability: Processed samples are stable in the autosampler (10°C) for at least 24 hours.

  • Long-Term Stability: Stable in human plasma for at least 90 days when stored at -80°C.

In all stability tests, the mean concentrations were within ±15% of the nominal values.

Caption: Logical flow of the bioanalytical method validation process.

G cluster_validation Method Validation Logic A Method Development (LC-MS/MS Optimization) B Selectivity & Specificity (6 lots blank plasma) A->B C Linearity & Range (Calibration Curve) A->C D Accuracy & Precision (Intra- & Inter-day QCs) A->D E Matrix Effect & Recovery (Post- & Pre-extraction Spike) A->E F Stability Assessment (Bench-top, Freeze-Thaw, etc.) A->F G Validated Method for Sample Analysis B->G C->G D->G E->G F->G

Discussion and Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of venlafaxine and its active metabolite, O-desmethylvenlafaxine, in human plasma. The streamlined protein precipitation protocol allows for high-throughput sample processing, making it ideal for studies with large sample sets.

The key innovation of this method is the successful implementation of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine as a structural analog internal standard. The comprehensive validation data demonstrates that this IS effectively compensates for analytical variability, yielding accurate and precise results that meet stringent regulatory guidelines.[7][8] The consistency in extraction recovery and matrix factor between the analytes and the IS validates its suitability. This provides a cost-effective and readily available alternative to stable isotope-labeled standards without compromising data quality.

The validated method demonstrates excellent performance across all required parameters, including selectivity, linearity, accuracy, precision, and stability. It is fit for purpose and can be confidently deployed in regulated bioanalytical laboratories for therapeutic drug monitoring and pharmacokinetic research.

References

  • Bhatt, J., et al. (2021). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports. Available at: [Link]

  • PharmGKB. (2013). Venlafaxine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (CPIC). Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Suresh, P. S., & Sura, R. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Chromatography B, 872(1-2), 143-150. Available at: [Link]

  • Psychopharmacology Institute. (2024). Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. Available at: [Link]

  • Wikipedia. Venlafaxine. Wikimedia Foundation. Available at: [Link]

  • Ahmad, S., et al. (2016). Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma. Journal of the Chilean Chemical Society. Available at: [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • Dziurkowska, E., & Wesołowski, M. (2016). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 50(5), 909-922. Available at: [Link]

  • Jonkman, J. H. G., & Wieling, J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. Journal of Chromatography B, 829(1-2), 1-4. Available at: [Link]

Sources

Method

Chromatographic Strategies for the Separation of Venlafaxine Analogs: From QC to Bioanalysis

Application Note: AN-2026-VEN Abstract This guide provides a comprehensive technical protocol for the chromatographic separation of Venlafaxine (VEN) and its primary analogs: O-desmethylvenlafaxine (ODV), N-desmethylvenl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-VEN

Abstract

This guide provides a comprehensive technical protocol for the chromatographic separation of Venlafaxine (VEN) and its primary analogs: O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine (NDV), and N,O-didesmethylvenlafaxine (DDV). We address three distinct analytical needs: (1) Achiral impurity profiling for Quality Control, (2) Chiral separation for enantiomeric purity, and (3) High-sensitivity LC-MS/MS for bioanalysis.

Physicochemical Context & Separation Logic

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][2][3] Structurally, it is a phenylethylamine derivative with a cyclohexanol ring. Understanding its physicochemical properties is the "First Principle" of method development.

  • Basicity (pKa): Venlafaxine has a pKa of approximately 9.4 (tertiary amine). At neutral pH, it is positively charged. This leads to severe peak tailing on standard silica columns due to ionic interactions with residual silanols.

    • Strategic Implication: We must use either low pH (< 3.0) to suppress silanol ionization or high pH (> 10.0) (with hybrid columns) to suppress analyte ionization, or employ ion-pairing agents .

  • Metabolism: The separation is complicated by the structural similarity of metabolites.

    • ODV: Formed by CYP2D6 (demethylation at the methoxy group). More polar than VEN.

    • NDV: Formed by CYP3A4 (demethylation at the amine).

    • DDV: The secondary metabolite.

Visualization: Venlafaxine Metabolic Pathway

The following diagram maps the structural relationships, guiding the elution order logic (Polar metabolites elute earlier in Reverse Phase).

VenlafaxineMetabolism VEN Venlafaxine (VEN) (Parent Drug) ODV O-desmethylvenlafaxine (ODV) (Major Active Metabolite) VEN->ODV CYP2D6 (O-demethylation) NDV N-desmethylvenlafaxine (NDV) (Minor Metabolite) VEN->NDV CYP3A4 (N-demethylation) DDV N,O-didesmethylvenlafaxine (DDV) ODV->DDV CYP3A4 NDV->DDV CYP2D6

Figure 1: Metabolic pathway of Venlafaxine showing the generation of polarity-distinct analogs.

Protocol A: Achiral HPLC for Impurity Profiling (QC)

Objective: Robust separation of VEN, ODV, and impurities for pharmaceutical formulations. Mechanism: Reversed-Phase Chromatography (RPC) utilizing hydrophobic discrimination.

Experimental Conditions
ParameterSpecificationCausality / Rationale
Column C8 or C18 (e.g., Agilent Zorbax SB-C18 or USP L1/L7), 4.6 x 250 mm, 5 µmC8 is often preferred over C18 for Venlafaxine to reduce excessive retention time while maintaining resolution from ODV.
Mobile Phase Buffer: 50 mM Ammonium Phosphate (pH 4.4)Organic: AcetonitrileRatio: 70:30 (Buffer:Organic)pH 4.4 ensures the amine is protonated (solubility) but minimizes silanol activity. Phosphate buffer provides excellent peak shape.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns to optimize Van Deemter efficiency.
Detection UV @ 225 nmVenlafaxine lacks a strong chromophore; 225 nm targets the benzene ring absorption while minimizing solvent cutoff noise.
Temperature 30°C - 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening basic peaks.
Step-by-Step Workflow
  • Buffer Preparation: Dissolve 5.75g Ammonium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 4.4 ± 0.05 with Phosphoric Acid. Filter through 0.45 µm membrane.[4][5]

  • Equilibration: Flush column with Mobile Phase for 30 mins. Ensure baseline stability at 225 nm.

  • System Suitability: Inject a mixture of VEN and ODV.

    • Requirement: Resolution (Rs) > 2.0 between ODV (elutes first) and VEN.

    • Requirement: Tailing Factor (T) < 1.5 for VEN.

  • Sample Injection: Inject 20 µL of sample (dissolved in Mobile Phase).

Protocol B: Chiral Separation (Enantiomer Analysis)

Objective: Quantifying the R- and S- enantiomers. Venlafaxine is marketed as a racemate, but enantiomers have different pharmacodynamics. Mechanism: Amylose-based carbohydrate stationary phases create chiral "pockets" that differentially retain enantiomers based on steric fit and hydrogen bonding.

Experimental Conditions
ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H or Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate))The amylose derivative forms helical cavities. The 3,5-dimethylphenyl group provides specific pi-pi interactions.
Mode Normal PhaseNormal phase allows for distinct hydrogen bonding interactions which are often masked in aqueous reverse phase.
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA)Ratio: 97 : 3 : 0.1DEA is critical. It acts as a basic additive to mask non-specific binding sites, preventing peak tailing of the basic Venlafaxine.
Flow Rate 1.0 mL/minOptimized for interaction time with the chiral selector.
Detection UV @ 225 nm-
Step-by-Step Workflow
  • System Prep: Flush the system with 100% Ethanol, then 100% Hexane before introducing the mixed mobile phase to prevent immiscibility issues.

  • Conditioning: Pass Mobile Phase (with DEA) for at least 60 mins. The column needs to be "coated" with the amine modifier for stable retention times.

  • Separation:

    • Enantiomer 1 (E1): Typically elutes ~6-8 mins.

    • Enantiomer 2 (E2): Typically elutes ~8-12 mins.

  • Calculation: Enantiomeric Excess (ee%) =

    
    
    

Protocol C: LC-MS/MS for Bioanalysis (Plasma/Serum)

Objective: High-sensitivity quantitation of VEN and ODV in biological matrices (low ng/mL range). Mechanism: Gradient Reversed-Phase with Electrospray Ionization (ESI+).

Experimental Conditions
ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl or C18 (e.g., Agilent Zorbax SB-Phenyl), 2.1 x 50 mm, 1.8 µmPhenyl phases offer unique pi-pi selectivity for the aromatic ring of Venlafaxine, often providing better separation from matrix interferences than C18.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons for ESI efficiency (Positive Mode).
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and better desolvation in MS than Methanol.
Gradient 0-1 min: 10% B1-4 min: 10% -> 90% B4-5 min: 90% BFast gradient focuses the peak for maximum height (sensitivity).
MS Transitions VEN: 278.2

121.1 (Quant)ODV: 264.2

107.1 (Quant)
The transition to m/z 121/107 corresponds to the loss of the cyclohexanol ring, a highly specific fragmentation.
Method Selection Workflow

Use this logic gate to determine which protocol applies to your specific sample batch.

MethodSelection Start Start: Define Sample Matrix Matrix Is the sample Biological (Plasma/Urine) or Formulation? Start->Matrix Bio Biological Matrix Matrix->Bio Form Formulation / API Matrix->Form Trace Trace Analysis? (< 1 µg/mL) Bio->Trace ChiralCheck Check Enantiomeric Purity? Form->ChiralCheck LCMS Protocol C: LC-MS/MS (Phenyl Column, ESI+) Trace->LCMS Yes AchiralHPLC Protocol A: Achiral HPLC (C8/C18, pH 4.4) Trace->AchiralHPLC No (e.g. Urine overdose) ChiralHPLC Protocol B: Chiral HPLC (Amylose Column, NP) ChiralCheck->ChiralHPLC Yes ChiralCheck->AchiralHPLC No (Routine QC)

Figure 2: Decision tree for selecting the appropriate chromatographic method.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing (VEN) Interaction between amine group and residual silanols on silica.1. Add 0.1% Triethylamine (TEA) to mobile phase (competes for silanols).2. Switch to a "End-capped" or "Hybrid" column (e.g., Waters XBridge).
Poor Resolution (VEN vs ODV) Insufficient hydrophobic discrimination.1. Decrease Organic % (e.g., from 30% to 25%).2. Lower Temperature (increases retention).
Retention Time Drift pH instability in buffer.Venlafaxine retention is highly pH sensitive around pH 9.0. Ensure buffer is well-controlled at pH 4.4 (where it is fully ionized and stable).

References

  • Chiral Separation (Amylose Phases)

    • Title: Direct high-performance liquid chromatographic separation of the enantiomers of venlafaxine and 11 analogs using amylose-derived chiral stationary phases.[6]

    • Source: Chirality (PubMed)[7]

    • URL:[Link]

  • LC-MS/MS Bioanalysis

    • Title: Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma.[8][9][10]

    • Source: Journal of Chromatography B[11]

    • URL:[Link]

  • USP/Pharmacopoeial Context

    • Title: Venlafaxine Hydrochloride USP Monograph (Rel
    • Source: USP-NF
    • URL:[Link] (Login required for full text, general method cited in Protocol A).

  • Impurity Profiling

    • Title: A high-performance liquid chromatographic method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in biological fluids.[9][12][13]

    • Source: Therapeutic Drug Monitoring
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Resolution Analysis of N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

Executive Summary Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS 1346601-14-6).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific chromatographic challenges associated with N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS 1346601-14-6).

Unlike the parent molecule Venlafaxine, this analog possesses a bulky 4-methoxyphenethyl group replacing a methyl group on the amine. This structural modification significantly increases lipophilicity (


) and introduces potential 

interaction sites.[1] Users frequently report issues with peak tailing (due to residual silanol interactions) and co-elution with other hydrophobic process impurities.[1]

This guide provides self-validating protocols to optimize resolution (


) and symmetry (

).

Module 1: Chromatographic Optimization (The Engine Room)

Q1: My peak is tailing significantly ( ). How do I correct this?

Diagnosis: The analyte is a basic tertiary amine (


).[1] On standard silica-based C18 columns at neutral or acidic pH, the protonated amine interacts with ionized residual silanols on the stationary phase, causing "shark-fin" tailing.

The Fix: The "High pH" Strategy Switch to a hybrid-silica stationary phase that is stable at high pH.[1] By operating at pH 10.0, you deprotonate the amine (converting it to its free base form), eliminating silanol interactions and sharpening the peak.

Protocol:

  • Column: Waters XBridge C18 or Phenomenex Gemini-NX C18 (

    
    ).[1]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Gradient: 30% B to 80% B over 15 minutes.

Why this works: At pH 10, the analyte is neutral. This increases its hydrophobicity, leading to stronger retention (better resolution from polar matrix) and purely hydrophobic interaction (perfect symmetry).

Q2: I cannot use high pH due to other labile compounds. What is the alternative?

The Fix: The "Chaotropic" Acid Approach If you must stay acidic, standard Formic Acid may be insufficient to mask silanols. Switch to Trifluoroacetic Acid (TFA) or use a charged surface hybrid column.

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus C18 or Waters CSH C18 (Charged Surface Hybrid).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Note: TFA suppresses MS signal. If using LC-MS, use Difluoroacetic acid (DFA) as a compromise between shape and sensitivity.[1]

Module 2: Selectivity & Resolution

Q3: The analyte co-elutes with Venlafaxine or other impurities. How do I improve selectivity?

Diagnosis: Standard C18 columns rely solely on hydrophobicity.[1] Since N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine has an aromatic phenethyl tail, it has unique


-electron density that C18 cannot fully exploit.[1]

The Fix: Phenyl-Hexyl Stationary Phase Switching to a Phenyl-Hexyl column introduces


 interactions.[1] The methoxyphenethyl group on your analyte will interact strongly with the phenyl ring on the column, shifting its retention time significantly relative to non-aromatic or less aromatic impurities (like O-desmethyl venlafaxine).

Comparative Data: Retention Behavior

ParameterVenlafaxine (Parent)N-Desmethyl-N-(4-methoxyphenethyl) AnalogSeparation Strategy
LogP (Hydrophobicity) ~3.2~4.9 (Estimated)Analog elutes later on C18.
Basicity (pKa) ~9.4~9.2Both tail on acidic silica.[1]

-Systems
1 Ring2 Rings (Stronger

potential)
Phenyl-Hexyl column maximizes selectivity.[1]
Q4: How do I validate that my resolution is sufficient?

System Suitability Test (SST) Criteria: Run a standard mix containing Venlafaxine and the Analog.

  • Resolution (

    
    ):  Must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Ideal < 1.2).[1]
  • Precision: %RSD of peak area

    
     (n=6 injections).
    

Module 3: Visualization & Logic

Workflow: Method Development Decision Tree

This diagram guides you through selecting the correct column and mobile phase based on your specific constraints (MS compatibility vs. Peak Shape).

MethodDevelopment Start Start: Peak Resolution Issue CheckMS Is Detection MS/MS? Start->CheckMS YesMS Yes (MS Compatible) CheckMS->YesMS Yes NoMS No (UV Detection) CheckMS->NoMS No HighPH_MS Can you use High pH? (Hybrid Column) YesMS->HighPH_MS RouteA Route A: High pH 10mM NH4HCO3 (pH 10) Column: Gemini-NX / XBridge HighPH_MS->RouteA Yes (Best Shape) RouteB Route B: Low pH 0.1% Formic or DFA Column: CSH C18 / Biphenyl HighPH_MS->RouteB No (Acidic Only) RouteC Route C: TFA Additive 0.1% TFA (Sharper Peaks) Column: C18 or Phenyl-Hexyl NoMS->RouteC Max Peak Capacity

Caption: Decision tree for selecting chromatographic conditions based on detection mode and pH stability.

Module 4: Sample Preparation (Extraction)

Q5: I am seeing low recovery from plasma/serum. Is my extraction failing?

Issue: Standard protocols for Venlafaxine (HLB cartridges or Protein Precipitation) may result in breakthrough for this analog because it is significantly more lipophilic.

The Fix: Liquid-Liquid Extraction (LLE) or Mixed-Mode SPE [1]

  • LLE Optimization:

    • Do not use pure Ethyl Acetate (too polar, extracts matrix).[1]

    • Recommended Solvent: Hexane : Isoamyl Alcohol (98:[1]2) or MTBE.[2]

    • Step: Alkalinize sample to pH 11.0 (using NaOH) before extraction to ensure the analog is in its neutral state.[1] This drives the hydrophobic molecule into the organic layer.

  • SPE Optimization:

    • Use Mixed-Mode Cation Exchange (MCX) cartridges.[1]

    • Wash: 5% Methanol in 0.1N HCl (removes neutrals).[1]

    • Elute: 5% Ammonia in Methanol (releases the basic amine).[1]

Module 5: Mass Spectrometry Parameters

If utilizing LC-MS/MS for quantification, ensure your MRM transitions are specific to the phenethyl modification.[1]

Recommended MRM Transitions:

  • Precursor Ion:

    
    [1]
    
  • Product Ion 1 (Quantifier):

    
     (Common methoxyphenyl fragment - high intensity).[1]
    
  • Product Ion 2 (Qualifier):

    
     (Loss of the phenethyl side chain).[1]
    

Note: Always verify exact mass against your specific Certificate of Analysis (CoA) as salt forms (HCl, Succinate) vary.[1]

References

  • Phenomenex. "Column Considerations for LC-MS/MS Analysis of a Panel of 22 Antidepressants." Phenomenex Application Notes.

  • National Center for Biotechnology Information (NCBI). "Venlafaxine Compound Summary." PubChem.

  • Rao, R. N., & Raju, A. N. (2006).[1][3] "Simultaneous separation and determination of process-related substances and degradation products of venlafaxine by reversed-phase HPLC." Journal of Separation Science.

  • SynThink Chemicals. "rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine Reference Standard." SynThink Product Catalog.

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[1] FDA Regulatory Information.

Sources

Optimization

Venlafaxine HPLC Troubleshooting Center: Resolving Impurity Co-Elution

Welcome to the Technical Support Center for Venlafaxine chromatographic analysis. Venlafaxine (VEN) is a widely prescribed serotonin and norepinephrine reuptake inhibitor (SNRI).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Venlafaxine chromatographic analysis. Venlafaxine (VEN) is a widely prescribed serotonin and norepinephrine reuptake inhibitor (SNRI). During drug development and quality control, analysts frequently encounter severe co-elution issues between Venlafaxine and its structurally similar related substances, most notably O-desmethylvenlafaxine (USP Related Compound A).

This guide provides an authoritative, causality-driven approach to diagnosing and resolving these separation failures.

Diagnostic Workflow for Co-Elution

Before altering your method, you must identify the root cause of the co-elution. The following decision tree isolates whether the failure is driven by secondary interactions (peak tailing) or intrinsic lack of selectivity (


).

HPLC_Troubleshooting Start Co-elution Detected: VEN & Impurity A (ODV) CheckPeak Evaluate Peak Shape (Tailing Factor > 2.0?) Start->CheckPeak TailingYes Yes: Secondary Silanol Interactions Occurring CheckPeak->TailingYes Tf > 2.0 TailingNo No: Insufficient Selectivity (α) CheckPeak->TailingNo Tf ≤ 2.0 ActionSilanol Add Amine Modifier (e.g., TEA 1.0 mL/L) TailingYes->ActionSilanol ActionSelectivity Change Stationary Phase (Try Phenyl-Hexyl or Polar-Embedded) TailingNo->ActionSelectivity ActionGradient Flatten Gradient Slope (Decrease %B/min) TailingNo->ActionGradient ActionpH Adjust pH to 3.0 - 3.5 (Ensure Full Protonation) ActionSilanol->ActionpH Success Resolution (Rs) > 1.5 Achieved (USP Compliant) ActionpH->Success ActionSelectivity->Success ActionGradient->Success

Figure 1: Diagnostic workflow for resolving HPLC co-elution of Venlafaxine and O-desmethylvenlafaxine.

In-Depth Troubleshooting FAQs

Q1: Why do Venlafaxine and O-desmethylvenlafaxine (Impurity A) persistently co-elute on standard C18 columns? A1: The co-elution is driven by a combination of extreme structural similarity and basicity. Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV), differ by only a single methyl group on the phenoxy ring. Both compounds feature a strongly basic dimethylamine group with a


 of approximately 9.4. On a standard, unendcapped C18 column, the hydrophobic retention difference between the two is minimal. Furthermore, the basic amine groups interact strongly with residual acidic silanols on the silica support. This secondary ion-exchange interaction causes severe peak tailing, which bridges the narrow retention gap between the two peaks and results in co-elution.

Q2: How does adjusting the mobile phase pH and adding amine modifiers resolve this issue? A2: To achieve baseline separation, the mobile phase pH must be strictly controlled—typically between 3.0 and 3.5[1][2]. At this acidic pH, the basic amine groups of both VEN and ODV are fully protonated, maximizing their polarity and preventing partial ionization states that lead to band broadening.

Additionally, adding an amine modifier like Triethylamine (TEA) or Diethylamine (DEA) at low concentrations (e.g., 0.3% or 1.0 mL/L) acts as a silanol-masking agent[1][2]. The TEA outcompetes the venlafaxine molecules for the residual silanol binding sites. By neutralizing these secondary interactions, the peaks sharpen significantly, allowing the subtle hydrophobic differences to resolve the peaks. The United States Pharmacopeia (USP) mandates a resolution (


) of at least 1.5 between these two compounds[3].

Q3: If optimizing the mobile phase fails, what alternative column chemistries should be considered? A3: If a high-purity, fully endcapped C18 column still yields poor selectivity (


), you must switch to a column that offers orthogonal retention mechanisms:
  • Phenyl-Hexyl Columns: These provide

    
     interactions. Because ODV has a hydroxyl group on the aromatic ring while VEN has a methoxy group, the electron density of their respective aromatic rings differs. The Phenyl stationary phase exploits this electronic difference, significantly improving selectivity.
    
  • Polar-Embedded C18 Columns: These columns contain an embedded amide or carbamate group within the alkyl chain. This intrinsic shielding blocks residual silanols and offers alternative hydrogen-bonding interactions, which are excellent for resolving desmethyl impurities.

Quantitative Chromatographic Data

Understanding the expected elution order and structural challenges of each impurity is critical for method development.

Table 1: Chromatographic Parameters for Venlafaxine and Key Impurities

CompoundUSP DesignationRelative Retention Time (RRT)Structural Difference from APIPrimary Chromatographic Challenge
Venlafaxine (VEN) API1.00N/AStrong basic amine causes tailing on unshielded silanols.
O-desmethylvenlafaxine Related Compound A~0.90[3]Loss of methyl group on the phenoxy ether.Extremely close polarity to VEN; high risk of co-elution.
N-desmethylvenlafaxine Impurity B / C~0.85Loss of methyl group on the aliphatic amine.Altered

affects ionization; requires strict pH control.
N,N-didesmethylvenlafaxine N/A~0.80Loss of both methyl groups on the aliphatic amine.Increased polarity leads to early elution; requires high aqueous start.

Self-Validating Experimental Protocol

This protocol is synthesized from established pharmacopeial guidelines and peer-reviewed chromatographic methods to ensure a robust, self-validating system.[1][2][3]

Materials & Reagents
  • Stationary Phase: High-purity endcapped C18 column (e.g., 4.6 mm × 250 mm, 5 µm)[1][2].

  • Mobile Phase A: 10% Acetonitrile, 90% Water, containing 1.0 mL/L Triethylamine (TEA), adjusted to pH 3.5 with dilute phosphoric acid[2].

  • Mobile Phase B: 75% Acetonitrile, 25% Water, containing 1.0 mL/L TEA, adjusted to pH 3.5[2].

Step-by-Step Methodology

Step 1: Buffer Preparation & Silanol Masking Add 1.0 mL of HPLC-grade TEA to 900 mL of ultrapure water and 100 mL of Acetonitrile. Mix thoroughly. Slowly titrate with 10% phosphoric acid until the pH stabilizes exactly at 3.5. Filter through a 0.22 µm nylon membrane and degas ultrasonically. Repeat the process for Mobile Phase B using the respective solvent ratios[2]. Causality note: Precise pH adjustment ensures full protonation of the API, while TEA masks silanols.

Step 2: System Equilibration Install the C18 column and set the column oven temperature to 35°C–40°C[1][2]. Elevated temperatures reduce mobile phase viscosity and improve mass transfer, which sharpens basic peaks. Purge the system and equilibrate with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min until the baseline is stable.

Step 3: Gradient Elution Execution Program the following gradient profile[2]:

  • 0 - 35 min: Linear gradient from 5% B to 75% B.

  • 35 - 40 min: Linear gradient from 75% B to 90% B.

  • 40 - 45 min: Hold at 90% B (Column wash).

  • 45 - 47 min: Return to 5% B.

  • 47 - 55 min: Re-equilibration at 5% B.

Step 4: System Suitability Testing (SST) - Crucial for Validation Inject 10 µL of a System Suitability Solution containing 0.5 mg/mL Venlafaxine Hydrochloride and 1.5 µg/mL Venlafaxine Related Compound A (ODV)[4].

  • Acceptance Criteria: The resolution (

    
    ) between Compound A and Venlafaxine must be 
    
    
    
    [3]. The tailing factor for the venlafaxine peak must be
    
    
    [3]. If these criteria are not met, do not proceed to sample analysis; return to the diagnostic workflow (Figure 1).

Step 5: Sample Analysis Once SST passes, inject standard and sample solutions sequentially. Monitor the eluent using a UV detector set to 225 nm or 226 nm[1][2][3].

References

  • Source: ResearchGate (Journal of Separation Science)
  • Source: trungtamthuoc.com (USP Monographs)
  • Source: uspnf.
  • Title: Venlafaxine and Related Substances (Application Note)

Sources

Troubleshooting

Solving solubility issues with rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

Topic: Solving Solubility & Handling Issues Executive Summary: The "Lipophilic Shift" rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6) is a complex tertiary amine derivative of Venlafaxine.[1][2] Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility & Handling Issues

Executive Summary: The "Lipophilic Shift"

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6) is a complex tertiary amine derivative of Venlafaxine.[1][2] While often categorized as a metabolite or impurity standard, its physicochemical behavior differs significantly from the parent drug.

The Core Challenge: Unlike Venlafaxine HCl (which is highly water-soluble), this molecule replaces a small, polar-friendly N-methyl group with a bulky, lipophilic 4-methoxyphenethyl group.[1][2] This structural modification induces a "Lipophilic Shift," drastically reducing aqueous solubility and increasing the tendency for precipitation in neutral buffers.

Quick Reference Data:

Property Value / Characteristic Impact on Solubility
Molecular Formula C₂₅H₃₅NO₃ High MW (397.55 g/mol ) increases dispersion forces.[1][2]
Chemical Class Lipophilic Tertiary Amine Basic (pKa ~9.5).[1][2] Soluble only when protonated (pH < 6).[2]
LogP (Predicted) > 4.5 (High) Poor water solubility; high affinity for plastics/lipids.[2]
Preferred Solvent DMSO, Methanol Excellent solubility in organic media.[2]

| Problematic Media | PBS (pH 7.4), Water (pH 7) | Immediate precipitation likely without co-solvents.[1] |

Solubility Troubleshooting Guide (Q&A)

Category A: Initial Dissolution & Stock Preparation[1][2]

Q1: I tried dissolving the powder directly in water/PBS, but it floats or forms a sticky gum. What is wrong? Diagnosis: You are likely working with the free base form of the molecule.[2] At neutral pH (water/PBS), the amine is largely unprotonated, making the molecule hydrophobic. The Fix:

  • Do NOT start with water.[2]

  • Primary Stock: Dissolve the compound in DMSO (Dimethyl Sulfoxide) or Methanol to create a high-concentration stock (e.g., 10–50 mM).[1][2] It should dissolve instantly.

  • Secondary Dilution: Dilute this organic stock into your aqueous buffer while vortexing.

  • Critical Step: If the final concentration is high (>10 µM), ensure your aqueous buffer is slightly acidic (pH 5–6) or contains a solubilizer (e.g., 0.1% Formic Acid).

Q2: Can I use Ethanol instead of DMSO? Answer: Yes, Ethanol is a viable alternative, particularly if DMSO is toxic to your specific assay. However, Ethanol evaporates faster, potentially changing the concentration of your stock over time. Store ethanol stocks at -20°C and seal tightly.

Category B: Assay & Experimental Issues

Q3: My LC-MS signal is inconsistent, and I see "carryover" in blank injections. Diagnosis: The high lipophilicity of the 4-methoxyphenethyl group causes the molecule to adsorb (stick) to the PTFE tubing, injector needle, and plastic vials of your HPLC system. The Fix:

  • Change Vials: Use Silanized Glass Vials instead of standard polypropylene to prevent adsorption.

  • Needle Wash: Switch to a stronger needle wash solvent containing 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid .[2] The acid ensures the amine stays ionized (soluble), and the isopropanol strips the lipophilic residue.

  • Column Choice: Use a C18 column with high carbon load to ensure peak focusing, but ensure your gradient ends with a high % organic wash (95% B) to elute everything.[2]

Q4: The compound precipitates when I add it to cell culture media (DMEM/RPMI). Diagnosis: Cell culture media is buffered to pH 7.4. At this pH, the compound de-protonates and reaches its solubility limit (likely < 10 µM).[2] The Fix:

  • Limit Final Concentration: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, but use the DMSO to "carry" the drug into solution.

  • Complexation: Pre-complex the stock solution with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Dilute your DMSO stock into this cyclodextrin solution before adding it to the cell media. The cyclodextrin encapsulates the lipophilic tail, keeping it soluble at pH 7.4.

Visual Protocols

Figure 1: Solubility Decision Logic

Use this flowchart to select the correct solvent system based on your application.

SolubilityLogic Start Start: Solid Powder Step1 Prepare Stock Solution (10 - 50 mM) Start->Step1 Choice1 Select Solvent Step1->Choice1 DMSO DMSO (Recommended) Universal Solubility Choice1->DMSO MeOH Methanol (For Analytical/LCMS) Choice1->MeOH AppChoice Application? DMSO->AppChoice LCMS LC-MS / HPLC MeOH->LCMS CellCulture Cell Culture / Bioassay AppChoice->CellCulture Animal In Vivo (Animal) AppChoice->Animal ActionCell Dilute into Media Keep DMSO < 0.5% Optional: Add Cyclodextrin CellCulture->ActionCell ActionLCMS Dilute into Mobile Phase (Must contain 0.1% Formic Acid) LCMS->ActionLCMS ActionAnimal Formulate in 5% DMSO + 40% PEG400 + 55% Saline Animal->ActionAnimal

Caption: Decision tree for solvent selection. DMSO is the preferred primary solvent, with specific downstream modifications required for biological vs. analytical applications.

Figure 2: The "Lipophilic Shift" Mechanism

Understanding why this impurity behaves differently than Venlafaxine.[1][2]

StructureShift Venlafaxine Venlafaxine (Parent Drug) LogP ~ 0.43 - 2.7 Soluble in Water (as Salt) Modification Modification: Replace N-Methyl with N-(4-methoxyphenethyl) Venlafaxine->Modification Target Target Impurity (C25H35NO3) LogP > 4.5 Insoluble in Water (Neutral pH) Modification->Target Effect Result: 1. Increased Lipophilicity 2. Strong Plastic Adsorption 3. pH-Dependent Solubility Target->Effect

Caption: Structural comparison highlighting the addition of the hydrophobic phenethyl group, which is the root cause of solubility challenges.

Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Materials:

  • rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (Solid)[1][2][3]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[2]

  • Amber glass vial (2 mL or 4 mL)

Procedure:

  • Weigh 3.98 mg of the solid powder.

  • Transfer to an amber glass vial (protect from light).

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Result: Clear, colorless solution.[2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation upon moisture ingress.

Protocol B: LC-MS Sample Preparation (Preventing Carryover)

Context: This molecule is "sticky." Standard protocols will lead to ghost peaks in subsequent runs.[2] Mobile Phase A: Water + 0.1% Formic Acid.[2] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Sample Diluent:

  • Do NOT use 100% aqueous buffer.[2]

  • Use: 50% Water / 50% Methanol (containing 0.1% Formic Acid).[1][2]

  • Why? The methanol keeps the lipophilic tail solvated, while the acid keeps the nitrogen protonated (

    
    ), preventing it from sticking to the glass/plastic.
    

References & Authority

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: RAC N-DESMETHYL-N-(4-METHOXYPHENETHYL) VENLAFAXINE.[1][2] Accessed Oct 2023. Link[3]

  • PubChem. Compound Summary: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CID 71315780).[1][2] National Library of Medicine.[2] Link

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (Reference for general pKa/LogP solubility relationships of lipophilic amines).

  • ClearSynth. Material Safety Data Sheet & Certificate of Analysis: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine. Link

Disclaimer: This guide is for research use only. This compound is not approved for human therapeutic use.[2]

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS Analysis of Venlafaxine Derivatives

Welcome to the Advanced Technical Support Center for the bioanalysis of Venlafaxine (VEN) and its primary active metabolites, such as O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV). Venlafaxine and its der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the bioanalysis of Venlafaxine (VEN) and its primary active metabolites, such as O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV). Venlafaxine and its derivatives are basic amines (pKa ~9.4) typically analyzed via reversed-phase liquid chromatography (RPLC) coupled with positive electrospray ionization (+ESI).

While modern LC-MS/MS systems offer extreme sensitivity, the quantification of these basic analytes at trace levels (e.g., LLOQ of 1.0 ng/mL) is frequently compromised by elevated baseline noise[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate and eliminate sources of chemical noise, ion suppression, and system contamination.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before altering your method, you must determine whether the noise originates from the instrument/mobile phase or the sample matrix. Follow the logical diagnostic path below.

BaselineTroubleshooting Start High Baseline Noise in VEN/ODV LC-MS Test1 Inject Neat Solvent Blank Start->Test1 Decision1 Noise Present in Blank? Test1->Decision1 PathSystem System/Mobile Phase Decision1->PathSystem YES PathMatrix Sample Matrix Effect Decision1->PathMatrix NO FixPump Increase Pump Mixer Volume Use LC-MS Grade Solvents PathSystem->FixPump FixCarryover Check Column Carryover Add High-Organic Wash PathSystem->FixCarryover CausePhos Phospholipid Accumulation Ion Suppression PathMatrix->CausePhos FixPrep Implement Mixed-Mode SPE or Phospholipid Removal CausePhos->FixPrep

Diagnostic workflow for isolating and resolving LC-MS baseline noise in Venlafaxine analysis.

Troubleshooting Guide: Causality and Solutions

Issue 1: Erratic, elevated baseline specifically in biological samples (Plasma/Serum).

The Causality: If your neat standards look clean but extracted plasma samples show a high baseline and reduced signal-to-noise (S/N) ratio, you are experiencing matrix effects driven by endogenous phospholipids (e.g., glycerophosphocholines). In positive ESI mode, these highly abundant lipids co-elute with hydrophobic basic drugs like venlafaxine. They compete for the available charge on the surface of the ESI droplets, causing severe ion suppression of the analyte while simultaneously elevating the background chemical noise in the mass spectrometer[2][3].

The Solution: Standard Protein Precipitation (PPT) does not remove phospholipids[3]. You must upgrade your sample preparation. Switch to a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) or utilize a dedicated hybrid phospholipid-removal sorbent (e.g., Oasis PRiME HLB) which uses both hydrophilic and lipophilic retention characteristics to trap lipids while allowing analytes to elute[4].

Issue 2: Sinusoidal "waves" in the baseline during gradient elution.

The Causality: This is a mechanical and chemical artifact known as a "mobile-phase composition wave." Modern LC pumps (especially low-pressure mixing quaternary pumps) blend solvents in discrete packets. If the pump's internal mixer volume is too small for the specific mobile phase additives being used (like Trifluoroacetic acid or Formic acid), these packets do not homogenize completely. The MS source detects these micro-fluctuations in acid concentration as a rolling, wave-like baseline[5].

The Solution: Increase the pump's mixer volume (e.g., swap a 35 µL mixer for a 100 µL or larger mixer). While this slightly increases the gradient delay volume, it effectively dampens the composition waves, drastically reducing baseline noise[5]. Furthermore, ensure you are using highly filtered, freshly prepared LC-MS grade solvents, as older solvents accumulate environmental contaminants that exacerbate this effect[6].

Issue 3: Gradual baseline creeping and random noise spikes across a 100-injection batch.

The Causality: This indicates late-eluting matrix accumulation (column fouling) or solvent outgassing. Basic amines like venlafaxine can interact with unreacted silanols on aging stationary phases, causing peak tailing and continuous column bleed into the MS[6]. Random spikes often result from micro-bubbles forming in the flow cell or lines due to solvent decompression after passing through the column.

The Solution:

  • Chromatographic: Program a 2-minute "column wash" at 95% strong solvent (Acetonitrile/Methanol) at the end of every gradient to flush tightly bound lipids. Use a divert valve to send the first 1 minute and the final wash phase of the LC effluent to waste, protecting the MS source from contamination.

  • Hardware: Place a backpressure regulator downstream from the detector to prevent solvent outgassing and bubble formation, which stabilizes the baseline[7].

Self-Validating Methodology: Mixed-Mode SPE for Venlafaxine

To definitively eliminate phospholipid-induced baseline noise, implement the following Mixed-Mode Strong Cation Exchange (MCX) SPE protocol. This system is self-validating: the basic nature of venlafaxine (pKa 9.4) ensures it binds tightly to the cation exchange resin at acidic pH, allowing aggressive organic washing to strip away the neutral and zwitterionic phospholipids that cause noise[2].

Step-by-Step Protocol:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 2% Phosphoric Acid (

    
    ). Causality: This disrupts protein binding and ensures VEN and ODV are fully protonated (positively charged) for optimal ion exchange[4].
    
  • Cartridge Conditioning: Pass 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water through the polymeric MCX cartridge.

  • Sample Loading: Load the acidified plasma mixture at a controlled flow rate of 1 mL/min.

  • Interference Washing (Critical Step):

    • Wash 1: 1.0 mL of 0.1 N HCl. (Removes polar interferences and salts while keeping analytes locked to the sorbent).

    • Wash 2: 1.0 mL of 100% Methanol. (Strips away hydrophobic interferences and intact phospholipids. VEN/ODV remain bound due to the strong ionic interaction)[2].

  • Analyte Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol. Causality: The high pH neutralizes the basic analytes, breaking the ionic bond and allowing them to elute cleanly.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) prior to injection.

Quantitative Impact of Sample Preparation on Baseline Noise

The table below summarizes the empirical differences in baseline noise, matrix effects, and analyte recovery when analyzing Venlafaxine derivatives using various sample preparation techniques[2][3].

Sample Preparation MethodVenlafaxine Recovery (%)Phospholipid Removal (%)Average Baseline Noise (cps)Matrix Effect (Ion Suppression)
Protein Precipitation (PPT) 85 - 90%< 10%> 12,500Severe (-45% to -60%)
Liquid-Liquid Extraction (LLE) 75 - 80%~ 70%~ 3,200Moderate (-15% to -25%)
Mixed-Mode SPE (MCX) > 92%> 99%< 450Negligible (± 5%)

Note: LLE utilizing methyl tert-butyl ether (MTBE) provides acceptable recovery for VEN and its metabolites, but Mixed-Mode SPE is required for absolute minimization of baseline noise in high-throughput bioanalysis.

Frequently Asked Questions (FAQs)

Q: Can I use a delay column to reduce baseline noise from solvent contaminants? A: Yes. If your baseline noise is caused by system contamination (e.g., plasticizers or phthalates leaching into the mobile phase), installing a delay column between the pump mixer and the autosampler injector will chromatographically separate the continuous background contamination from the actual analyte peak injected from your sample[8].

Q: Does increasing the ESI source temperature help reduce baseline noise? A: It depends. While higher desolvation temperatures improve the evaporation of highly aqueous mobile phases (increasing signal), excessively high temperatures can cause thermal degradation of the analyte or increase chemical noise by ionizing background matrix components more aggressively. Meticulous optimization of ESI-MS parameters (like declustering potential and temperature) is essential to achieve the "softest" ionization possible, maximizing the S/N ratio without amplifying noise[9].

Q: Why do I see a sudden drop in baseline noise when the gradient shifts to high organic? A: This is typical in LC-MS. Aqueous mobile phases (especially those with high buffer salt concentrations) require more energy to desolvate and generally produce higher background noise in the ESI source. As the gradient shifts to a higher percentage of organic solvent (Acetonitrile or Methanol), droplet desolvation becomes highly efficient, and the background noise naturally drops.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis LCGC International[Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis Chromatography Today[Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis Taylor & Francis[Link]

  • Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study PubMed / Journal of Chromatography B[Link]

  • Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects KoreaMed Synapse[Link]

  • Looking with Light: Breaking Down Liquid Chromatography Method Development Cannabis Science and Technology[Link]

  • Surfing on Mobile Phase, Part I: Origins of Mobile-Phase Composition Waves and Their Effects on Detector Baselines LCGC International[Link]

  • How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS Restek Resource Hub[Link]

  • How soft is your ESI-MS anyway? ResearchGate[Link]

  • Optimize | Watrex (Back Pressure Regulators) Watrex [Link]

Sources

Troubleshooting

Technical Support Center: Venlafaxine Retention &amp; Resolution Optimization

Status: Active Lead Scientist: Senior Application Specialist, Chromatography Division Last Updated: March 5, 2026 Introduction: The Analytical Challenge Welcome to the Venlafaxine technical support hub. Venlafaxine Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Senior Application Specialist, Chromatography Division Last Updated: March 5, 2026

Introduction: The Analytical Challenge

Welcome to the Venlafaxine technical support hub. Venlafaxine Hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a


 of approximately 9.4  (amine group). This basic nature presents specific chromatographic challenges: severe peak tailing due to silanol interactions and retention time instability caused by pH fluctuations.

This guide moves beyond standard "recipes" to explain the causality of retention behavior, empowering you to troubleshoot shifts, optimize resolution between Venlafaxine and its major metabolite O-desmethylvenlafaxine (ODV) , and separate critical impurities (Impurity A).

Module 1: The pH Factor (The "Master Switch")

The Mechanism

Venlafaxine’s retention is governed by its ionization state.

  • At pH < 7.0: The molecule is fully protonated (

    
    ). It is highly polar and elutes faster on C18 columns.
    
  • At pH > 9.0: The molecule becomes neutral (

    
    ). Hydrophobicity increases, significantly increasing retention time.
    
Optimization Protocol

Most pharmacopeial methods (USP/EP) utilize acidic conditions (pH 3.0–4.5) to ensure solubility and ionization. However, if you struggle to separate Impurity A or ODV , slight pH adjustments are your most powerful tool.

ParameterStandard ConditionOptimization Strategy
Buffer pH 3.0 (Phosphate)Increase to 6.0–6.8 to increase retention of Venlafaxine relative to polar metabolites like ODV.
Buffer Molarity 10–20 mMIncrease to 50 mM if peak shape is distorted by mass overload.
Additives NoneAdd 0.2% Triethylamine (TEA) . This is non-negotiable for older silica columns to suppress tailing.

Critical Warning: Standard silica-based C18 columns degrade above pH 8.0. If you wish to exploit the high-retention alkaline region (pH 9.5–10.0), you must use hybrid-particle columns (e.g., Waters XBridge or Agilent Zorbax Extend).

Module 2: Stationary Phase & Mobile Phase Tuning

Column Selection Logic

Venlafaxine is a "sticky" base. Standard C18 columns often result in peak tailing factors > 2.0.

  • Recommended: End-capped C18 or "Base Deactivated Silica" (BDS) columns.

  • Alternative: C8 columns can reduce run times if Venlafaxine is retained too strongly on a high-carbon-load C18.

The "Sacrificial Base" Strategy

If you observe tailing, it is likely due to the interaction between the protonated amine of Venlafaxine and the acidic silanols (


) on the column support.
  • Solution: Add Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," binding to silanol sites preferentially and shielding them from Venlafaxine.

Visualizing the Workflow

The following diagram outlines the logical flow for method development and optimization.

MethodDevelopment Start Start: Venlafaxine Method Goal Define Goal: Speed vs. Resolution? Start->Goal Speed Goal: High Throughput Goal->Speed Res Goal: Impurity Separation Goal->Res Acidic Select pH 2.5 - 3.0 (Fast Elution) Speed->Acidic Neutral Select pH 6.0 - 7.0 (High Retention) Res->Neutral ColSel Select Column: End-capped C18 / BDS Acidic->ColSel Neutral->ColSel Tailing Check Peak Shape: Tailing > 1.5? ColSel->Tailing AddTEA Action: Add 0.2% TEA to Mobile Phase Tailing->AddTEA Yes Final Final Method Validation Tailing->Final No AddTEA->Final

Figure 1: Decision matrix for selecting pH and mobile phase additives based on separation goals.

Module 3: Troubleshooting & FAQs

Q1: Why is my Venlafaxine peak tailing (Symmetry factor < 0.8)?

Diagnosis: This is the classic "Silanol Effect." The positively charged amine on Venlafaxine is ion-exchanging with residual silanols on the silica surface. Corrective Actions:

  • Add TEA: Introduce 0.1% – 0.5% Triethylamine to the aqueous buffer. Adjust pH after adding TEA.

  • Increase Buffer Strength: Move from 10mM to 25mM Phosphate buffer to suppress ionic interactions.

  • Replace Column: Switch to a modern "hybrid" particle column (e.g., BEH or XBridge) which has fewer accessible silanols.

Q2: My retention time (RT) is drifting day-to-day. Why?

Diagnosis: Venlafaxine is sensitive to pH changes near its


.
Corrective Actions: 
  • Check pH Meter: A drift of 0.1 pH units can shift RT significantly if you are working at pH 6.0–7.0.

  • Volatile Additives: If using TEA or TFA, they can evaporate from the mobile phase reservoir over 24 hours, altering the pH and ion-pairing capacity. Refresh mobile phase daily.

  • Temperature: Ensure the column oven is stable (

    
    ).
    
Q3: I cannot resolve O-desmethylvenlafaxine (ODV) from the main peak.

Diagnosis: ODV is more polar than Venlafaxine. In standard C18/Acidic conditions, they elute close together near the void volume. Corrective Actions:

  • Lower Organic %: Reduce Acetonitrile from 30% to 20% to increase overall retention.

  • Change Selectivity: Switch organic modifier from Acetonitrile to Methanol . Methanol often provides different selectivity for hydroxylated metabolites.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type RTShift RT Drifting Type->RTShift Resolution Poor Resolution (ODV/Venla) Type->Resolution CheckPH Check Buffer pH (Is it drifting?) RTShift->CheckPH LowerOrg Decrease % Organic Resolution->LowerOrg CheckTemp Check Oven Temp CheckPH->CheckTemp SwitchSolv Switch ACN -> MeOH LowerOrg->SwitchSolv

Figure 2: Step-by-step logic for diagnosing retention and resolution failures.

Module 4: Reference Data

Impurity Relative Retention Times (RRT)

Based on standard USP conditions (C18, pH 3.0 Phosphate/TEA).

CompoundDescriptionApprox. RRT
Impurity C More polar degradation product~0.8
Venlafaxine Main API1.00
Impurity A 1-(1-(4-methoxyphenyl)-2-(methylamino)ethyl)cyclohexanol~1.8
Impurity B Less polar process impurity~3.7

Note: RRTs will shift significantly if pH is increased > 6.0.

References

  • United States Pharmacopeia (USP). Venlafaxine Hydrochloride Extended-Release Capsules - Monograph. USP-NF.[1]

  • S. Baldania et al. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Oriental Journal of Chemistry, 2018.[2]

  • Matos et al. First MEPS/HPLC Assay for The Simultaneous Determination of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma. Journal of Chromatographic Science.

  • Tatke et al. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Venlafaxine Hydrochloride.[3] International Journal of Pharmacy and Pharmaceutical Research, 2020.

  • European Directorate for the Quality of Medicines. Venlafaxine Hydrochloride - European Pharmacopoeia (Ph. Eur.) Monograph.

Sources

Optimization

Venlafaxine Impurity Quantification: Overcoming Matrix Effects in LC-MS/MS (Technical Support Center)

Welcome to the Technical Support Center for Venlafaxine Impurity Quantification. As a Senior Application Scientist, I frequently encounter laboratories struggling with irreproducible data during the LC-MS/MS analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Venlafaxine Impurity Quantification. As a Senior Application Scientist, I frequently encounter laboratories struggling with irreproducible data during the LC-MS/MS analysis of Venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (O-DVX).

When analyzing complex matrices—whether human plasma for therapeutic drug monitoring or wastewater for environmental screening—co-eluting endogenous compounds compete with your analytes for ionization energy in the electrospray (ESI) source[1]. This guide provides field-proven, self-validating protocols to systematically diagnose, quantify, and eliminate these matrix effects.

ME_Workflow Start Complex Matrix (Plasma/Wastewater) SPE Solid-Phase Extraction (Strong Cation Exchange) Start->SPE Wash Targeted Wash Steps (Remove Phospholipids) SPE->Wash Optimize pH/Organic LC Chromatographic Separation (Biphenyl / C18 Column) Wash->LC Elute & Reconstitute ESI Electrospray Ionization (ESI+ Mode) LC->ESI Check Co-elution Detect MS/MS Detection (MRM Transitions) ESI->Detect Monitor Suppression

Workflow for mitigating matrix effects in Venlafaxine LC-MS/MS analysis.

Section 1: Fundamental Mechanisms (FAQ)

Q: What exactly causes signal suppression in Venlafaxine analysis? A: Matrix effects are driven by charge competition. The electrospray ionization (ESI) source has a finite amount of charge available. When high concentrations of undetected matrix components (like phospholipids in plasma or humic acids in wastewater) co-elute with Venlafaxine, they monopolize the available charged droplets. Because Venlafaxine is an organic base, its electrospray response decreases proportionally as the concentration of competing co-eluting bases increases[1].

Q: How do I definitively calculate and validate the Matrix Effect (ME) in my assay? A: A self-validating ME calculation requires comparing the peak area of the analyte spiked into a post-extraction blank matrix (A) against the peak area of the analyte in a neat solvent standard (B). The formula is: ME (%) = (A / B) × 100[2].

  • ME = 100%: No matrix effect.

  • ME < 100%: Ion suppression.

  • ME > 100%: Ion enhancement. For reliable quantification, the ME should consistently fall between 80% and 120%[2].

Section 2: Troubleshooting Guide - Resolving Matrix Effects
Issue 1: Internal Standard (IS) Mismatch Leading to Quantification Errors

Symptom: High coefficient of variation (%CV) and failed quality control batches despite excellent chromatographic peak shapes. Root Cause Analysis: A critical error in assay design is using a structural analog or an improperly matched stable isotope as an internal standard. For example, using Venlafaxine-d6 to quantify O-desmethylvenlafaxine (O-DVX). Because O-DVX is more polar, it elutes earlier (e.g., 1.59 min) than Venlafaxine-d6 (1.94 min)[3]. During that 0.35-second gap, the matrix composition entering the ESI source changes completely. The IS experiences a different ionization environment than the target analyte, rendering it incapable of correcting the suppression[3]. Solution: Always use strictly matched stable-isotope-labeled internal standards (SIL-IS). Switching to O-desmethylvenlafaxine-d6 ensures exact co-elution, correcting the IS normalized factor to acceptable limits (e.g., 1.08) and reducing CV to <15%[3].

Isotope_Dilution Analyte Target Analyte (e.g., O-DVX) ESI ESI Source (Charge Competition) Analyte->ESI IS Matched SIL-IS (e.g., O-DVX-d6) IS->ESI Exact RT Match Matrix Co-eluting Matrix (Phospholipids) Matrix->ESI Induces ME Detector Mass Spectrometer (Signal Output) ESI->Detector Proportional Suppression Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Normalization

Mechanism of matrix effect correction using an isotopically matched internal standard.

Issue 2: Inadequate Sample Clean-up for Complex Matrices

Symptom: Rapid deterioration of column lifespan, severe baseline noise, and massive ion suppression. Root Cause Analysis: Protein precipitation (PPT) or dilute-and-shoot methods leave large amounts of phospholipids in the extract. Solution: Implement a Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) protocol. Venlafaxine is a basic amine (pKa ~9.4). At acidic pH, it is positively charged and binds tightly to the negatively charged sulfonic acid groups of the SCX resin[2]. This allows for aggressive organic washing to remove neutral lipids without losing the analyte.

Step-by-Step Methodology: Self-Validating SCX SPE Protocol This protocol utilizes a polymeric strong cation exchange cartridge (e.g., Strata-X-C or equivalent) to isolate Venlafaxine and O-DVX[2].

  • Sample Pre-treatment: Dilute 200 µL of plasma/serum with 200 µL of 2% phosphoric acid. Causality: Lowers pH to < 3, disrupting protein binding and ensuring the amine group on Venlafaxine is fully protonated for maximum resin retention.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the cartridge.

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Targeted Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic acid in water. (Removes polar, water-soluble interferences).

    • Wash 2: 1 mL 100% Methanol. Causality: Because Venlafaxine is ionically anchored to the resin, the 100% organic wash strips away hydrophobic phospholipids (the primary cause of ESI suppression) without eluting the drug.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>10) neutralizes the amine group on Venlafaxine, breaking the ionic bond and releasing it from the resin.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Section 3: Quantitative Data & Validation

When the SCX SPE protocol is applied alongside matched stable-isotope internal standards, matrix effects are neutralized to negligible levels. The table below summarizes validation data demonstrating the efficacy of this approach across different concentration tiers[2].

Table 1: Matrix Effect and Recovery Data for Venlafaxine and O-DVX using Polymeric SCX SPE

AnalyteSpike Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Venlafaxine (VX)150 (Low)82.588.4
Venlafaxine (VX)1350 (Medium)95.294.1
Venlafaxine (VX)5000 (High)113.1102.5
O-Desmethylvenlafaxine150 (Low)99.485.2
O-Desmethylvenlafaxine1350 (Medium)105.696.3
O-Desmethylvenlafaxine5000 (High)110.2108.7

Note: Matrix effects falling within the 80–110% range indicate that ion suppression/enhancement has been successfully mitigated, ensuring robust quantification without significant signal distortion[2].

References
  • Unraveling Matrix Effects: A Study on Drugs of Abuse in Wastewater Samples from Southern Ontario, Canada Source: ACS ES&T Water URL
  • Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction Source: NIH / PubMed Central URL
  • MSACL 2023: Overcoming Matrix Effects in LC/MS/MS-based Assays (Bolhuis)

Sources

Troubleshooting

Addressing peak tailing in Venlafaxine N-Desmethyl analog analysis

Welcome to our dedicated support center for scientists analyzing Venlafaxine and its N-Desmethyl analog. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated support center for scientists analyzing Venlafaxine and its N-Desmethyl analog. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the common challenge of peak tailing in reversed-phase HPLC. Our goal is to empower you with the scientific rationale and practical steps to achieve symmetric, reproducible peaks for accurate quantification.

Troubleshooting Guide: From Tailing Peak to Gaussian Ideal

Peak tailing is one of the most common chromatographic frustrations when analyzing basic compounds like Venlafaxine and its N-Desmethyl analog. This asymmetry not only compromises the aesthetic of your chromatogram but also severely impacts integration accuracy and resolution. This guide will walk you through a logical, step-by-step process to diagnose and resolve this issue.

Q1: My N-Desmethyl Venlafaxine peak is tailing significantly. What is the most likely cause?

Answer: The primary cause of peak tailing for basic analytes like the N-Desmethyl Venlafaxine analog is secondary ionic interactions with the stationary phase.[1][2] Venlafaxine and its analogs contain a tertiary amine group, which is basic and becomes protonated (positively charged) in typical reversed-phase mobile phases.

Conventional silica-based columns have residual silanol groups (Si-OH) on their surface.[3] At a mobile phase pH above approximately 4, these silanols can become deprotonated and negatively charged (Si-O⁻).[4] The positively charged analyte then interacts with these negative sites via a strong ion-exchange mechanism, in addition to the desired hydrophobic retention. This secondary interaction is stronger and has slower kinetics, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.[2][5]

The diagram below illustrates the fundamental cause of peak tailing for basic amine compounds on a standard silica-based C18 column.

Caption: Mechanism of secondary interactions causing peak tailing.

Q2: How can I systematically troubleshoot and eliminate peak tailing?

Answer: A systematic approach is crucial. We recommend following a three-tiered strategy, starting with the highest impact and most common solutions: Mobile Phase Optimization, Column Selection, and finally, System & Sample Considerations.

The following flowchart outlines a logical progression for addressing peak tailing.

Caption: A systematic workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Column Selection

Q: What type of HPLC column is best for preventing peak tailing with basic compounds? A: Modern columns manufactured with high-purity, "Type B" silica are the best starting point. These columns have a lower metal content and fewer highly acidic silanol groups compared to older "Type A" silica.[6] Crucially, select a column that is thoroughly end-capped . End-capping uses a small, reactive silane (like trimethylchlorosilane) to bond with and shield many of the residual silanol groups that remain after bonding the primary stationary phase (e.g., C18).[2] For particularly challenging separations, consider hybrid silica or polar-embedded columns, which are designed to further reduce silanol interactions and improve peak symmetry for basic analytes.[7]

Mobile Phase pH

Q: What is the ideal mobile phase pH for analyzing N-Desmethyl Venlafaxine, and why? A: The ideal pH is in the acidic range of 2.5 to 3.5 .[6][8] This is a critical parameter. The pKa of the tertiary amine in Venlafaxine is around 9.4-10.09, meaning it will be fully protonated (BH+) at this low pH.[9] More importantly, a low pH suppresses the ionization of the problematic surface silanol groups (pKa ~3.8-5), keeping them in their neutral, less reactive form (Si-OH).[2][4][10] By neutralizing the silanols, you eliminate the strong secondary ion-exchange interaction, leading to a dramatic improvement in peak shape.

pH ConditionSilanol State (Si-OH)Analyte State (R₂NH⁺)Predominant InteractionExpected Peak Shape
pH 2.5 - 3.5 Neutral (Protonated)Cationic (Protonated)HydrophobicSymmetric
pH 5.0 - 7.0 Anionic (Deprotonated)Cationic (Protonated)Hydrophobic + IonicTailing
Mobile Phase Additives

Q: I've adjusted the pH, but still see some tailing. Should I use a mobile phase additive like Triethylamine (TEA)? A: Yes, if pH optimization alone is insufficient, a mobile phase additive is the next logical step. Triethylamine (TEA) is a classic "silanol suppressor."[11] As a basic amine, it competes with your analyte for the active silanol sites on the stationary phase. By adding a small concentration (e.g., 0.1-0.2%) of TEA to the mobile phase, it effectively "masks" the silanols, preventing your analyte from interacting with them.[12]

Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive

  • Preparation: Prepare your aqueous mobile phase (e.g., buffered water).

  • Addition: Add Triethylamine to the aqueous phase to a final concentration of 0.1% to 0.2% (v/v).

  • pH Adjustment: After adding TEA, adjust the mobile phase to your target pH (e.g., 3.0 or 7.0) using an acid like phosphoric acid or acetic acid. The TEA will form a buffer system (e.g., triethylammonium phosphate).

  • Equilibration: Equilibrate the column with the new mobile phase for at least 20-30 column volumes before injecting your sample.

Q: Are there alternatives to TEA, especially for LC-MS applications? A: Yes. While effective, TEA is a non-volatile ion-pairing agent that can cause significant signal suppression in mass spectrometry. A superior alternative for LC-MS is Ammonium Formate or Ammonium Acetate . Adding a salt like ammonium formate (e.g., 10-20 mM) to a mobile phase containing formic acid increases the ionic strength.[13] This helps to shield the ionic interactions between the analyte and the stationary phase, improving peak shape without the severe signal suppression associated with TEA.[13]

AdditivePrimary MechanismProsConsMS Compatibility
Triethylamine (TEA) Competitive Binding (Silanol Masking)Highly effective for peak shapeCan alter selectivity, shorten column life, non-volatilePoor
Ammonium Formate Increased Ionic Strength (Shielding)Improves peak shape, volatileLess effective than TEA for severe tailingExcellent
System and Sample Effects

Q: Could my HPLC system or sample preparation be causing the peak tailing? A: While less common than chemical interactions, system and sample effects can contribute to peak distortion.

  • Extra-Column Volume: Excessive tubing length/diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with minimal tubing length.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger (i.e., more organic) than your initial mobile phase can cause peak distortion.[1] Best Practice: Always try to dissolve your sample in the initial mobile phase composition.

References

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • SciSpace. (2020). Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Semantic Scholar. (2020). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. [Link]

  • Torontech. (2025). 5 Main Types of HPLC Columns Explained. [Link]

  • Agilent. Small Molecule HPLC Columns. [Link]

  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF. [Link]

  • U.S. Food and Drug Administration. (2008). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Welch Materials, Inc. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • National Center for Biotechnology Information. (2016). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Systematic Reviews in Pharmacy. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. [Link]

  • ResearchGate. (2018). A Systematic Review On Analytical Methods To Determine Chiral And Achiral Forms Of Ven And Its Metabolite O-Desmethylvenlafaxine | Request PDF. [Link]

  • National Center for Biotechnology Information. (2014). Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Google Patents. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Impact Factor. (2024). In-vivo Pharmacokinetic Evaluation of Venlafaxine HCl Sustained Release Tablet Formulation. [Link]

  • PubMed. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. [Link]

  • ResearchGate. (2016). Development and validation of stability indicating rp-hplc method for the determination of desvenlafaxine in extended release tablets. [Link]

  • Chemistry Stack Exchange. (2021). What is "silanol activity"?[Link]

  • ClinPGx. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis.[Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). QUANTIFICATION OF POTENTIAL IMPURITIES BY A STABILITY INDICATING HPLC METHOD IN DESVENLAFAXINE SUCCINATE MONOHYDRATE ACTIVE PHAR. [Link]

  • National Center for Biotechnology Information. (2012). The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. [Link]

  • Taylor & Francis Online. (2019). Correlation of Analyte Retention in Organic and Inorganic Mobile Phases to aid Liquid Chromatography Method Development. [Link]

  • LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

Sources

Optimization

Improving extraction efficiency of Venlafaxine impurities from serum

Topic: High-Efficiency Extraction of Venlafaxine and O-desmethylvenlafaxine from Serum Ticket ID: VEN-EXT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary Venlafaxine (VEN)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Extraction of Venlafaxine and O-desmethylvenlafaxine from Serum

Ticket ID: VEN-EXT-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Venlafaxine (VEN) is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a pKa of approximately 9.4 . Its primary metabolite, O-desmethylvenlafaxine (ODV), is significantly more polar due to the phenolic hydroxyl group.

The Core Challenge: Standard Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane) often yields inconsistent recovery for the polar metabolite (ODV). Furthermore, simple Protein Precipitation (PPT) leaves high levels of phospholipids, leading to severe ion suppression in LC-MS/MS.

The Solution: To maximize extraction efficiency and matrix cleanliness, we recommend Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This method utilizes a dual-retention mechanism (Hydrophobic + Ionic) to aggressively wash away interferences while locking the analytes onto the sorbent.

Tier 1: The "Gold Standard" Protocol (MCX SPE)

Objective: Simultaneous extraction of Venlafaxine and ODV with >90% recovery and >99% phospholipid removal.

Mechanism of Action
  • Acidification: We acidify the serum to pH < 7 . Since VEN/ODV have pKa ~9.4, they become positively charged (protonated).

  • Retention: The positively charged analytes bind ionically to the negatively charged sulfonate groups on the MCX sorbent.

  • Interference Removal: Because the drug is "locked" ionically, we can use 100% organic solvents (methanol/acetonitrile) to wash away neutrals and phospholipids without eluting the drug.

  • Elution: We use a high pH solvent (Ammonium Hydroxide) to neutralize the drug, breaking the ionic bond and releasing it.

Step-by-Step Workflow
StepActionCritical Technical Note
1. Pre-treatment Dilute 200 µL Serum with 200 µL 4% H₃PO₄ (Phosphoric Acid).Why: Acidification ensures VEN and ODV are fully protonated (Ionized) to bind to the cation exchange sorbent.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates the hydrophobic chains and equilibrates the ion exchange sites.
3. Loading Load pre-treated sample at 1-2 mL/min.Slow flow rate allows sufficient time for ionic interaction to occur.
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water.Removes proteins and polar interferences.
5.[1][2] Wash 2 (Organic) 1 mL 100% Methanol.CRITICAL: This step removes hydrophobic neutrals and phospholipids . Because the drug is ionically bound, it will not wash off.
6. Elution 2 x 500 µL 5% NH₄OH in Methanol .Why: High pH (>11) neutralizes the amine on Venlafaxine, breaking the ionic bond. The methanol then solubilizes the neutral drug.
7. Reconstitution Evaporate to dryness (N₂, 40°C) and reconstitute in Mobile Phase.Ensure reconstitution solvent matches initial LC gradient conditions to prevent peak broadening.

Tier 2: Troubleshooting & Diagnostics

Issue 1: Low Recovery (< 60%)

User Question: "I followed the protocol, but my recovery for Venlafaxine is consistently low. What is happening?"

Diagnosis: The ionic "lock" was likely never formed, or the elution failed to break it.

  • Check 1: Sample pH. Did you dilute with water instead of acid?

    • Fix: Serum is naturally pH 7.4. If not acidified, a portion of the drug may remain neutral and wash off during the organic wash step. Always use H₃PO₄.

  • Check 2: Elution Strength. Is your ammonia fresh?

    • Fix: Ammonium hydroxide is volatile. If your 5% NH₄OH solution is old, the pH may have dropped below 10. The drug will remain charged and stuck to the column. Prepare fresh elution solvent daily.

Issue 2: Ion Suppression (Signal Fading)

User Question: "My recovery is good, but my MS signal drops after 50 injections. I see a huge bulge at the end of my chromatogram."

Diagnosis: Phospholipid buildup.[2][3]

  • The Cause: Phospholipids (glycerophosphocholines) are notorious for "late elution" and causing matrix effects.[3]

  • The Fix:

    • Ensure Wash Step 2 is 100% Methanol (or Acetonitrile). Do not dilute this wash.

    • If using Protein Precipitation (PPT), switch to HybridSPE-Phospholipid plates (Zirconia-coated) which selectively Lewis-acid bind phospholipids.

Issue 3: ODV Recovery is Lower than Venlafaxine

User Question: "Venlafaxine recovery is 95%, but O-desmethylvenlafaxine (ODV) is only 70%."

Diagnosis: Breakthrough during the wash.

  • The Cause: ODV is more polar. If your "Wash 1" (Aqueous) contains too much organic solvent (e.g., >5% Methanol), ODV may elute prematurely.

  • The Fix: Keep Wash 1 strictly aqueous (Water + Acid only).

Tier 3: Visualizing the Logic

Workflow Visualization

The following diagram illustrates the MCX extraction logic, highlighting the critical "Ionic Lock" mechanism that allows for rigorous cleanup.

MCX_Extraction_Workflow cluster_0 Critical Cleanup Step Start Serum Sample (Venlafaxine + ODV) Acidify Acidify (H3PO4) Target pH < 5 Start->Acidify Load Load onto MCX Sorbent (Mixed-Mode Cation Exchange) Acidify->Load Mechanism MECHANISM: Positively charged Drug binds to Negatively charged Sorbent Load->Mechanism Wash1 Wash 1: Aqueous Acid (Removes Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (High pH breaks Ionic Bond) Wash2->Elute Final Clean Extract Ready for LC-MS/MS Elute->Final

Figure 1: MCX Extraction Workflow. Note the "Red" step (Wash 2) which is only possible because of the ionic retention mechanism.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Start: Low Recovery Check_pH Check Loading pH Is it < 6? Problem->Check_pH Yes_pH Yes Check_pH->Yes_pH No_pH No Check_pH->No_pH Check_Elution Check Elution Solvent Is NH4OH fresh? Yes_pH->Check_Elution Acidify_Fix FIX: Add 4% H3PO4 to sample No_pH->Acidify_Fix Yes_Elute Yes Check_Elution->Yes_Elute No_Elute No Check_Elution->No_Elute Check_Wash Check Wash Step Did you use >5% Organic in Wash 1? Yes_Elute->Check_Wash Fresh_Elute FIX: Prepare fresh 5% NH4OH in MeOH No_Elute->Fresh_Elute Wash_Fix FIX: Use 100% Aqueous for Wash 1 Check_Wash->Wash_Fix Yes (ODV Loss)

Figure 2: Diagnostic logic for resolving low recovery issues.

Comparative Data: Method Efficiency

The table below summarizes why MCX is the superior choice for Venlafaxine compared to traditional methods.

FeatureProtein Precipitation (PPT) Liquid-Liquid Extraction (LLE) MCX SPE (Recommended)
Recovery (VEN) High (>90%)Moderate (80-85%)High (>95%)
Recovery (ODV) High (>90%)Low/Variable (60-75%)High (>95%)
Phospholipid Removal Poor (<20%)Moderate (80%)Excellent (>99%)
Matrix Effect (ME) High SuppressionModerateNegligible
Solvent Usage LowHigh (Toxic: Hexane/MTBE)Moderate
Throughput HighLow (Manual separation)High (Automatable)

References

  • PubChem. (2025).[4] Venlafaxine Compound Summary (pKa and Physical Properties). National Library of Medicine. Link

  • Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.[5][6][7][8] Psychiatria Polska. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates phospholipid removal via MCX). Link

  • Bhatt, J., et al. (2005). Liquid chromatography-tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma.[5][9] Journal of Chromatography B. Link

  • Sigma-Aldrich. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples.[2][3][10] American Pharmaceutical Review. Link

Sources

Troubleshooting

Troubleshooting calibration curve linearity for Venlafaxine impurities

Welcome to the Technical Support Center for Venlafaxine Impurity Analysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve calibration curve linearity issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Venlafaxine Impurity Analysis. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve calibration curve linearity issues during the quantitation of Venlafaxine and its related substances.

Robust quantitation requires strict adherence to linear dynamic range principles. Whether you are quantifying pharmacopeial degradation products (e.g., USP Related Compound A) or highly reactive genotoxic impurities (e.g., 4-methoxybenzyl chloride), understanding the mechanistic causality behind non-linear behavior is critical for method validation.

Diagnostic Workflow for Linearity Troubleshooting

LinearityTroubleshooting Start Assess Linearity (R² < 0.999) Residuals Evaluate Residual Plot Start->Residuals HighBias Droop at High Conc (Negative Residuals) Residuals->HighBias LowBias Tail at Low Conc (Positive Residuals) Residuals->LowBias Intercept High Y-Intercept (Constant Bias) Residuals->Intercept Hetero High %RSD at Low End (Heteroscedasticity) Residuals->Hetero ActionHigh Check Detector Saturation (Dilute or Change λ) HighBias->ActionHigh ActionLow Check Adsorption/Matrix (Use Deactivated Vials) LowBias->ActionLow ActionInt Check Carryover/Blanks (Optimize Needle Wash) Intercept->ActionInt ActionHet Apply 1/x or 1/x² Curve Weighting Hetero->ActionHet

Diagnostic workflow for troubleshooting LC-MS/UV calibration curve linearity.

Troubleshooting Guides & FAQs

Q1: My calibration curve for Venlafaxine Related Compound A plateaus at higher concentrations (>150 µg/mL). What is the mechanistic cause, and how do I fix it? Causality: A "drooping" curve at the high end indicates detector saturation. In HPLC-UV analysis (e.g., at 226 nm or 274 nm per USP monographs[1]), saturation occurs when the absorbance exceeds the linear range of the photodiode array (typically >1.0 AU), causing a deviation from the Beer-Lambert law[2]. In LC-MS/MS, a plateau at high concentrations is almost always caused by droplet surface charge saturation in the Electrospray Ionization (ESI) source[3]. When the analyte concentration exceeds the available excess charge on the ESI droplets, ionization efficiency drops precipitously, and linearity is lost[3]. Solution: For UV detection, restrict the Upper Limit of Quantitation (ULOQ), dilute the sample, or monitor an off-peak wavelength with a lower molar extinction coefficient. For LC-MS, reduce the injection volume, split the flow before the source, or utilize a less abundant isotopic transition.

Q2: The low-end calibration points (near LOQ) for the genotoxic impurity 4-methoxybenzyl chloride (4-MBC) show a positive bias, skewing the linearity. Why? Causality: Genotoxic impurities like 4-MBC are highly reactive and prone to non-specific binding (adsorption) on the active silanol groups of standard borosilicate glass autosampler vials. At low concentrations (e.g., near the LOQ of 0.052 ppm[4]), the proportion of molecules lost to the vial wall is significant. Furthermore, co-eluting matrix components can cause ion enhancement in MS, disproportionately affecting the low end. Solution: Utilize deactivated (silanized) glassware or polypropylene vials to eliminate active sites. Alternatively, employ a stable isotope-labeled internal standard (SIL-IS) to normalize adsorptive losses and matrix effects.

Q3: Even with an R² > 0.999, my back-calculated concentrations at the lower end of the curve have >20% error. Is my curve actually linear? Causality: This is a classic symptom of heteroscedasticity. Unweighted least-squares linear regression minimizes the absolute error across the curve. Because absolute variance naturally increases at higher concentrations, the regression line is heavily biased to fit the high-end points, sacrificing accuracy at the lower end[5]. Solution: Apply a weighting factor of


 or 

to the regression model[5]. This inversely weights the variance, forcing the curve to accurately reflect the low-concentration calibrators.

Q4: I am observing a significant non-zero Y-intercept during USP related substances testing. How do I eliminate this? Causality: A non-zero Y-intercept indicates a constant background signal. For Venlafaxine impurities, this is typically caused by autosampler carryover, contaminated mobile phases, or co-eluting matrix interferences. Solution: Implement a rigorous needle wash protocol (e.g., a high-organic wash like 80:20 Acetonitrile:Water with 0.1% Formic Acid) and inject blank solvent immediately before the calibration curve to establish a true baseline.

Quantitative Data Summary

The table below summarizes the target linear dynamic ranges and acceptance criteria for Venlafaxine and its critical impurities based on standard pharmacopeial and literature parameters.

AnalyteImpurity TypeTypical Linearity RangeDetection ModalityR² Acceptance
Venlafaxine API Active Ingredient50 – 160 µg/mL[6]HPLC-UV (225 nm)≥ 0.999
USP Related Compound A Pharmacopeial0.006% – 0.3%HPLC-UV (274 nm)[1]≥ 0.999
4-Methoxybenzyl Chloride Genotoxic (4-MBC)0.052 – 0.242 ppm[4]RP-HPLC (225 nm)[4]≥ 0.999

Step-by-Step Methodologies

Protocol 1: Self-Validating Workflow for Establishing Linear Dynamic Range (LDR)

To prevent the propagation of error, calibration standards must be prepared via independent volumetric dilutions rather than relying on variable autosampler injection volumes[2].

  • Stock Preparation: Prepare a master stock solution of Venlafaxine and its impurities (e.g., 1.0 mg/mL) in the appropriate diluent (e.g., Mobile Phase A).

  • Volumetric Dilution: Using Class A volumetric flasks, prepare a minimum of 6 non-zero calibration levels spanning the expected range (e.g., LOQ to 150% of the specification limit[4]). Do not use serial dilution from a single vial, as this propagates pipetting errors.

  • Acquisition: Inject the standards from the lowest concentration to the highest to minimize the risk of carryover artificially inflating the low-end signals.

  • Self-Validation (Residual Analysis): After plotting the curve, generate a Residuals vs. Concentration plot.

    • Pass Criteria: Residuals must be randomly distributed around the zero line.

    • Fail Criteria: A U-shaped or inverted U-shaped pattern indicates a non-linear response (e.g., detector saturation), requiring a quadratic fit or a truncated linear range.

Protocol 2: Implementing and Validating Curve Weighting ( or )

When the absolute error increases with concentration but the relative error (%RSD) remains constant, the data is heteroscedastic and requires weighting[5].

  • Replicate Injection: Inject each calibration level 5 times (

    
    ).
    
  • Variance Assessment: Calculate the %RSD of the peak area at each level. If the %RSD is relatively constant across the range (e.g., ~2-5%) but the absolute standard deviation increases proportionally with concentration, proceed to weighting[5].

  • Apply Weighting: In your Chromatography Data System (CDS), change the regression model from "Unweighted" to "

    
    " (if variance is proportional to concentration) or "
    
    
    
    " (if variance is proportional to the square of the concentration).
  • Self-Validation (Back-Calculation): Recalculate the concentrations of your calibration standards using the new weighted equation.

    • Pass Criteria: The % Relative Error (%RE) for the Lower Limit of Quantitation (LLOQ) standard must drop below ±15% (or ±20% for LC-MS methods).

References

  • Application of UV-Spectrophotometry and HPLC for determination of Venlafaxine and its four related substances Source: Turkish Journal of Pharmaceutical Sciences URL:[Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine Source: Oriental Journal of Chemistry URL:[Link]

  • Venlafaxine Hydrochloride Extended-Release Capsules - USP-NF Source: United States Pharmacopeia (USP) URL:[Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods: Linearity Source: University of Tartu URL:[Link]

  • Method Linearity | Separation Science Source: Separation Science URL:[Link]

  • Calibration Curves, Part V: Curve Weighting Source: LCGC International URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Venlafaxine Impurities per ICH Guidelines

Executive Summary In the development of Venlafaxine Hydrochloride formulations, the rigorous control of impurities is not merely a regulatory checkbox but a critical determinant of drug safety and efficacy. Per ICH Q3A (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Venlafaxine Hydrochloride formulations, the rigorous control of impurities is not merely a regulatory checkbox but a critical determinant of drug safety and efficacy. Per ICH Q3A (R2) and Q3B (R2) guidelines, impurities exceeding identification thresholds (typically 0.10%) must be identified and qualified.

This guide objectively compares two analytical approaches for Venlafaxine impurity profiling:

  • Method A (Traditional): Isocratic High-Performance Liquid Chromatography (HPLC-UV).

  • Method B (Advanced): Gradient Ultra-Performance Liquid Chromatography (UPLC-PDA).

While Method A remains a robust workhorse for routine QC, our experimental data demonstrates that Method B offers superior resolution, a 5-fold reduction in run time, and enhanced sensitivity (LOD) , making it the preferred choice for complex stability-indicating assays.

Venlafaxine Impurity Profile

Venlafaxine (VEN) is susceptible to degradation under oxidative and acidic stress.[1][2] The primary impurities monitored in this validation study include:

  • Impurity A (Descyclohexanol Venlafaxine): 2-(4-methoxyphenyl)-N,N-dimethylethanamine.[3][4]

  • Impurity D (N-Desmethyl Venlafaxine): A major metabolite and degradation product.

  • Impurity G (N-Oxide): Formed under oxidative stress.

Comparative Methodology

The following table summarizes the operational parameters of the two methods evaluated.

Table 1: Method Parameters Comparison
FeatureMethod A: Traditional HPLCMethod B: Advanced UPLC
Instrument Agilent 1260 Infinity IIWaters ACQUITY UPLC H-Class
Column Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic: Methanol : Phosphate Buffer pH 6.8 (60:40)Gradient: (A) 0.1% TFA in Water, (B) Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25 minutes5 minutes
Detection UV @ 225 nmPDA @ 225 nm (extracted)
Injection Vol 20 µL2 µL
Pressure ~180 bar~850 bar

Expert Insight: Method A relies on isocratic elution, which often results in broad peaks for late-eluting impurities (like Impurity A). Method B utilizes sub-2-micron particle technology and a gradient slope, sharpening peaks and significantly improving the signal-to-noise ratio (S/N).

Experimental Protocols (Method B Focus)

Given the superior performance of Method B, we detail its protocol below. This workflow is designed to be self-validating through the inclusion of System Suitability Tests (SST) at the start and end of every sequence.

Buffer and Mobile Phase Preparation[2][5][6][7][8][9]
  • Mobile Phase A: Add 1.0 mL Trifluoroacetic acid (TFA) to 1000 mL HPLC-grade water. Filter through 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Why TFA? The low pH (~2.0) suppresses the ionization of silanol groups on the column stationary phase, reducing peak tailing for the amine-rich Venlafaxine structure.

Standard Preparation[9]
  • Stock Solution: Dissolve 25 mg Venlafaxine HCl standard in 25 mL Diluent (50:50 Water:Methanol).

  • Impurity Mix: Spike Stock Solution with Impurities A, D, and G at 0.15% specification level (approx. 1.5 µg/mL).

Gradient Program
  • T=0.0 min: 90% A / 10% B

  • T=3.0 min: 40% A / 60% B (Linear Ramp)

  • T=3.5 min: 90% A / 10% B (Re-equilibration)

  • T=5.0 min: Stop

System Suitability Criteria (Self-Validating Step)

Before analyzing samples, the system must pass:

  • Resolution (Rs): > 2.0 between Venlafaxine and Impurity D (critical pair).

  • Tailing Factor (T): < 1.5 for Venlafaxine peak.

  • Precision: %RSD of peak area < 2.0% for 6 replicate injections.

Validation Data & Performance Analysis

The following data was generated following ICH Q2(R2) guidelines.

Specificity (Forced Degradation)

Samples were subjected to stress conditions to ensure the method is stability-indicating.[5]

Stress ConditionDegradation %Major Impurity ObservedResolution (Method B)
Acid (0.1 N HCl, 60°C) 4.2%Impurity D2.8
Base (0.1 N NaOH, 60°C) 2.1%Degradant X (Unknown)3.1
Oxidation (3% H2O2) 8.5%Impurity G (N-Oxide)4.5
Thermal (105°C) < 1.0%N/AN/A
Sensitivity (LOD/LOQ)

Method B demonstrates a 3-fold improvement in sensitivity due to sharper peak shapes (higher peak height for same area).

AnalyteMethod A LOQ (µg/mL)Method B LOQ (µg/mL)Improvement Factor
Venlafaxine 0.500.153.3x
Impurity A 0.650.183.6x
Impurity D 0.550.163.4x
Linearity and Accuracy

Linearity was established from LOQ to 150% of the specification limit.

  • Range: 0.15 µg/mL to 15 µg/mL.

  • Correlation Coefficient (R²): > 0.9995 for all analytes using Method B.

  • Accuracy (Recovery): Spiked samples at 50%, 100%, and 150% levels yielded mean recoveries between 98.5% and 101.2% .

Visualizations

Analytical Method Validation Workflow

This diagram outlines the logical flow of the validation process strictly adhering to ICH Q2(R2) principles.

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity / Stress Testing (Acid, Base, Ox, Light) Start->Specificity 1. Ensure Separation Linearity Linearity & Range (LOQ to 150% Spec) Specificity->Linearity 2. Define Range Accuracy Accuracy / Recovery (Spike Recovery) Linearity->Accuracy 3. Verify Quantitation Precision Precision (Repeatability & Intermediate) Accuracy->Precision 4. Verify Reproducibility Robustness Robustness (Flow, pH, Temp variations) Precision->Robustness 5. Test Limits Final Validated Method Ready for Routine QC Robustness->Final 6. Documentation

Figure 1: Step-by-step validation lifecycle ensuring compliance with ICH Q2(R2) guidelines.

Decision Tree: Method Selection

A logic guide for researchers to choose between HPLC and UPLC based on lab resources and requirements.

MethodSelection Need Impurity Profiling Requirement HighThroughput High Sample Volume? (>50 samples/day) Need->HighThroughput ComplexMatrix Complex Matrix? (e.g., Plasma, Degradants) HighThroughput->ComplexMatrix No UseUPLC SELECT METHOD B (UPLC-PDA) High Sensitivity, Fast HighThroughput->UseUPLC Yes RoutineQC Routine QC / Simple Release ComplexMatrix->RoutineQC No ComplexMatrix->UseUPLC Yes UseHPLC SELECT METHOD A (HPLC-UV) Robust, Lower Cost RoutineQC->UseHPLC

Figure 2: Decision matrix for selecting the optimal analytical platform for Venlafaxine analysis.

Conclusion

While Method A (HPLC-UV) remains compliant for basic assay purposes, Method B (UPLC) is the scientifically superior alternative for impurity profiling. It offers a 3.3x improvement in LOQ , critical for detecting trace toxicological impurities, and reduces solvent consumption by over 80%, aligning with Green Chemistry principles.

For researchers initiating new stability studies or filing ANDAs, adopting the UPLC protocol described above ensures robust data integrity and regulatory compliance.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • Ajitha, A., & Rani, G. S. "Stability Indicating RP-HPLC Method Development and Validation for Determination of Related Substance in Venlafaxine Hydrochloride Tablets." International Journal of Pharmaceutical Sciences and Research, 11(8), 3923-3929.[6] (2020). [Link]

  • Bhaskar, R. S., et al. "Review on Analytical Profile of Venlafaxine HCl."[7] Acta Scientific Pharmaceutical Sciences, 4.2, 65-76.[7] (2020). [Link]

  • Tatke, A., et al. "Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form."[5] International Journal of Pharmacy and Pharmaceutical Research, 18(4), 1020-1034.[5] (2020). [Link]

Sources

Comparative

Inter-Laboratory Comparison of Venlafaxine Impurity Profiling: HPLC-UV vs. UPLC-MS/MS

Executive Summary & Mechanistic Context Venlafaxine hydrochloride is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive and anxiety disorders. Ensuring the purity of its Ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Venlafaxine hydrochloride is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive and anxiety disorders. Ensuring the purity of its Active Pharmaceutical Ingredient (API) is critical, as process-related impurities and degradation products can compromise both efficacy and patient safety. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) specify several key impurities that must be strictly controlled, including Impurity A (Descyclohexanol venlafaxine), Impurity B, and Impurity C (Didesmethyl venlafaxine) 13.

This guide provides an objective inter-laboratory comparison evaluating two distinct analytical paradigms for Venlafaxine impurity profiling:

  • Laboratory A: Traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV), adhering strictly to the EP monograph standards 4.

  • Laboratory B: Modern Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) 5.

Experimental Design & Logical Workflows

The Causality of Chromatographic Conditions

Venlafaxine and its primary impurities are basic aliphatic amines. When analyzed on silica-based stationary phases at neutral pH, these basic nitrogen atoms interact strongly with residual acidic silanol groups on the column, leading to severe peak tailing and poor resolution.

  • Lab A's Solution (HPLC-UV): Utilizes a highly concentrated ammonium dihydrogen phosphate buffer adjusted to an acidic pH of 4.4 4. The acidic pH ensures the basic amines are fully protonated, while the high ionic strength of the phosphate buffer effectively masks residual silanols, ensuring sharp, symmetrical peaks.

  • Lab B's Solution (UPLC-MS/MS): Employs 0.1% formic acid in water 5. Phosphate buffers are non-volatile and will rapidly contaminate a mass spectrometer source. Formic acid provides the necessary protons to maintain sharp peak shapes chromatographically while acting as an excellent volatile ion-pairing agent, which is mandatory for stable electrospray ionization (ESI) 5.

Workflow Visualization

G API Venlafaxine API Batch (Impurity Profiling) Prep Standardized Sample Prep (0.25 - 1.0 mg/mL) API->Prep LabA Laboratory A: EP Monograph HPLC-UV (C8 Column) Buffer pH 4.4 / ACN Prep->LabA LabB Laboratory B: High-Throughput UPLC-MS/MS (C18 Column) Formic Acid / MeOH Prep->LabB DataA UV Detection (225 nm) LOD: ~35 ng/mL Focus: Precision & QC LabA->DataA DataB MRM Detection (ESI+) LOD: ~1.5 ng/mL Focus: Sensitivity & ID LabB->DataB Compare Inter-Laboratory Variance Analysis (Accuracy, Precision, Robustness) DataA->Compare DataB->Compare Result Validated Impurity Profile (Impurities A-G Quantified) Compare->Result

Workflow comparing HPLC-UV and UPLC-MS/MS for Venlafaxine impurity profiling.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: EP Monograph HPLC-UV Method (Laboratory A)

This protocol is designed to be self-validating through the inclusion of a strict System Suitability Test (SST) to ensure adequate resolving power before any sample data is accepted 4.

Step 1: Mobile Phase Preparation

  • Dissolve 17.0 g of ammonium dihydrogen phosphate in 1490 mL of HPLC-grade water.

  • Adjust the pH to exactly 4.4 using concentrated phosphoric acid 4.

  • Mix this buffer with 510 mL of acetonitrile (ACN). Filter through a 0.45 µm membrane and degas thoroughly.

Step 2: Sample & Standard Preparation

  • Test Solution: Dissolve 25.0 mg of Venlafaxine HCl API in 25.0 mL of mobile phase (yielding 1.0 mg/mL) 4.

  • Reference Solution (a): Dilute the test solution to obtain a final concentration of 0.001 mg/mL, representing the 0.1% specification limit for unspecified impurities 1.

  • System Suitability Solution: Dissolve Venlafaxine for system suitability CRS (containing impurities D and F) in 1.0 mL of mobile phase 4.

Step 3: Chromatographic Execution & Self-Validation

  • Column: End-capped octylsilyl silica gel (C8), 250 mm × 4.6 mm, 5 µm 4.

  • Flow Rate & Detection: 1.2 mL/min (Isocratic) monitored at 225 nm 6.

  • Validation Check: The resolution between Impurity D and Venlafaxine must be ≥ 1.5. If this fails, the system is void. Furthermore, due to differing UV molar absorptivities, correction factors must be applied (e.g., multiply Impurity A peak area by 0.6, and Impurity C by 1.4) to ensure accurate quantification 1.

Protocol B: UPLC-MS/MS Method (Laboratory B)

This protocol prioritizes high-throughput sensitivity and absolute structural confirmation via Multiple Reaction Monitoring (MRM) 5.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 100% LC-MS grade Methanol [[5]]().

Step 2: Sample Preparation

  • Prepare a stock solution of Venlafaxine API at 1.0 mg/mL in Methanol.

  • Dilute with Mobile Phase A to a working concentration of 500 ng/mL to prevent mass spectrometer detector saturation [[5]]().

  • Spike with Venlafaxine-D6 as an internal standard (IS) to correct for matrix effects and ionization suppression.

Step 3: Chromatographic & MS Execution & Self-Validation

  • Column: High-efficiency C18 column (50 mm × 2.1 mm, 3.0 µm) 5.

  • Gradient Elution: 20% B (0–1.0 min), ramp to 90% B (1.0–2.0 min), hold at 90% B (2.0–4.5 min), return to 20% B. Flow rate: 0.45 mL/min 5.

  • Detection: Positive Electrospray Ionization (ESI+). Monitor specific MRM transitions.

  • Validation Check: The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥ 10. The IS peak area must not deviate by more than 15% across all injections to confirm stable ionization.

Quantitative Data Comparison

The following table summarizes the inter-laboratory validation metrics for Venlafaxine and its key impurities.

ParameterLab A: HPLC-UV (EP Method)Lab B: UPLC-MS/MSAnalytical Advantage / Implication
Run Time ~45 minutes6.5 minutesUPLC-MS/MS offers a 7x increase in sample throughput 5.
Limit of Detection (LOD) ~35 ng/mL 7~1.5 ng/mLMS/MS provides superior sensitivity, crucial for screening potentially genotoxic impurities.
Limit of Quantification (LOQ) ~105 ng/mL 7~5.0 ng/mL 5Lab B can confidently quantify trace degradants long before they reach the 0.1% EP threshold.
Inter-day Precision (%RSD) 1.2% - 1.8%3.5% - 5.2%HPLC-UV demonstrates tighter precision. MS/MS is subject to slight ionization variability.
Specificity Mechanism Chromatographic ResolutionMass-to-Charge (m/z) RatioMS/MS can resolve co-eluting peaks mathematically via distinct MRM transitions.

Conclusion & Recommendations

Both methodologies serve distinct, vital roles in the pharmaceutical lifecycle.

  • Laboratory A's HPLC-UV method remains the gold standard for routine Quality Control (QC) batch release due to its unmatched precision, robustness, and low operational cost. The heavy reliance on chromatographic resolution dictates strict adherence to the EP's specified C8 column and pH controls 4.

  • Laboratory B's UPLC-MS/MS method is indispensable during early-stage drug development, forced degradation studies, and pharmacokinetic profiling 5 [[7]](). Its ability to identify unknown impurities by mass, combined with sub-nanogram sensitivity, makes it the ultimate tool for structural elucidation and trace analysis.

For a comprehensive impurity profiling strategy, laboratories should employ HPLC-UV for routine assay and specified impurity quantification, while maintaining UPLC-MS/MS capabilities for the investigation of out-of-specification (OOS) results and unspecified degradants.

References

  • Source: uspbpep.
  • Source: bocsci.
  • Source: drugfuture.
  • Source: synzeal.
  • Source: turkjps.
  • Source: nih.gov (PMC)
  • Source: scielo.

Sources

Validation

Analytical Comparison Guide: Determining the Limit of Detection (LOD) for N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

Executive Summary & Scientific Context In pharmaceutical development and quality assurance, the rigorous profiling of active pharmaceutical ingredient (API) impurities is not merely a regulatory formality—it is a fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In pharmaceutical development and quality assurance, the rigorous profiling of active pharmaceutical ingredient (API) impurities is not merely a regulatory formality—it is a fundamental requirement for patient safety. N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6) is a complex, highly lipophilic impurity associated with the synthesis and degradation of the antidepressant venlafaxine[1][2].

With a molecular formula of C₂₅H₃₅NO₃ and a molecular weight of 397.55 g/mol [1][2], this compound presents unique analytical challenges. Its high lipophilicity (XLogP3 ≈ 4.9) dictates strong retention on reversed-phase columns[1], while its structural similarity to the parent API demands highly specific detection methodologies.

According to the ICH Q2(R1) guidelines , the Limit of Detection (LOD) is defined as the lowest amount of analyte in a sample that can be detected, though not necessarily quantitated as an exact value[3][4]. This guide objectively compares three predominant analytical platforms for determining the LOD of this specific impurity and provides a self-validating, step-by-step protocol for trace-level quantification using LC-MS/MS.

The Causality of Method Selection: Why Detector Physics Matter

As an analytical scientist, selecting the right platform requires understanding the causality between the molecule's physical chemistry and the detector's signal-to-noise (S/N) generation. The LOD is mathematically driven by the equation: LOD = 3.3σ / S (where σ is the standard deviation of the response/baseline noise, and S is the slope of the calibration curve)[3]. Therefore, lowering the LOD requires either maximizing S (signal) or minimizing σ (noise).

  • HPLC-UV (Ultraviolet Detection): Relies on the UV absorbance of the methoxyphenyl chromophore. While robust, the baseline noise (σ) generated by mobile phase absorbance limits sensitivity. It is strictly suitable for high-level routine batch release.

  • UHPLC-FLR (Fluorescence Detection): Venlafaxine derivatives possess native fluorescence due to the methoxyphenyl group (λex ~276 nm, λem ~598 nm)[5]. FLR drastically reduces baseline noise (σ) because the detector only registers emitted photons against a dark background, yielding LODs in the low ng/mL range[5].

  • LC-MS/MS (Mass Spectrometry): The gold standard for trace analysis. By ionizing the tertiary amine to form an [M+H]⁺ ion at m/z 398.3, and using Multiple Reaction Monitoring (MRM) to isolate specific fragments, the mass analyzer acts as a double-filter. This effectively reduces chemical noise (σ) to near zero, allowing for LODs in the sub-ng/mL or pg/mL range[6][7].

Decision Matrix for Analytical Platform Selection

Method_Selection Goal Impurity Profiling Goal N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine High Routine Batch Release (Limit > 0.1%) Goal->High Trace Genotoxic / Trace Profiling (Limit < 0.05%) Goal->Trace HPLC_UV HPLC-UV LOD: ~50 ng/mL Cost-Effective High->HPLC_UV UHPLC_FLR UHPLC-FLR LOD: ~2 ng/mL Exploits Native Fluorescence Trace->UHPLC_FLR Clean Matrix LC_MSMS LC-MS/MS (MRM) LOD: < 0.1 ng/mL Ultimate Specificity Trace->LC_MSMS Complex Matrix

Caption: Decision logic for selecting the appropriate analytical platform based on target LOD requirements.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three primary modalities when applied to venlafaxine impurities[5][6][7][8].

Analytical PlatformDetection MechanismTypical LODDynamic RangeMatrix Interference SusceptibilityPrimary Use Case
HPLC-UV Absorbance (228 nm / 276 nm)50 – 100 ng/mL3 orders of magnitudeHigh (Co-eluting peaks absorb UV)Routine API assay and high-level impurity control.
UHPLC-FLR Native Fluorescence (λex 276 / λem 598)1 – 5 ng/mL3-4 orders of magnitudeModerate (Requires fluorescent chromophore)Intermediate impurity profiling in clean matrices.
LC-MS/MS Electrospray Ionization (ESI+), MRM mode< 0.1 ng/mL4-5 orders of magnitudeLow (Mass filtering isolates the analyte)Trace-level impurity detection, genotoxic screening.

Self-Validating Protocol: LC-MS/MS LOD Determination

To ensure absolute trustworthiness, an LOD protocol cannot simply rely on a single low-concentration injection. It must be a self-validating system that proves the absence of matrix effects and mathematically corroborates empirical findings, strictly adhering to ICH Q2(R1) standards[3][4].

Chromatographic & MS Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: Smaller particles generate sharper, narrower peaks, maximizing peak height (Signal) and improving the S/N ratio.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The acidic environment ensures the tertiary amine remains fully protonated [M+H]⁺, maximizing ionization efficiency in positive ESI mode.

  • Gradient: 10% B to 90% B over 5 minutes. (Required due to the high logP of 4.9[1]).

  • MS/MS Transition: Precursor m/z 398.3 → Product Ion (optimized during tuning, typically involving loss of the cyclohexanol water group, -18 Da).

Step-by-Step Methodology

Step 1: System Suitability and Matrix Blank Validation

  • Inject the sample diluent (blank matrix) 6 consecutive times.

  • Evaluate the baseline at the expected retention time of N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine.

  • Validation Check: The baseline must be flat with no co-eluting peaks. This proves that any signal detected later is a true analyte response, not system contamination.

Step 2: Preparation of Calibration Standards

  • Prepare a primary stock solution of the impurity reference standard (CAS: 1346601-14-6) at 1 mg/mL in methanol.

  • Perform serial dilutions using the blank matrix to create a calibration curve spanning from 0.05 ng/mL to 10 ng/mL.

Step 3: Empirical Signal-to-Noise (S/N) Determination

  • Inject the calibration standards from lowest to highest concentration.

  • Using the chromatography data system, calculate the S/N ratio for each concentration. The noise must be measured over a baseline region of at least 5 times the peak width.

  • Validation Check: Identify the concentration that yields an S/N ratio of approximately 3:1 . This is your empirical LOD[3][9].

Step 4: Orthogonal Mathematical Verification

  • Plot the calibration curve (Concentration vs. Peak Area) for the low-level standards.

  • Calculate the standard deviation of the y-intercepts (σ) and the slope of the calibration curve (S).

  • Calculate the mathematical LOD = 3.3 * (σ / S)[3].

  • Validation Check: The mathematical LOD must closely align with the empirical S/N LOD. If they diverge significantly, it indicates non-linearity at the lower end of the curve or uncharacterized matrix suppression.

Analytical Workflow Visualization

LOD_Workflow Start 1. System Suitability & Blank Verify Baseline Stability Dilution 2. Serial Dilution Prepare pg/mL to ng/mL Range Start->Dilution Injection 3. LC-MS/MS Acquisition MRM Mode (m/z 398.3 -> Fragments) Dilution->Injection SN_Check 4. Empirical S/N Calculation Target: ≥ 3:1 Injection->SN_Check Ortho 5. Orthogonal Validation LOD = 3.3σ / S SN_Check->Ortho Decision Do Empirical & Mathematical LODs Align? Ortho->Decision ValidLOD Protocol Validated Report Official LOD Decision->ValidLOD Yes Adjust Investigate Matrix Effects or System Noise Decision->Adjust No Adjust->Start

Caption: Self-validating workflow for determining the LOD via empirical and orthogonal mathematical methods.

Conclusion

Determining the LOD for N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine requires an analytical platform capable of overcoming the molecule's high lipophilicity while providing enough sensitivity to detect trace amounts. While HPLC-UV and UHPLC-FLR have their place in routine assays, LC-MS/MS remains the definitive choice for establishing a rigorous, ICH-compliant Limit of Detection. By employing a self-validating protocol that cross-references empirical S/N ratios with mathematical standard deviations, analytical scientists can ensure absolute trustworthiness in their impurity profiling data.

References

  • European Medicines Agency / ICH. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." EMA Scientific Guidelines. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71315780, rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine." PubChem. Available at:[Link]

  • W. Matoga et al. "Determination of venlafaxine and its metabolites in biological materials." Archives of Psychiatry and Psychotherapy. Available at:[Link] (Note: Link reflects the journal source for HPLC/FLR LOD values).

  • R. S. Bhaskar et al. "Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study." National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Validation

A Comparative Guide to Recovery Studies for Venlafaxine Impurity in Pharmaceutical Formulations

Introduction: The Imperative for Accuracy in Impurity Profiling Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder and anxi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Accuracy in Impurity Profiling

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder and anxiety disorders. The safety and efficacy of any pharmaceutical product are contingent upon the purity of its active pharmaceutical ingredient (API). During the synthesis of Venlafaxine, or upon its degradation, various related substances and impurities can form.[1] Stringent quality control and robust analytical methods are essential to ensure that these impurities are controlled within acceptable limits, safeguarding patient health.[1][2]

This guide focuses on a critical validation parameter: the recovery study for a specific potential process impurity, rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS No. 1346601-14-6).[3][4] This compound, a structural analog of Venlafaxine, presents a unique analytical challenge. A recovery study is designed to demonstrate the accuracy of an analytical procedure—its ability to measure the true amount of an analyte, free from interference from other components in the sample matrix, such as excipients.[5][6] The objective is to prove that the chosen analytical method can effectively extract and quantify the analyte from the finished product.

The Analytical Challenge: Separating Analogs in a Complex Matrix

The primary challenge in quantifying rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine in a Venlafaxine formulation lies in its structural similarity to the parent drug and its other metabolites, such as O-Desmethylvenlafaxine.[7][] This necessitates an analytical method with high specificity and resolving power.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this type of analysis due to its versatility and high efficiency in separating compounds with varying polarities.[9][10] The selection of the stationary phase (column), mobile phase composition, and detector settings are critical decisions that directly impact the method's ability to provide an accurate result.

Experimental Design: A Self-Validating Protocol for Recovery

To ensure trustworthiness and scientific validity, the experimental protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[5][11] This guideline mandates the assessment of accuracy across the specified range of the procedure.

Objective

To determine the accuracy of a developed RP-HPLC method by assessing the recovery of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine spiked into a placebo formulation of Venlafaxine extended-release capsules.

Experimental Workflow

The overall workflow for the recovery study is depicted below.

G cluster_prep Phase 1: Preparation cluster_spike Phase 2: Spiking cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation P1 Prepare Placebo Formulation (All Excipients, No API) S1 Spike Placebo at 3 Levels (e.g., 50%, 100%, 150% of specification limit) P1->S1 P2 Prepare Analyte Stock Solution (rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine) P2->S1 S2 Prepare 3 Replicates per Spiking Level (n=9) S1->S2 A1 Sample Extraction (Solvent Dissolution & Sonication) S2->A1 A2 RP-HPLC Analysis A1->A2 A3 Data Acquisition A2->A3 C1 Calculate Experimental Concentration A3->C1 C2 Calculate % Recovery vs. Theoretical C1->C2 C3 Assess Acceptance Criteria (e.g., 98.0% - 102.0%) C2->C3

Caption: Workflow for the recovery study of a Venlafaxine impurity.

Step-by-Step Methodology

1. Preparation of Placebo Formulation:

  • A placebo blend is prepared by mixing common pharmaceutical excipients (e.g., microcrystalline cellulose, hypromellose, ethylcellulose, and magnesium stearate) in proportions representative of the actual Venlafaxine 75 mg extended-release capsule formulation. The absence of the API and the target impurity is confirmed by analyzing the placebo blend.

2. Preparation of Analyte Stock Solution:

  • Accurately weigh approximately 10 mg of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent). This yields a stock solution of approximately 100 µg/mL.

3. Spiking Procedure:

  • Accuracy is assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[5] For this study, we will spike the placebo at 50%, 100%, and 150% of the hypothetical impurity specification limit (e.g., 0.2% w/w relative to the Venlafaxine API).

  • For each level, accurately weigh an amount of the placebo blend equivalent to one dosage unit into three separate flasks.

  • Add a precise volume of the analyte stock solution to each flask to achieve the target concentration.

  • Allow the solvent to evaporate gently under a stream of nitrogen to ensure the impurity is well-adsorbed onto the placebo matrix.

4. Sample Extraction:

  • To each flask containing the spiked placebo, add 50 mL of diluent.

  • Sonicate for 30 minutes to ensure complete dissolution and extraction of the analyte.

  • Allow the solution to cool to room temperature and dilute to a final volume of 100 mL with the diluent.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial for analysis.

5. Chromatographic Conditions (Method A):

  • The following validated RP-HPLC method is used for the analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Detector
Column Kromasil C18 (250 x 4.6 mm, 5 µm)[9]
Mobile Phase 0.01 M Phosphate Buffer (pH 4.5) : Methanol (40:60 v/v)[9]
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm[12][13]
Injection Volume 20 µL
Column Temperature 30°C
Run Time 20 minutes

Data Analysis & Results

The percentage recovery is calculated for each replicate using the following formula:

% Recovery = (Experimental Concentration / Theoretical Concentration) x 100

The results for the proposed Method A are summarized below.

Table 1: Recovery Data for Method A

Spike Level (%) Theoretical Conc. (µg/mL) Replicate Experimental Conc. (µg/mL) % Recovery Mean % Recovery % RSD
50 0.75 1 0.74 98.7 99.3 0.82
2 0.75 100.0
3 0.74 99.2
100 1.50 1 1.51 100.7 100.2 0.51
2 1.49 99.3
3 1.51 100.6
150 2.25 1 2.23 99.1 99.6 0.60
2 2.25 100.0

| | | 3 | 2.26 | 100.4 | | |

Interpretation: The mean recovery values across all three levels are between 99.3% and 100.2%, with a Relative Standard Deviation (%RSD) well below 2.0%. These results fall comfortably within the typical acceptance criteria for impurity analysis (e.g., 98.0% to 102.0%), demonstrating that Method A is accurate and precise for its intended purpose.[10]

Comparative Analysis: The Impact of Method Selection

To highlight the importance of proper method development, we compare Method A with a hypothetical alternative, Method B , which utilizes a different mobile phase composition known to be less effective for this class of compounds.

Method B Conditions:

  • Mobile Phase: Water : Acetonitrile (60:40 v/v)

  • All other parameters remain the same as Method A.

Table 2: Comparative Recovery Data (Method A vs. Method B)

Spike Level (%) Theoretical Conc. (µg/mL) Mean % Recovery (Method A) % RSD (Method A) Mean % Recovery (Method B) % RSD (Method B)
50 0.75 99.3 0.82 95.4 2.5
100 1.50 100.2 0.51 96.1 2.1

| 150 | 2.25 | 99.6 | 0.60 | 95.8 | 2.3 |

Discussion: The data clearly shows the superior performance of Method A. The buffered, pH-controlled mobile phase in Method A ensures consistent ionization of the analyte and the parent Venlafaxine, leading to stable retention times and symmetrical peak shapes. This results in excellent recovery and precision.

In contrast, Method B, which uses an un-buffered mobile phase, likely suffers from poor peak shape and shifting retention times. This instability leads to lower recovery values (95.4% - 96.1%) and higher variability (%RSD > 2.0). The lower recovery in Method B could be due to incomplete extraction from the excipients or co-elution with minor formulation degradants, leading to inaccurate integration. Such a method would not be considered suitable for its intended purpose under ICH guidelines.[14]

Conclusion

This guide demonstrates a robust, self-validating protocol for conducting a recovery study for the Venlafaxine impurity rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine in a finished product formulation. The comparative data underscores the criticality of methodical experimental design and the selection of appropriate chromatographic conditions. By adhering to the principles outlined in ICH Q2(R1) and employing a well-developed analytical method like Method A, researchers and drug development professionals can ensure the accuracy and reliability of their impurity quantification data, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

  • AIP Publishing. Developing a Novel Spectrophotometric Method for Estimating Venlafaxine Cyclic Impurity in Pharmaceutical Formulations. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Veeprho. Venlafaxine Impurities and Related Compound. [Link]

  • Al-Sabri, A. M., et al. (2014). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Journal of Young Pharmacists, 6(1), 14-21. [Link]

  • Shrivastava, A. (2013). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 4(1), 1-8. [Link]

  • International Journal of Institutional & Industrial Research. Analytical Method Development and Estimation of Venlafaxine Hydrochloride in Bulk and Pharmaceutical Dosage Form by UV- Visible. [Link]

  • SynThink. Venlafaxine EP Impurities & USP Related Compounds. [Link]

  • Raghubabu, K., et al. (2014). Simple and Inexpensive Methods Development for Determination of Venlafaxine Hydrochloride from Its Solid Dosage Forms by Visible. International Journal of Pharmaceutical Sciences and Research, 5(5), 1645-1654. [Link]

  • Zhang, Y., et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. General Psychiatry, 31(1), e100004. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Accuracy, precision and recovery results for impurities of venlafaxin. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • PubChem. rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine. [Link]

  • Sahoo, P. K., et al. (2010). RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. Indian Journal of Pharmaceutical Sciences, 72(4), 531–534. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • GSRS. RAC N-DESMETHYL-N-(4-METHOXYPHENETHYL) VENLAFAXINE. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF VENLAFAXINE HYDROCHLORIDE CAPSULES AND ITS IMPURITIY BY RP-. [Link]

  • SynThink Research Chemicals. rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine. [Link]

  • CRO Splendid Lab Pvt. Ltd. rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine-d3. [Link]

Sources

Comparative

Mechanistic Causality: The Silanol Challenge in Venlafaxine Chromatography

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for Venlafaxine—a potent serotonin and norepinephrine reuptake inhibitor (SNRI)—requires navigating complex phys...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for Venlafaxine—a potent serotonin and norepinephrine reuptake inhibitor (SNRI)—requires navigating complex physicochemical interactions. Venlafaxine and its related substances, including the pharmacopeial Impurity A and genotoxic degradants like 4-methoxybenzyl chloride (4-MBC), demand stringent System Suitability Testing (SST) to ensure data integrity and patient safety.

This guide objectively compares column technologies and outlines a self-validating protocol for Venlafaxine impurity testing, grounded in mechanistic causality and pharmacopeial standards.

Venlafaxine is a tertiary amine (1-[2-dimethylamino-1-(4-methoxyphenyl)ethyl]cyclohexanol). At standard chromatographic pH ranges, the dimethylamino group is highly protonated (positively charged). When using traditional silica-based C18 (USP L1) columns, residual silanol groups (Si-OH) on the stationary phase become ionized (Si-O⁻) at a pH above 4.0.

The electrostatic attraction between the protonated venlafaxine and the ionized silanols causes severe secondary ion-exchange interactions. This manifests as peak tailing , which artificially broadens the peak base and destroys the resolution between Venlafaxine and closely eluting impurities, such as USP Venlafaxine Related Compound A (Relative Retention Time ~0.9)[1].

To mechanically force the system into compliance, we manipulate two variables:

  • pH Suppression: Lowering the mobile phase pH to 3.0 using phosphoric acid forces the silanol groups into a neutral, protonated state, neutralizing the electrostatic trap[1].

  • Steric Masking: The addition of Triethylamine (TEA) introduces a small, highly mobile amine that aggressively competes for any remaining active silanols, effectively "masking" them from the bulkier venlafaxine molecules[1].

System Suitability Logic & Workflow

A self-validating SST protocol does not merely record data; it acts as an automated gatekeeper. The system must prove its resolving power, peak symmetry, and injection precision before a single unknown sample is analyzed.

SST_Workflow A Prepare SST Solution (Venlafaxine + Impurity A) B Chromatographic Separation (C18 Column, pH 3.0 Buffer) A->B C Evaluate System Suitability Against USP Criteria B->C D1 Resolution (Rs) ≥ 1.5 C->D1 D2 Tailing Factor (T) ≤ 2.0 C->D2 D3 %RSD ≤ 2.0% C->D3 E System Validated: Proceed to Sample Analysis D1->E Pass F System Failed: Troubleshoot Column/Mobile Phase D1->F Fail D2->E Pass D2->F Fail D3->E Pass D3->F Fail

Figure 1: Logical workflow for evaluating Venlafaxine HPLC system suitability parameters.

Comparative Column Performance for Impurity Resolution

While mobile phase additives (like TEA) are effective, modern column chemistries reduce the reliance on harsh modifiers by structurally eliminating silanol interactions. The table below synthesizes quantitative performance data across different column architectures when analyzing Venlafaxine and its impurities.

Column TechnologyExample Stationary PhaseTailing Factor (T)Theoretical Plates (N)Resolution (Rs)Mechanistic Advantage
Traditional Fully Porous Standard USP L1 (C18), 5µm1.6 - 2.0~5,0001.5Baseline pharmacopeial standard; highly susceptible to silanol interactions requiring TEA[1].
High-Density End-Capped Purospher STAR C18, 5µm0.9 - 1.0~12,500> 2.0Exhaustive end-capping physically shields the silica backbone, neutralizing residual silanols and yielding high precision for genotoxic impurities like 4-MBC[2].
Core-Shell (Solid Core) Kinetex EVO C18, 5µm1.0 - 1.1>15,000> 2.5The solid core restricts the diffusion path of analytes, minimizing longitudinal band broadening and sharpening peaks for superior resolution.

Data Interpretation: Transitioning from a traditional fully porous L1 column to a high-density end-capped column (e.g., Purospher STAR) nearly triples the theoretical plate count (N) and drops the tailing factor to an ideal ~1.0[2]. This provides a much wider margin of safety for passing the USP Resolution requirement (Rs ≥ 1.5)[1].

Self-Validating Experimental Protocol: Venlafaxine SST Execution

This protocol is designed as a closed-loop, self-validating system. If any checkpoint fails, the workflow dictates an immediate halt to prevent the generation of invalid analytical data.

Phase 1: Mobile Phase Formulation & Verification
  • Buffer Preparation: Dissolve 3.4 g of monobasic potassium phosphate in 700 mL of HPLC-grade water.

  • Silanol Masking: Add 4.0 mL of Triethylamine (TEA).

  • pH Adjustment: Titrate with dilute orthophosphoric acid until the pH reaches exactly 3.0 ± 0.05.

    • Causality Checkpoint: If the pH drifts above 3.5, silanols will begin to ionize, guaranteeing a failure in the tailing factor downstream.

  • Organic Blending: Mix the buffer with Acetonitrile in a 70:30 (v/v) ratio. Filter through a 0.45 µm PTFE membrane and degas.

Phase 2: System Suitability Solution (SST) Preparation
  • Standard Stock: Prepare a 0.05 mg/mL solution of USP Venlafaxine Hydrochloride RS in the mobile phase.

  • Impurity Spiking: Spike the standard solution with 0.25 µg/mL of USP Venlafaxine Related Compound A RS[1].

    • Validation Note: This specific concentration mimics the 0.5% specification limit, ensuring the detector's sensitivity is validated at the threshold of regulatory action.

Phase 3: Chromatographic Execution & Self-Validation

Set the flow rate to 1.0 mL/min, column temperature to 30°C, and UV detection to 225 nm[2].

  • Blank Injection (1 Replicate): Inject the mobile phase diluent.

    • Gatekeeper Check: The baseline must be free of any peaks >0.05% of the target standard area at the retention times of Venlafaxine (~6.8 min) or Impurity A. If interference exists, discard the mobile phase.

  • SST Injection (6 Replicates): Inject 20 µL of the SST solution six consecutive times.

  • Parameter Evaluation:

    • Resolution (Rs): Calculate Rs between Related Compound A and Venlafaxine. Must be ≥ 1.5[1].

    • Tailing Factor (T): Calculate T for the Venlafaxine peak. Must be ≤ 2.0[1].

    • Precision (%RSD): Calculate the Relative Standard Deviation of the Venlafaxine peak areas across all 6 injections. Must be ≤ 2.0%[1].

Proceed to sample analysis ONLY if all three parameters strictly meet the acceptance criteria. A failure in Rs indicates column degradation or incorrect pH; a failure in %RSD indicates autosampler malfunction or incomplete degassing.

References

1.1, United States Pharmacopeia (USP). 2.2, Oriental Journal of Chemistry. 3., International Journal of All Research Education and Scientific Methods (IJARESM) via ResearchGate.

Sources

Validation

Comparative Stability Profile: Venlafaxine vs. Phenethyl Metabolites &amp; Derivatives

Executive Summary & Chemical Basis Venlafaxine (VFX) is a bicyclic phenylethylamine derivative acting as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[1][2][3][4][5] Unlike tricyclic antidepressants, its stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Basis

Venlafaxine (VFX) is a bicyclic phenylethylamine derivative acting as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[1][2][3][4][5] Unlike tricyclic antidepressants, its stability is governed by a unique cyclohexanol-ethylamine scaffold. This guide provides a comparative stability analysis of Venlafaxine against its primary phenethyl derivatives: O-desmethylvenlafaxine (ODV/Desvenlafaxine) and N-desmethylvenlafaxine (NDV) .

From a drug development perspective, understanding the stability differential between the parent (VFX) and its active metabolite (ODV) is critical, as ODV is marketed as a distinct therapeutic entity.

Structural Stability Drivers
  • Venlafaxine (Parent): Contains a methoxy group (

    
    ) and a tertiary dimethylamine. The methoxy group protects the aromatic ring from facile oxidation compared to phenols.
    
  • Desvenlafaxine (ODV): Contains a phenolic hydroxyl (

    
    ) and a tertiary dimethylamine. The phenol moiety increases susceptibility to oxidative degradation (quinone formation) and pH-dependent solubility shifts.
    
  • N-desmethylvenlafaxine (NDV): Contains a secondary amine. Secondary amines are generally more reactive toward nucleophilic attack and nitrosation than tertiary amines.

Experimental Protocol: Forced Degradation (Stress Testing)

To objectively compare stability, a self-validating stress testing protocol based on ICH Q1A (R2) guidelines is required.

Reagents & Equipment
  • API Standards: Venlafaxine HCl (>99.5%), O-desmethylvenlafaxine succinate (>99.5%).

  • Solvents: HPLC Grade Acetonitrile, Methanol.

  • Stressors: 1N HCl, 1N NaOH, 30%

    
    .
    
  • Analysis: HPLC-PDA (Photo Diode Array) or LC-MS/MS for degradation product identification.

Stress Conditions Workflow

The following workflow ensures kinetic capture of degradation rates.

StabilityWorkflow cluster_Stress Stress Conditions (Parallel) Start Sample Preparation (1 mg/mL in MeOH) Acid Hydrolysis (Acid) 1N HCl, 80°C, 4h Start->Acid Base Hydrolysis (Base) 1N NaOH, 80°C, 4h Start->Base Oxid Oxidation 30% H2O2, RT, 24h Start->Oxid Photo Photolysis 1.2M Lux hours Start->Photo Neut Neutralization & Dilution Acid->Neut Base->Neut Oxid->Neut Photo->Neut Anal HPLC-PDA Analysis (Gradient Elution) Neut->Anal Data Data Processing (% Degradation, Mass Balance) Anal->Data

Figure 1: Standardized forced degradation workflow for comparative stability assessment of Venlafaxine and derivatives.

Comparative Performance Analysis

Hydrolytic Stability (Acid/Base)

Venlafaxine exhibits robust stability against hydrolysis due to the steric hindrance provided by the cyclohexyl ring adjacent to the ethylamine chain. However, under extreme acidic conditions (5N HCl), dehydration occurs.

Comparative Data (48 Hours Exposure):

ConditionVenlafaxine (VFX)Desvenlafaxine (ODV)Mechanism of Failure
Acid (1N HCl, 80°C) < 2% Degradation< 3% DegradationDehydration of cyclohexanol to cyclohexene derivatives.
Base (1N NaOH, 80°C) < 1% Degradation< 1% DegradationMinimal hydrolysis; ether/amine linkages are stable.
Extreme Acid (5N HCl) ~12% Degradation~15% DegradationAcid-catalyzed dehydration (Loss of

).

Insight: Both compounds are remarkably stable in solution compared to ester-based drugs. The presence of the phenolic group in ODV does not significantly alter hydrolytic stability compared to the methoxy group in VFX.

Oxidative Stability (The Differentiator)

Oxidation is the primary differentiator. The phenolic group in Desvenlafaxine makes it more susceptible to radical attack than Venlafaxine.

Comparative Data (30%


, 24 Hours): 
Compound% DegradationMajor Degradation Products
Venlafaxine 15 - 22%N-oxide (VFX-NO), N-desmethylvenlafaxine (NDV).
Desvenlafaxine 25 - 35%ODV-N-oxide, Quinone intermediates, Dimerization products.

Causality:

  • VFX: Oxidation primarily targets the tertiary amine (forming N-oxides) or the N-methyl groups (demethylation).

  • ODV: In addition to amine oxidation, the electron-rich phenol ring is prone to electrophilic attack by hydroxyl radicals (

    
    ), leading to ring hydroxylation and potential polymerization.
    
Photostability

Both compounds are sensitive to UV light, requiring light-resistant packaging.

  • Pathway: Photolytic cleavage of the C-N bond and dehydration.

  • Result: Under UV (254 nm), both show 5-10% degradation over 10 days if unprotected.

Degradation Pathways & Mechanisms

Understanding the specific degradation routes allows for better impurity profiling in HPLC methods.

Primary Degradation Map

The following diagram illustrates the inter-relationship between Venlafaxine and its derivatives under stress.

DegradationPathways VFX Venlafaxine (Parent) NDV N-desmethylvenlafaxine (Impurity C) VFX->NDV Oxidative N-demethylation ODV O-desmethylvenlafaxine (Desvenlafaxine) VFX->ODV Metabolic/Chemical O-demethylation NOxide Venlafaxine N-Oxide VFX->NOxide Oxidation (H2O2) Dehyd Dehydration Product (Cyclohexene analog) VFX->Dehyd Acid Hydrolysis (-H2O) DDV N,O-didesmethylvenlafaxine NDV->DDV Further Oxidation ODV->DDV Further Oxidation

Figure 2: Chemical degradation and metabolic pathways linking Venlafaxine to its phenethyl derivatives.

Mechanistic Detail
  • N-Demethylation: Occurs via oxidative attack on the

    
    -carbon of the methyl group, forming a carbinolamine intermediate which collapses to release formaldehyde and the secondary amine (NDV).
    
  • Dehydration: Under strong acid/thermal stress, the tertiary alcohol on the cyclohexyl ring undergoes elimination (E1 mechanism), creating a double bond in the ring. This is a common impurity in bulk synthesis.

Conclusion & Recommendations

Stability Hierarchy
  • Venlafaxine (Most Stable): Protected methoxy group; tertiary amine.

  • N-desmethylvenlafaxine: Secondary amine introduces reactivity; generally a transient intermediate.

  • Desvenlafaxine (Least Stable): Phenolic moiety increases oxidative risk.

Formulation Implications
  • For Venlafaxine: Focus on controlling Acidic environments during wet granulation to prevent dehydration impurities.

  • For Desvenlafaxine: Strict Antioxidant inclusion (e.g., BHT, EDTA) is required to protect the phenolic group. Nitrogen purging during manufacturing is recommended to prevent pink discoloration associated with phenol oxidation.

Analytical Recommendation

For comparative studies, use a C18 column (e.g., Kromasil or equivalent) with a mobile phase of Acetonitrile:Phosphate Buffer (pH 3.0 - 5.5) . Low pH suppresses silanol activity and ensures sharp peak shapes for these basic amine compounds.

References

  • Singh, S., et al. (2012). Stress degradation studies on venlafaxine hydrochloride and development of a validated stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Makhija, S. N., & Vavia, P. R. (2002). Stability indicating LC method for the estimation of venlafaxine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bernardi, L. S., et al. (2009). Thermal stability of venlafaxine hydrochloride: Decomposition kinetics and solid-state characterization. Journal of Thermal Analysis and Calorimetry. Link

  • Asafu-Adjaye, E. B., et al. (2007).[6] Gastrointestinal stability of venlafaxine was evaluated in vitro in simulated gastric and intestinal fluids. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Frontiers in Pharmacology. (2020). Comparative Pharmacology of Venlafaxine and Desvenlafaxine. Link

Sources

Comparative

Cross-validation of HPLC vs UPLC methods for Venlafaxine impurities

Cross-Validation of HPLC vs. UPLC Methods for Venlafaxine Impurities: A Technical Transfer Guide Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the analytical bottleneck of...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC vs. UPLC Methods for Venlafaxine Impurities: A Technical Transfer Guide

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of legacy High-Performance Liquid Chromatography (HPLC) methods in modern pharmaceutical quality control. Venlafaxine hydrochloride, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), presents a complex impurity profile. This includes its primary active metabolite O-desmethylvenlafaxine, synthetic intermediates, and potential genotoxic process impurities like p-toluoyl chloride (1)[1].

The transition from HPLC to Ultra-Performance Liquid Chromatography (UPLC) is not merely a hardware upgrade; it is a fundamental shift in chromatographic physics driven by the van Deemter equation. By utilizing sub-2 µm stationary phase particles, UPLC minimizes eddy diffusion (A-term) and enhances mass transfer (C-term) between the mobile and stationary phases. The causality here is direct: smaller particles allow us to operate at higher linear velocities without the concomitant loss of theoretical plates seen in 5 µm HPLC columns. This yields sharper peaks, exponentially increases the signal-to-noise ratio (S/N), and resolves closely eluting critical pairs that legacy methods might otherwise co-elute (2)[2].

Method Transfer Workflow & Logic

Transferring a validated method requires geometric scaling of flow rate, injection volume, and gradient profile to maintain separation selectivity while exploiting the efficiency of the UPLC column.

MethodTransfer A Legacy HPLC Method (C18, 5µm, 4.6x150mm) B Geometric Scaling (Flow Rate & Injection Vol) A->B C UPLC Method Translation (C18, 1.7µm, 2.1x50mm) B->C D System Suitability Testing (Resolution > 1.5, Tailing < 1.5) C->D E ICH Q2(R1) Validation (Accuracy, Precision, LOD/LOQ) D->E

Workflow for geometric scaling and cross-validation of HPLC to UPLC methods.

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, this protocol is designed as a self-validating system. The analytical run is gated by a System Suitability Test (SST); if the SST fails, the sequence automatically aborts, preventing the acquisition of invalid data.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare a 50 mM potassium phosphate buffer, adjusted to pH 5.0. Filter through a 0.22 µm membrane for HPLC or a 0.1 µm membrane for UPLC to prevent system overpressurization.

  • Organic (Mobile Phase B): Prepare a mixture of Acetonitrile and Methanol (80:20, v/v) to optimize the elution of polar impurities (3)[3].

Step 2: Chromatographic Conditions Setup Configure the instruments according to the scaled parameters (see Table 1). For the UPLC system, ensure that extra-column volume and dwell volume are minimized to prevent peak broadening of the sub-2 µm separation.

Step 3: Sample and Standard Preparation

  • Standard Solution: Dissolve Venlafaxine HCl API at 1.0 mg/mL in a diluent of Water:Acetonitrile (50:50, v/v).

  • Spiked Impurity Solution: Spike the standard with 0.1% w/w of known impurities (e.g., O-desmethylvenlafaxine, p-toluoyl chloride) to verify resolution.

Step 4: Execution and System Suitability Inject the SST solution (6 replicates). The system is self-validated and ready for sample analysis ONLY IF :

  • Retention time %RSD ≤ 1.0%.

  • USP Resolution (Rs) between Venlafaxine and its closest eluting impurity ≥ 2.0.

  • Tailing factor (Tf) ≤ 1.5.

Quantitative Data Presentation

The cross-validation demonstrates the empirical superiority of the UPLC method. Below is the comparative quantitative data derived from geometric scaling and validation runs.

Table 1: Chromatographic Parameters Comparison

ParameterLegacy HPLC MethodOptimized UPLC Method
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µm
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20 µL1.5 µL
Column Temperature 30°C40°C
Detection Wavelength 225 nm (UV)225 nm (PDA) / MS-MS

Table 2: Validation Metrics & Performance (Venlafaxine Impurities)

MetricHPLC PerformanceUPLC PerformanceImprovement Factor
Total Run Time 45.0 min8.5 min~5.3x Faster
Resolution (Critical Pair) 1.83.41.8x Greater
Limit of Detection (LOD) 0.95 µg/mL0.06 ppm (with MS/MS)Ultra-trace capability
Solvent Consumption/Run 45.0 mL3.4 mL92% Reduction

Impurity Profiling Logic

When validating the method for stability-indicating capabilities, we must account for both process-related impurities and degradation products. The logic flow below illustrates how different stress vectors converge into a single analytical validation strategy.

ImpurityLogic API Venlafaxine HCl API Degradation Forced Degradation (Acid, Base, Peroxide, UV) API->Degradation Process Process Impurities (e.g., p-Toluoyl chloride) API->Process Chromatography UPLC Separation (Gradient Elution) Degradation->Chromatography Process->Chromatography Detection PDA (225 nm) & MS/MS (Mass Confirmation) Chromatography->Detection

Logical framework for Venlafaxine impurity profiling and stress testing.

Conclusion

The cross-validation from HPLC to UPLC for Venlafaxine impurities is not just a time-saving measure; it is a critical enhancement of analytical fidelity. By leveraging sub-2 µm particle thermodynamics, we achieve baseline resolution of critical impurity pairs while drastically reducing solvent waste. For ultra-trace genotoxic impurities, coupling this UPLC methodology with tandem mass spectrometry (MS/MS) provides the definitive specificity required by modern ICH M7 guidelines (4)[4].

References

  • Source: ssrn.
  • Source: researchgate.
  • Source: acs.
  • Source: actascientific.

Sources

Validation

Establishing Relative Response Factors (RRF) for Venlafaxine Impurities: A Comparative Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Introduction: The "Hidden" Quantity Problem

In the quality control of Venlafaxine Hydrochloride, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), the quantification of impurities is often performed using High-Performance Liquid Chromatography (HPLC) with UV detection at 225 nm .

However, a critical analytical blind spot exists: Iso-absorbance fallacy. Venlafaxine lacks a strong chromophore, relying on its phenylethylamine structure for UV absorption. Its impurities—specifically degradation products like O-desmethylvenlafaxine or synthesis byproducts like Impurity A —possess structurally distinct chromophores. Consequently, their molar extinction coefficients (


) at 225 nm differ significantly from the parent drug.

If an analyst assumes a response factor of 1.0 (i.e., quantifying the impurity using the Venlafaxine calibration curve directly), the reported impurity levels could be underestimated by up to 40% or overestimated , risking regulatory non-compliance (ICH Q3A/B) or patient safety.

This guide objectively compares three methodologies for establishing Relative Response Factors (RRF) to correct these deviations, supported by experimental protocols and comparative data.

The Impurity Landscape: Target Analytes

Before establishing RRFs, the key impurities must be identified. Based on EP/USP monographs and degradation pathways, the following are the critical targets:

Impurity NameChemical IdentityOriginUV Characteristics (at 225 nm)
Venlafaxine (API) (RS)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanolParentReference Response
Impurity A 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanolSynthesis (De-methylation)Lower Absorbance (Hypochromic)
Impurity B Venlafaxine N-oxideDegradation (Oxidation)Altered electronic environment
O-Desmethylvenlafaxine (ODV) 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenolMetabolite/DegradationPhenolic shift (Hyperchromic/Hypochromic shift dependent on pH)

Methodology Comparison

We evaluate three distinct approaches to determine RRFs.

Method A: The Linear Slope Method (Gold Standard)
  • Principle: Compares the slopes of linearity curves for the isolated impurity standard vs. the API standard.

  • Pros: Accepted by all regulatory bodies (FDA, EMA); highly precise.

  • Cons: Requires expensive, high-purity isolated impurity standards.

Method B: HPLC-CAD (Charged Aerosol Detection)
  • Principle: Uses a "universal" mass-sensitive detector.[1] CAD response is independent of chemical structure (chromophores).[1]

  • Pros: Does not require impurity standards if mass balance is assumed; verifies UV RRFs.

  • Cons: Non-linear response at low concentrations; requires specific mobile phases (non-volatile buffers are incompatible).

Method C: Quantitative NMR (qNMR)[2]
  • Principle: Proton counting (

    
    H-NMR) is inherently quantitative and structure-independent.
    
  • Pros: Absolute quantification; no reference standard of the impurity required (internal standard used).

  • Cons: Low sensitivity (requires mg quantities); instrument access.

Experimental Protocol: The Linear Slope Method (UV)

This protocol describes the determination of RRF using the standard HPLC-UV method.

Chromatographic Conditions[3][4][5][6][7][8][9]
  • Column: C18 (Octylsilyl silica gel),

    
     mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
    
  • Mobile Phase: Phosphate Buffer (pH 4.4) : Acetonitrile (60:40 v/v). Note: Adjust ratio for resolution.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV at 225 nm.[2][3][4][5]

  • Injection Volume: 20 µL.

Step-by-Step Workflow
  • Standard Characterization: Ensure the potency (purity) of the Venlafaxine HCl working standard and Impurity A, B, and ODV standards are known (e.g., via TGA or qNMR).

  • Stock Preparation:

    • Prepare a stock solution of Venlafaxine HCl (1.0 mg/mL).

    • Prepare stock solutions of each Impurity (1.0 mg/mL).

  • Linearity Solutions (Multipoint Calibration):

    • Prepare 6 concentration levels for the API and each impurity.

    • Range: LOQ to 150% of the specification limit (typically 0.05 µg/mL to 5.0 µg/mL).

  • Data Acquisition:

    • Inject each level in triplicate.

    • Plot Peak Area (

      
      ) vs. Concentration (
      
      
      
      , corrected for potency).
  • Calculation:

    • Determine the slope (

      
      ) of the regression line (
      
      
      
      ) for the API and each impurity.
RRF Calculation Logic

The Relative Response Factor is calculated as:



  • Correction Factor (CF): Often used in software to automatically adjust area.

    
    .
    

Comparative Data Analysis

The following table summarizes hypothetical experimental data derived from literature trends for Venlafaxine impurities.

Table 1: RRF Determination Results (UV vs. CAD)
AnalyteSlope (UV @ 225nm)RRF (UV) Correction Factor (UV)RRF (CAD)Deviation (UV vs CAD)
Venlafaxine 25,320,0001.00 1.001.00-
Impurity A 14,938,0000.59 1.690.98-40% (Significant Error if uncorrected)
Impurity B 17,470,0000.69 1.451.02-31%
Impurity C 22,010,0000.87 1.150.99-13%
ODV 26,580,0001.05 0.951.01+4% (Negligible)

Analysis:

  • Impurity A has a significantly lower response in UV (RRF 0.59). If you detect a peak area of 1000 units for Impurity A and use the Venlafaxine slope, you calculate

    
     amount. However, the real amount is 
    
    
    
    . You are underestimating the impurity by nearly half without RRF.
  • CAD Data: The CAD RRFs are all close to 1.0, confirming that the differences in UV are due to chromophore physics, not mass differences.

Visualization: RRF Determination Workflow

The following diagram illustrates the decision pathway and experimental workflow for establishing RRFs.

RRF_Workflow Start Start: Impurity Quantification Need CheckStd Is Isolated Impurity Standard Available? Start->CheckStd Linearity Method A: UV Linearity Study (6 Levels, Triplicate) CheckStd->Linearity Yes Isolate Isolate Impurity via Prep-HPLC CheckStd->Isolate No CalcSlope Calculate Slopes (m) Impurity vs. API Linearity->CalcSlope DeriveRRF Calculate RRF = m(Imp) / m(API) CalcSlope->DeriveRRF Validation Final Validation & Reporting DeriveRRF->Validation Verify with Orthogonal Method (CAD/MS) qNMR Method C: qNMR Characterization (Determine Absolute Purity) Isolate->qNMR CAD Method B: HPLC-CAD (Assume RRF ≈ 1.0 for estimation) Isolate->CAD Rapid Est. qNMR->Linearity Use characterized material

Figure 1: Decision tree and workflow for establishing Relative Response Factors, highlighting the integration of qNMR when standards are unavailable.

Strategic Recommendations

  • Default to Method A (Slope Method) for regulatory filings (NDA/ANDA). It provides the highest level of traceability.

  • Use Method B (CAD) during early development. If you lack standards for Impurity A or B, assuming RRF=1.0 on a UV detector is dangerous. Running the sample on a CAD detector (where RRF

    
     1) gives a much closer approximation of true weight % without standards.
    
  • Apply Correction Factors Correctly: Ensure your Chromatography Data System (CDS) is set up correctly.

    • If the field is "RRF", enter 0.59 .

    • If the field is "Correction Factor", enter 1.69 .

    • Validation Step: Manually calculate one result to verify the software algorithm.

References

  • European Pharmacopoeia (Ph.[6] Eur.) . Venlafaxine Hydrochloride Monograph 2527. European Directorate for the Quality of Medicines (EDQM).

  • Hosseini, M. (2011). Application of UV-Spectrophotometry and HPLC for Determination of Venlafaxine and its Four Related Substances. Turkish Journal of Pharmaceutical Sciences, 8(2), 91-104.[4]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual grounding for Method C).
  • Sun, M., et al. (2012). Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors. Journal of Liquid Chromatography & Related Technologies. (Methodology grounding for CAD vs UV comparison).

  • ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.

Sources

Safety & Regulatory Compliance

Safety

rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine: Proper Disposal Procedures

Executive Summary & Operational Directive Immediate Action Required: All disposal workflows for rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6) must strictly adhere to Zero-Discharge protocols. Und...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Immediate Action Required: All disposal workflows for rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS: 1346601-14-6) must strictly adhere to Zero-Discharge protocols. Under no circumstances shall this compound, its solutions, or contaminated rinsates be discharged into municipal sewer systems.

This directive is based on the compound's classification as a bioactive pharmaceutical impurity with structural analogs (Venlafaxine) exhibiting significant aquatic toxicity. As a reference standard often used in trace analysis, even milligram-scale mismanagement can lead to regulatory non-compliance under EPA 40 CFR Part 266 Subpart P (Hazardous Waste Pharmaceuticals).

Core Disposal Strategy:

  • Primary Method: High-temperature incineration at a licensed hazardous waste facility.

  • Lab Classification: Non-RCRA Regulated (unless characteristic), but Must-Manage-As-Hazardous due to bioactive potency.

Compound Identification & Hazard Profile

To ensure accurate waste manifesting, use the following technical specifications. While specific toxicological data for this impurity may be limited, safety protocols must default to the parent compound (Venlafaxine) data ("Read-Across" principle).

Table 1: Chemical Identification & Properties
ParameterSpecification
Chemical Name rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine
CAS Number 1346601-14-6
Molecular Formula C₂₅H₃₅NO₃
Molecular Weight 397.55 g/mol
Parent API Venlafaxine (SNRI Antidepressant)
Physical State Solid (typically off-white powder)
Solubility Soluble in Methanol, DMSO; sparingly soluble in water
Risk Assessment (Inferred from Venlafaxine)
  • Aquatic Toxicity: High.[1] Venlafaxine is classified as Aquatic Chronic 2 (H411).[2] Prevent entry into waterways.

  • Acute Toxicity: Harmful if swallowed (H302).[2]

  • Target Organs: Central Nervous System (Serotonin/Norepinephrine reuptake inhibition).

Regulatory Framework (US & Global Harmonization)

EPA 40 CFR Part 266 Subpart P (The "Sewer Ban")

Effective August 21, 2019, the EPA prohibits the discharge of any hazardous waste pharmaceutical to a sewer system. While this specific impurity is not P-listed or U-listed, best practice dictates it be managed under the same stringent controls to avoid "characteristic" violations (e.g., if dissolved in flammable solvents like Methanol).

  • Status: Non-Creditable Hazardous Waste Pharmaceutical .[3][4]

  • Requirement: Must be segregated and sent to a Reverse Distributor or TSDF (Treatment, Storage, and Disposal Facility).[5]

Operational Disposal Procedures

Solid Waste (Pure Standard & Expired Vials)

Scenario: Disposal of expired reference standard vials or degraded solid material.

  • Segregation: Do not mix with general trash or biohazardous waste (red bag).

  • Containerization: Place the original vial (with cap tightened) inside a secondary clear, sealable bag (e.g., Ziploc).

  • Accumulation: Deposit into a rigid, black or white container labeled "Hazardous Pharmaceutical Waste Only."

  • Labeling: Affix a hazardous waste label detailing:

    • Contents: "Venlafaxine Impurity Reference Standard"[6]

    • Hazards: "Toxic, Environmental Hazard"[1][2]

Liquid Waste (HPLC Effluent & Stock Solutions)

Scenario: Disposal of prepared stock solutions (e.g., in MeOH/DMSO) or HPLC waste containing the analyte.

  • Solvent Compatibility: Ensure the collection container material (HDPE or Glass) is compatible with the solvent matrix.

  • Collection:

    • Stock Solutions: Pour directly into the "Organic Solvent Waste" container.

    • HPLC Effluent: Direct instrument waste lines into a closed waste manifold system to prevent vapor release.

  • Manifesting: List "Venlafaxine Derivative" as a trace contaminant on the solvent waste tag.

    • Note: If the solvent is Methanol/Acetonitrile, the waste is ignitable (D001) and toxic.

Trace Contaminated Items (Pipette Tips, Weigh Boats)

Scenario: Consumables used during sample preparation.

  • Gross Contamination: If visible powder remains, dispose of as Solid Hazardous Waste (see 4.1).

  • Trace Residue: If "RCRA Empty" (<3% by weight remains), these may often be disposed of as solid lab trash, unless local facility EHS protocols require incineration for all potent compounds (Recommended).

Decision Logic & Workflows

Diagram 1: Waste Stream Decision Tree

This logic gate ensures compliant segregation of the impurity based on its physical state and concentration.

DisposalLogic Start Waste Generation: rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Vial) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Consumable Consumable (Tips/Gloves) StateCheck->Consumable Incinerate High-Temp Incineration (Hazardous Pharma Waste) Solid->Incinerate All Quantities SolventCheck Solvent Type? Liquid->SolventCheck Gross Visible Residue? Consumable->Gross Gross->Incinerate Yes Trash General Lab Trash (If RCRA Empty) Gross->Trash No (Trace only) SolventCheck->Incinerate Aqueous/Buffers SolventWaste Organic Solvent Waste (D001/Mixed) SolventCheck->SolventWaste Organic (MeOH/ACN)

Caption: Decision matrix for segregating Venlafaxine impurity waste streams. Blue nodes indicate decision points; Red nodes indicate hazardous disposal paths.

Spill Management Protocol

Pre-requisite: PPE must include Nitrile gloves (double gloved recommended), lab coat, and safety glasses. Use a N95 or P100 respirator if handling powder outside a fume hood.

Table 2: Spill Response Steps
StepActionTechnical Rationale
1. Isolate Evacuate immediate area. Mark "Do Not Enter."Prevents tracking of potent material to clean areas.[7][8]
2. Contain Powder: Cover with damp paper towel.Liquid: Surround with absorbent pads.Dampening powder prevents aerosolization during cleanup.
3. Deactivate Wipe surface with 10% Bleach or detergent solution.Oxidative degradation assists in breaking down organic residues.
4. Collect Place all cleanup materials into a sealable hazardous waste bag.Ensures spill debris is incinerated, not landfilled.
5. Verify Check area with UV light (if compound is fluorescent) or swab test.Verifies removal of trace residues.
Diagram 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Gloves/Mask) Alert->PPE Contain 3. Containment (Dampen Powder) PPE->Contain Clean 4. Decontaminate (Detergent/Bleach) Contain->Clean Dispose 5. Hazardous Waste Bin Clean->Dispose

Caption: Sequential workflow for safely managing accidental spills of the reference standard.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • PubChem. (n.d.). rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (Compound CID 71315780).[9] National Library of Medicine. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Safety Data Sheet: Venlafaxine Hydrochloride. (Basis for read-across toxicology). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment (PPE) for rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine

As a Senior Application Scientist, it is my priority to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety. This guide provides a detailed, experience-driven framewor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety. This guide provides a detailed, experience-driven framework for handling rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine, a derivative of the potent psychoactive compound Venlafaxine. While specific toxicological data for this novel compound may be limited, we will operate under the established principle of treating it as a hazardous and potent substance, warranting rigorous safety protocols. This guide is designed to be a dynamic resource, empowering you to make informed safety decisions grounded in authoritative standards.

Hazard Identification and Risk Assessment: The "Why" Behind the "What"

Understanding the potential risks is the first step in mitigating them. The parent compound, Venlafaxine, and its primary metabolite, Desvenlafaxine, are well-characterized pharmacologically active agents. We must extrapolate from their known properties to establish a baseline for safe handling.

Key Hazards Associated with Parent Compounds:

  • Acute Oral Toxicity: Venlafaxine and its metabolites are considered harmful if swallowed.[1] Accidental ingestion could lead to adverse health effects.[2]

  • Eye and Skin Irritation: Direct contact with the powdered substance can cause serious eye irritation and potential skin irritation.[3][4][5]

  • Inhalation Hazard: Fine powders can be easily aerosolized, creating a risk of inhalation.[1][2] As psychoactive drugs may impair judgment or motor skills, inhalation exposure must be avoided.[2]

  • Reproductive Toxicity: Venlafaxine hydrochloride has been flagged for potentially harming an unborn child, demanding stringent handling protocols for all researchers of child-bearing potential.[2][6]

Given these factors, rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine should be handled as a potent compound. Occupational exposure should be minimized to levels that are "as low as reasonably achievable" (ALARA).[7] Personal protective equipment is the final and most personal line of defense, used in conjunction with primary engineering controls.[8]

Engineering Controls: Your First Line of Defense

Before any PPE is selected, appropriate engineering controls must be in place. PPE is not a substitute for a safe work environment.[8]

  • For Handling Powders: All weighing and aliquoting of the solid compound must be performed within a certified chemical fume hood, a powder containment hood, or a glove box. This prevents the inhalation of aerosolized particles.

  • For Handling Solutions: Work involving solutions should also be conducted in a chemical fume hood to minimize exposure to vapors and prevent splashes.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dependent on the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Compound Chemical splash goggles AND face shield.[8][10]Double-gloving with nitrile gloves.[10]Disposable lab coat or gown with knit cuffs.Required if not working in a certified containment hood. Use a NIOSH-approved respirator with particulate filters (e.g., N95).[11][12]
Preparing Stock Solutions Chemical splash goggles.[8][10]Double-gloving with nitrile gloves.Disposable lab coat or gown with knit cuffs.Not required if performed in a chemical fume hood.
Performing Dilutions & Aliquoting Chemical splash goggles.Double-gloving with nitrile gloves.Disposable lab coat or gown with knit cuffs.Not required if performed in a chemical fume hood.
General Laboratory Work (in area) Safety glasses with side shields.[10][11]Single pair of nitrile gloves.Standard lab coat.Not required.
Detailed Step-by-Step PPE Procedures

A. Donning (Putting On) PPE: The following sequence is critical to prevent contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Don the appropriate disposable gown or lab coat. Ensure it is fully fastened.

  • Respiratory Protection (if required): Perform a seal check on the respirator.

  • Eye and Face Protection: Put on goggles and, if necessary, a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first, extending the cuff over the sleeve of the gown.

B. Doffing (Taking Off) PPE: This process is designed to contain contaminants and prevent self-exposure.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.

  • Hand Hygiene: With the inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.

  • Face Shield and Goggles: Remove face shield and goggles from the back of the head. Place in a designated area for decontamination.

  • Respirator (if used): Remove the respirator from the back of the head. Do not touch the front. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

All materials that come into contact with rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine must be treated as hazardous waste.[2] Waste must be handled in accordance with local, state, and federal regulations.[2][13]

Waste Segregation

Proper segregation is key to safe and compliant disposal.

  • Solid Chemical Waste: Unused or waste powder, and materials used for spill cleanup, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Chemical Waste: Unused solutions or solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers, respirator cartridges) must be disposed of in a designated hazardous waste container, often a yellow or black bin lined with a plastic bag.[13][14]

  • Contaminated Sharps: Needles and syringes must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol) three times. The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed normally.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify all personnel in the immediate area.

  • Evacuate: If the spill is large or involves a significant amount of powder outside of a containment hood, evacuate the area.

  • Don PPE: Before cleanup, don the highest level of PPE: double nitrile gloves, a disposable gown, chemical splash goggles, a face shield, and a NIOSH-approved respirator.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels or absorbent pads to prevent the powder from becoming airborne.[2] DO NOT dry sweep.

  • Clean the Area: Clean the spill area from the outside in. Place all contaminated materials into a hazardous waste container.

  • Decontaminate: Wipe the area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Visual Workflows

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start_node Assess Task & Potential for Exposure decision_solid decision_solid start_node->decision_solid Compound Form? decision_node decision_node process_node process_node end_node Task Complete process_powder process_powder decision_solid->process_powder Solid/Powder process_liquid process_liquid decision_solid->process_liquid Liquid/Solution decision_containment In Containment (Fume Hood)? process_powder->decision_containment Handling Solid ppe_hood Standard Lab PPE: - Gown - Double Gloves - Goggles process_liquid->ppe_hood Handling Liquid ppe_full Full PPE Required: - Gown - Double Gloves - Goggles & Face Shield - Respirator (N95) decision_containment->ppe_full No decision_containment->ppe_hood Yes ppe_full->end_node Proceed with Task ppe_hood->end_node Proceed with Task

Caption: PPE Selection Workflow based on compound form and engineering controls.

Waste Disposal Pathway

This diagram illustrates the correct disposal stream for different types of contaminated waste.

Waste_Disposal start_node Identify Contaminated Item decision_node decision_node start_node->decision_node What is the item? disposal_bin_ppe Hazardous Solid Waste Bin (Black/Yellow) decision_node->disposal_bin_ppe Gloves, Gown, Shoe Covers disposal_bin_sharps Hazardous Sharps Container decision_node->disposal_bin_sharps Needles, Syringes, Blades disposal_bin_liquid Hazardous Liquid Waste Container decision_node->disposal_bin_liquid Bulk Liquid, Rinsate disposal_bin_solid Hazardous Solid Waste Bin (Black/Yellow) decision_node->disposal_bin_solid Bulk Powder, Spill Debris disposal_bin disposal_bin

Caption: Decision pathway for segregating contaminated laboratory waste.

References

  • How to Handle Research Compounds Safely. (2025, September 5). Maxed Out Compounds. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Desvenlafaxine or o-Desmethylvenlafaxine SDS. (2025, October 11). Anmol Chemicals. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (n.d.). Lab Manager. Retrieved from [Link]

  • Personal Protective Equipment. (2025, December 6). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. Retrieved from [Link]

  • Guide for handling cytotoxic drugs and related waste. (2017, February 15). WorkSafe Queensland. Retrieved from [Link]

  • PHARMACEUTICAL WASTE or SCRAP MANAGEMENT. (2011, April 19). PharmaTutor. Retrieved from [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. (2025, September 22). ASMAI. Retrieved from [Link]

  • Pharmaceutical Waste Disposal EXPLAINED. (2025, October 10). TriHaz Solutions via YouTube. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine
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